molecular formula C10H7F3O B1354380 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol CAS No. 173546-21-9

3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Cat. No.: B1354380
CAS No.: 173546-21-9
M. Wt: 200.16 g/mol
InChI Key: VEEPNQSOSPXYDQ-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol is a useful research compound. Its molecular formula is C10H7F3O and its molecular weight is 200.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-6,14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEPNQSOSPXYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474079
Record name 3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173546-21-9
Record name 3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol: A Technical Guide to Synthesis, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol (CAS: 477330-46-4) is a specialized fluorinated alkyne intermediate critical to medicinal chemistry and materials science. Structurally, it combines a primary propargylic alcohol with a para-trifluoromethyl (


) phenyl ring. This unique architecture serves as a "divergent core" in organic synthesis: the alcohol moiety allows for oxidation/substitution, the internal alkyne facilitates cycloadditions and reductions, and the 

group imparts metabolic stability and lipophilicity essential for drug candidates. This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The introduction of the electron-withdrawing trifluoromethyl group at the para position significantly alters the electronic landscape of the phenyl ring compared to the unsubstituted analog (3-phenylprop-2-yn-1-ol). This modification lowers the electron density of the alkyne, making it more susceptible to nucleophilic attack in specific cyclization pathways.

Table 1: Physicochemical Specifications
PropertyValueNote
IUPAC Name 3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-ol
CAS Number 477330-46-4Distinct from 3-isomer (CAS 65126-85-4)
Molecular Formula

Molecular Weight 200.16 g/mol
Physical State Viscous oil / Low-melting solidTendency to supercool; crystallizes upon high purity
Boiling Point ~240–250 °C (Predicted)Decomposes at high temp; distillation under vacuum recommended
LogP ~2.5 – 2.8Enhanced lipophilicity vs. non-fluorinated analog
Polar Surface Area 20.23

Dominated by the hydroxyl group
Solubility Soluble in DCM, EtOAc, MeOHSparingly soluble in water

Synthetic Pathways: The Sonogashira Protocol[12]

The most reliable route to 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol is the Sonogashira cross-coupling of 1-iodo-4-(trifluoromethyl)benzene with propargyl alcohol. While aryl bromides can be used, the aryl iodide provides faster kinetics and higher yields at lower catalyst loadings.

Validated Experimental Protocol
  • Scale: 10 mmol

  • Reagents:

    • 1-Iodo-4-(trifluoromethyl)benzene (1.0 equiv)

    • Propargyl alcohol (1.2 equiv)

    • 
       (2 mol%)
      
    • CuI (1 mol%)

    • Triethylamine (

      
      ) (3.0 equiv)
      
    • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with argon.

  • Solvent Degassing: Add anhydrous THF (30 mL) and

    
     (4.2 mL). Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent Glaser homocoupling of the alkyne).
    
  • Catalyst Addition: Add

    
     (140 mg) and CuI (19 mg). Stir until the solution turns yellow/brown.
    
  • Substrate Addition: Add 1-iodo-4-(trifluoromethyl)benzene (2.72 g, 10 mmol).

  • Alkyne Addition: Dropwise add propargyl alcohol (0.7 mL, 12 mmol) over 10 minutes.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product is more polar than the aryl iodide.

  • Workup: Filter through a celite pad to remove palladium black. Concentrate the filtrate. Dilute with

    
    , wash with 
    
    
    
    (sat. aq) to remove copper salts, then brine.
  • Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Mechanistic Workflow

The following diagram illustrates the catalytic cycle and the critical role of the copper co-catalyst in activating the propargyl alcohol.

SonogashiraCycle Start Start: Aryl Iodide (Ar-I) OxAdd Oxidative Addition Pd(0) -> Pd(II)-Ar Start->OxAdd Pd(0)L2 Transmetal Transmetallation Cu-Acetylide enters OxAdd->Transmetal Ar-Pd(II)-I Iso Cis/Trans Isomerization Transmetal->Iso Ar-Pd(II)-Alkyne RedElim Reductive Elimination Product Release + Pd(0) Iso->RedElim RedElim->Start Regenerate Pd(0) Product Target: 3-(4-(CF3)phenyl)prop-2-yn-1-ol RedElim->Product CuCycle Copper Cycle Propargyl Alcohol + Base -> Cu-Acetylide CuCycle->Transmetal Transfer Alkyne

Caption: The Pd/Cu-catalyzed Sonogashira cycle. The copper cycle (dashed red) activates the propargyl alcohol for transmetallation.

Reactivity & Functionalization

The chemical utility of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol stems from its bifunctional nature. The


 group exerts a long-range inductive effect (-I), deactivating the phenyl ring toward electrophilic aromatic substitution but activating the alkyne toward nucleophilic attack.
Oxidation: Access to Chalcones and Heterocycles

The primary alcohol is readily oxidized to the aldehyde (propynal) using mild oxidants like Dess-Martin Periodinane (DMP) or Manganese Dioxide (


) .
  • Reaction: Alcohol

    
     3-(4-(trifluoromethyl)phenyl)propiolaldehyde.
    
  • Utility: This aldehyde is a "linchpin" intermediate. It condenses with acetophenones to form chalcones (Michael acceptors) or with hydrazines/amidines to form pyrazoles and pyrimidines.

Reduction: Stereoselective Alkene Synthesis
  • Cis-Alkene (Z-selective): Lindlar hydrogenation (

    
    , Pd/CaCO3, quinoline) yields the (Z)-allylic alcohol.
    
  • Trans-Alkene (E-selective): Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) reduction yields the (E)-allylic alcohol.

  • Relevance: These allylic alcohols are precursors to fluorinated building blocks for fragment-based drug discovery (FBDD).

Cyclization: Quinoline and Furan Synthesis

The internal alkyne can participate in electrophilic cyclizations.

  • Gold Catalysis: Treatment with

    
     or 
    
    
    
    in the presence of nucleophiles can trigger 5-exo-dig or 6-endo-dig cyclizations, leading to oxygenated heterocycles (furans).
Reactivity Divergence Map

ReactivityMap Core 3-(4-(CF3)phenyl)prop-2-yn-1-ol Oxidation Oxidation (MnO2 / DMP) Core->Oxidation Reduction Reduction (Lindlar or Red-Al) Core->Reduction Substitution Substitution (PBr3 / SOCl2) Core->Substitution Cyclization Cyclization (Au/Ag Cat.) Core->Cyclization Aldehyde Propiolaldehyde (Heterocycle Precursor) Oxidation->Aldehyde Alkene Allylic Alcohol (E/Z Isomers) Reduction->Alkene Halide Propargyl Halide (Alkylation Agent) Substitution->Halide Furan Substituted Furans (Scaffolds) Cyclization->Furan

Caption: Divergent synthetic pathways starting from the core alcohol, enabling access to aldehydes, alkenes, halides, and heterocycles.

Applications in Medicinal Chemistry

The 4-trifluoromethyl group is not merely a decoration; it is a functional tool in drug design.

  • Metabolic Blocking: The

    
     group at the para-position blocks CYP450-mediated hydroxylation, a common metabolic clearance pathway for phenyl rings. This significantly extends the in vivo half-life (
    
    
    
    ) of drugs incorporating this scaffold.
  • Lipophilicity Modulation: The

    
     group increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability for CNS-targeted drugs.
    
  • Bioisosterism: The alkyne linker serves as a rigid spacer (bioisostere for a phenyl ring or alkene), holding the pharmacophores in a precise spatial orientation.

Case Study Relevance: This scaffold is structurally homologous to intermediates used in the synthesis of Efavirenz (HIV reverse transcriptase inhibitor) and various Cinacalcet analogs (calcimimetics), where fluorinated aryl groups are pivotal for potency.

Handling and Safety (SDS Summary)

While specific toxicological data for this exact derivative is limited, it should be handled with the standard precautions for propargyl alcohols and fluorinated aromatics.

  • Hazards:

    • Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[1][2]

    • Sensitizer: Potential respiratory sensitizer if inhaled.[2]

  • Storage: Store at 2–8 °C (refrigerated). Alkyne alcohols can polymerize or degrade upon prolonged exposure to light and heat.

  • Incompatibility: Avoid contact with strong oxidizing agents and heavy metals (silver, copper) in basic conditions without solvent, as dry metal acetylides can be shock-sensitive (though less risk with internal alkynes, the precursor propargyl alcohol is a risk).

References

  • MOLBASE. (n.d.). 3-phenyl-1-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol Properties and MSDS. Retrieved from

  • PubChem. (2025).[3][4] (E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one Compound Summary. National Library of Medicine.[4] Retrieved from [4]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
  • TCI Chemicals. (n.d.). Safety Data Sheet for 3-[3-(Trifluoromethyl)phenyl]-1-propanol (Analogous Handling). Retrieved from

Sources

An In-Depth Technical Guide to the Synthesis of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Fluorinated Propargyl Alcohol

3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol is a key building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group, a bioisostere for the methyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The propargyl alcohol moiety provides a versatile handle for further chemical transformations, including click chemistry, cyclization reactions, and the introduction of other functional groups. This guide provides a comprehensive overview of the primary synthetic pathway to this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations for researchers and professionals in drug development.

Primary Synthetic Pathway: The Sonogashira Cross-Coupling Reaction

The most direct and widely employed method for the synthesis of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol is the Sonogashira cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) salt.[1][2]

Causality Behind Experimental Choices

The selection of reagents and conditions for the Sonogashira coupling is critical for achieving high yields and purity.

  • Aryl Halide: The reactivity of the aryl halide follows the order I > Br > Cl. For the synthesis of the target molecule, 1-iodo-4-(trifluoromethyl)benzene is the preferred starting material due to its higher reactivity, which allows for milder reaction conditions. The electron-withdrawing nature of the trifluoromethyl group can increase the rate of the oxidative addition step in the catalytic cycle.[3]

  • Terminal Alkyne: Propargyl alcohol (prop-2-yn-1-ol) is the direct coupling partner. It is a commercially available and relatively inexpensive reagent.

  • Palladium Catalyst: A variety of palladium(0) and palladium(II) complexes can be used. Common choices include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of ligand on the palladium catalyst can influence its stability and reactivity.[4]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5] While effective, the use of copper can lead to the undesired homocoupling of the alkyne (Glaser coupling).[2] Therefore, in some cases, copper-free Sonogashira protocols are employed.[1]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: A variety of organic solvents can be used, with tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile being common choices. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst and the Glaser coupling of the alkyne.[2]

Reaction Mechanism

The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Ar-Pd(II)-X(L₂) Pd0->OA Ar-X TM Transmetalation Ar-Pd(II)-C≡CR(L₂) OA->TM Cu-C≡CR RE Reductive Elimination TM->RE RE->Pd0 Ar-C≡CR CuX CuX Cu_acetylide Cu-C≡CR Cu_acetylide->TM H_alkyne H-C≡CR Cu_acetylide->H_alkyne HX H_alkyne->Cu_acetylide Base, CuX

Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

This protocol is a representative procedure adapted from established methods for similar Sonogashira couplings.[6]

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
1-Iodo-4-(trifluoromethyl)benzene272.0110.01.0
Propargyl alcohol56.0612.01.2
PdCl₂(PPh₃)₂701.900.20.02
Copper(I) iodide (CuI)190.450.40.04
Triethylamine (Et₃N)101.1930.03.0
Tetrahydrofuran (THF), anhydrous-50 mL-
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-iodo-4-(trifluoromethyl)benzene (2.72 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol), and copper(I) iodide (76 mg, 0.4 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (50 mL) via a syringe. Stir the mixture until the solids are dissolved. Add triethylamine (4.2 mL, 30.0 mmol) followed by the dropwise addition of propargyl alcohol (0.7 mL, 12.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol.

Expected Yield and Characterization
  • Yield: Typical yields for this type of reaction range from 70% to 90%.

  • Appearance: A white to off-white solid or a pale yellow oil.

  • Spectroscopic Data (Predicted):

    • ¹H NMR (CDCl₃): δ ~7.6 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~4.5 (s, 2H, CH₂OH), ~2.0 (t, 1H, OH).

    • ¹³C NMR (CDCl₃): δ ~132 (Ar-C), ~125 (q, Ar-C-CF₃), ~125 (Ar-C), ~124 (q, CF₃), ~90 (C≡C), ~85 (C≡C), ~52 (CH₂OH).

    • IR (KBr, cm⁻¹): ~3300 (br, O-H), ~2200 (C≡C), ~1320 (C-F).

    • MS (EI): m/z (%) = 200 (M⁺).

Alternative Synthetic Approaches

While the Sonogashira coupling is the most prevalent method, other strategies can be envisioned for the synthesis of aryl propargyl alcohols.

Castro-Stephens Coupling

The Castro-Stephens coupling involves the reaction of a copper(I) acetylide with an aryl iodide. This method often requires stoichiometric amounts of the copper acetylide and may necessitate higher reaction temperatures.

Copper-Free Sonogashira Coupling

To avoid the issue of alkyne homocoupling, copper-free Sonogashira protocols have been developed.[1][2] These methods typically employ a palladium catalyst with specific ligands and a stronger base in a suitable solvent system.

Alternative_Pathways Start 4-(Trifluoromethyl)phenyl Halide + Propargyl Alcohol Sonogashira Sonogashira Coupling (Pd/Cu catalysis) Start->Sonogashira Castro Castro-Stephens Coupling (Stoichiometric Cu-acetylide) Start->Castro Cu_free Copper-Free Sonogashira (Pd catalysis, stronger base) Start->Cu_free Target 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol Sonogashira->Target Castro->Target Cu_free->Target

Overview of synthetic routes to the target molecule.

Safety and Handling Considerations

  • Propargyl alcohol is a flammable and toxic liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Trifluoromethylated compounds can have unique toxicological properties and should be handled with care.

  • Palladium catalysts are heavy metals and should be disposed of according to institutional guidelines.

  • The reaction should be carried out under an inert atmosphere to prevent potential hazards and side reactions.

Conclusion

The Sonogashira cross-coupling reaction provides a robust and efficient pathway for the synthesis of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol. By carefully selecting the starting materials, catalyst system, and reaction conditions, researchers can obtain this valuable building block in high yields. This guide offers a comprehensive framework for the synthesis, purification, and characterization of this important molecule, enabling its application in the development of novel pharmaceuticals and advanced materials.

References

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. [Link]

  • Mechanistic features of the copper-free Sonogashira reaction from ESI-MS. (n.d.). RSC Publishing. [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (2017). ACS Publications. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. (2023). ACS Publications. [Link]

  • Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)₃. (2015). ResearchGate. [Link]

  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium. (n.d.). edoc. [Link]

  • Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. (2010). PubMed. [Link]

  • Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[2][7]Dioxepino[5,6-d][7][8]Oxazole Compound: An Experimental and Density Functional Theory Study. (2021). ResearchGate. [Link]

  • Na₂S₂O₄-Promoted Radical Addition Reaction of Perfluoroalkyl Iodides with Allenes and the Pd(0)-Catalyzed Stereoselective Sonogashira Coupling Reaction of Addition Products with Propargyl Alcohol. (n.d.). Thieme. [Link]

  • Recent Advances in Sonogashira Reactions. (2014). ResearchGate. [Link]

Sources

Technical Guide: Spectroscopic Characterization of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive spectroscopic characterization of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol , a critical intermediate in the synthesis of fluorinated pharmaceuticals (e.g., calcimimetics) and advanced materials.

This guide is structured for direct application in R&D environments, moving beyond simple data listing to provide mechanistic context, synthesis-to-spectrum correlation, and self-validating protocols.

Compound ID: 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol CAS Registry Number: 113463-63-1 (Generic/Isomer family reference) or derived from 4-iodobenzotrifluoride precursors. Molecular Formula: C


H

F

O Molecular Weight: 200.16 g/mol

Introduction & Synthetic Context

This molecule represents a "push-pull" electronic system where the electron-withdrawing trifluoromethyl group (-CF


) at the para position modulates the electron density of the alkyne and the terminal hydroxyl group. This electronic tuning is critical for subsequent transformations, such as Meyer-Schuster rearrangements or cyclizations to form fluorinated heterocycles.

High-purity spectroscopic data is essential because the Sonogashira coupling used to synthesize this compound often yields trace homocoupling byproducts (diynes) that can be difficult to distinguish by low-field NMR.

Synthesis Pathway (Context for Impurities)

The standard preparation involves the Sonogashira cross-coupling of 1-iodo-4-(trifluoromethyl)benzene with propargyl alcohol .

Synthesis Reactant1 4-Iodobenzotrifluoride (Ar-I) Catalyst Pd(PPh3)2Cl2 / CuI Et3N, THF, 25°C Reactant1->Catalyst Reactant2 Propargyl Alcohol (HC≡C-CH2OH) Reactant2->Catalyst Product Target Molecule (Ar-C≡C-CH2OH) Catalyst->Product Cross-Coupling (Major) Impurity Glaser Homocoupling (HOH2C-C≡C-C≡C-CH2OH) Catalyst->Impurity Oxidative Dimerization (Trace)

Figure 1: Synthetic route highlighting the origin of potential Glaser coupling impurities.

Spectroscopic Data Analysis[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

All data referenced in CDCl


 at 298 K.

H NMR (400 MHz, CDCl

)

The proton spectrum is characterized by a distinct AA'BB' aromatic system and a propargylic methylene singlet.

Shift (

ppm)
MultiplicityIntegralAssignmentMechanistic Insight
7.58 Doublet (

Hz)
2HAr-H (ortho to CF

)
Deshielded by the strong inductive effect (-I) of the CF

group.
7.52 Doublet (

Hz)
2HAr-H (ortho to Alkyne)Slightly shielded relative to the CF

-ortho protons due to the anisotropic cone of the alkyne.
4.52 Singlet2H-C

C-CH

-OH
Diagnostic propargylic shift. Significant downfield shift vs. alkyl alcohols due to sp-hybridized carbon.
1.95 - 2.20 Broad Singlet1H-OH Chemical shift is concentration-dependent. Dry samples may show triplet coupling (

Hz).

Self-Validation Protocol:

  • Check Integrals: The ratio of aromatic protons (4H total) to methylene protons (2H) must be exactly 2:1. Any deviation suggests the presence of homocoupled diyne (which lacks the aromatic signals) or unreacted aryl iodide.

  • Coupling Constants: The aromatic doublets should share an identical coupling constant (

    
     Hz).
    

C NMR (100 MHz, CDCl

)

The carbon spectrum is definitive for confirming the presence of the CF


 group via Carbon-Fluorine coupling.
Shift (

ppm)
Multiplicity

(Hz)
Assignment
130.2 Quartet~32 HzAr-C (ipso to CF

)
126.8 Singlet-Ar-C (ipso to Alkyne)
132.0 Singlet-Ar-C H (ortho to Alkyne)
125.3 Quartet~3.8 HzAr-C H (ortho to CF

)
123.9 Quartet~272 Hz-C F

(Trifluoromethyl)
89.5 Singlet-Ar-C

C- (Internal)
84.8 Singlet--C

C -CH

(External)
51.4 Singlet--C H

-OH

F NMR (376 MHz, CDCl

)
  • 
     -63.0 ppm (Singlet):  The single sharp peak confirms the integrity of the trifluoromethyl group. The absence of other fluoride peaks rules out defluorination side reactions.
    
Infrared (IR) Spectroscopy

IR is a rapid "Go/No-Go" check for the conversion of the terminal alkyne (reactant) to the internal alkyne (product).

  • 3300 - 3400 cm

    
     (Broad):  O-H stretching.
    
  • ~2230 cm

    
     (Weak/Medium):  C
    
    
    
    C stretching. Note: This band is often weak in internal alkynes due to the pseudo-symmetry, but the polarization from the CF
    
    
    group makes it observable.
  • 1325, 1120, 1060 cm

    
     (Strong):  C-F stretching vibrations (diagnostic fingerprint).
    
  • Absence of ~3300 cm

    
     (Sharp):  Absence of 
    
    
    
    C-H stretch confirms no unreacted propargyl alcohol or terminal alkyne impurities.
Mass Spectrometry (EI/ESI)
  • Molecular Ion (

    
    ):  200 m/z.
    
  • Fragmentation:

    • [M - 31]

      
      :  Loss of -CH
      
      
      
      OH (Base peak often observed at m/z 169).
    • [M - 17]

      
      :  Loss of -OH (m/z 183).
      

Visualization of Assignments

NMR_Assignments Structure F3C - C6H4 - C ≡ C - CH2 - OH F3C 19F: -63.0 ppm (s) 13C: 123.9 ppm (q, J=272Hz) Structure->F3C CF3 Group ArH_ortho_CF3 1H: 7.58 ppm (d) 13C: 125.3 ppm (q, J=3.8Hz) Structure->ArH_ortho_CF3 Ar-H (a) ArH_ortho_Alk 1H: 7.52 ppm (d) 13C: 132.0 ppm (s) Structure->ArH_ortho_Alk Ar-H (b) Alkyne 13C: 89.5 / 84.8 ppm IR: 2230 cm-1 Structure->Alkyne Alkyne Linker CH2 1H: 4.52 ppm (s) 13C: 51.4 ppm Structure->CH2 Propargylic CH2

Figure 2: Spectroscopic assignment map correlating chemical structure to specific NMR and IR signals.

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure the shifts match the data above, concentration and water content must be controlled.

  • Solvent: Use CDCl

    
     (99.8% D) containing 0.03% v/v TMS.
    
  • Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.

    • Why? High concentrations (>30 mg) can cause the OH signal to shift downfield and broaden due to intermolecular hydrogen bonding.

  • Filtration: Filter through a small plug of glass wool into the NMR tube to remove any suspended palladium black residues from the synthesis, which can broaden signals due to paramagnetism.

Protocol 2: Differentiation from Homocoupled Impurity

If the Sonogashira coupling is exposed to air, the Glaser homocoupling of propargyl alcohol creates 2,4-hexadiyne-1,6-diol .

  • Impurity Signal: Look for a singlet at

    
     4.35 ppm  in 
    
    
    
    H NMR.
  • Target Signal: The target CH

    
     is at 
    
    
    
    4.52 ppm
    .
  • Resolution: These signals are distinct. If the 4.35 ppm peak is present, purification via silica gel chromatography (Hexane/EtOAc 4:1) is required.

References

  • Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Fluorine Substituent Effects: Begue, J.-P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.[1] (Context for

    
    F shifts and metabolic stability).
    
  • Analogous Spectral Data (3-phenylprop-2-yn-1-ol): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 2785. Link

  • Synthesis of Trifluoromethylated Alkynes: Burton, D. J., & Yang, Z.-Y. (1992). Fluorinated organometallics: Vinyl, alkynyl, allyl, benzyl, propargyl and aryl fluorinated organometallic reagents. Tetrahedron, 48(2), 189-275. Link

Sources

Chapter 1: Foundational Principles of ¹³C NMR in the Context of Aromatic Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol, a key intermediate in pharmaceutical and materials science research. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data, instead providing a framework for understanding the causal relationships between molecular structure and spectral output. The protocols and interpretations herein are designed to be self-validating, ensuring that researchers can confidently apply these principles to their own work.

¹³C NMR spectroscopy is a powerful, non-destructive technique that provides direct information about the carbon skeleton of a molecule.[1] It operates on the magnetic properties of the ¹³C isotope, which, like a proton, has a nuclear spin of ½.[2] When placed in a strong magnetic field, these nuclei can exist in different spin states, and the absorption of radiofrequency energy corresponding to the transition between these states gives rise to the NMR signal.

The precise resonance frequency of a carbon nucleus, its "chemical shift" (δ), is highly sensitive to its local electronic environment. This allows us to distinguish between different carbon atoms within a molecule. The typical range for ¹³C chemical shifts is broad, spanning from 0 to over 220 parts per million (ppm) downfield from the reference compound, tetramethylsilane (TMS).[3]

Key factors influencing the chemical shift include:

  • Hybridization: The hybridization state of the carbon atom is a primary determinant of its chemical shift. Generally, sp³ hybridized carbons are the most shielded (appearing upfield, 0-70 ppm), followed by sp hybridized carbons (alkynes, ~70-90 ppm), and finally the most deshielded sp² carbons (aromatics and alkenes, ~110-160 ppm).[4]

  • Electronegativity: Electronegative atoms attached to or near a carbon atom will withdraw electron density, "deshielding" the nucleus and shifting its signal downfield to a higher ppm value.[5]

  • Magnetic Anisotropy: The π-electron systems in alkynes and aromatic rings generate their own local magnetic fields when exposed to the external field of the NMR spectrometer. For alkynes, this induced field shields the acetylenic carbons, causing them to appear at a higher field (lower ppm) than might be expected based on hybridization alone.[6][7]

For clarity and simplification, ¹³C NMR spectra are almost universally acquired using proton-decoupling . This technique removes the splitting of carbon signals caused by attached protons, resulting in a spectrum where each chemically unique carbon atom ideally appears as a single sharp line.[1] It is important to note that carbons without attached protons (quaternary carbons) often exhibit weaker signals due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons experience.[8]

Chapter 2: A Validated Experimental Protocol for Data Acquisition

The integrity of NMR data is contingent upon a rigorous and well-documented experimental procedure. The following workflow is designed to ensure high-quality, reproducible results for the analysis of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Dissolve 15-25 mg of sample in ~0.6 mL CDCl3 p2 Add Tetramethylsilane (TMS) as internal reference (0 ppm) p1->p2 p3 Transfer to 5 mm NMR tube p2->p3 a1 Insert sample into NMR spectrometer magnet p3->a1 Transfer a2 Lock on deuterium signal of CDCl3 a1->a2 a3 Tune and match probe to ¹³C frequency a2->a3 a4 Acquire spectrum using proton-decoupled pulse program a3->a4 d1 Apply Fourier Transform a4->d1 Process FID d2 Phase correct spectrum manually d1->d2 d3 Apply baseline correction d2->d3 d4 Calibrate TMS peak to 0.0 ppm d3->d4

Caption: Experimental workflow for ¹³C NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic molecules. Its deuterium signal is used by the spectrometer to "lock" the magnetic field, correcting for any drift.

    • Protocol: Accurately weigh 15-25 mg of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol and dissolve it in approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Configuration & Data Acquisition:

    • Rationale: A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio, which is crucial for detecting weak signals from quaternary carbons. A relaxation delay ensures that all carbon nuclei have returned to equilibrium before the next pulse, which is important for accurate integration, although signal intensities in proton-decoupled ¹³C NMR are not always directly proportional to the number of carbons.[9]

    • Typical Parameters (on a 125 MHz Spectrometer):

      • Pulse Program: zgpg30 (or similar proton-decoupled program with a 30° pulse angle)

      • Spectral Width: ~240 ppm

      • Acquisition Time: ~1.0 s

      • Relaxation Delay (d1): 2.0 s

      • Number of Scans: 1024 (or more, as needed)

      • Temperature: 298 K

  • Data Processing:

    • Rationale: Proper processing is critical for accurate spectral interpretation. Phasing ensures that all peaks are in the pure absorption mode (positive), and baseline correction provides a flat, noise-free foundation.

    • Protocol: Apply an exponential multiplying function (line broadening of ~1 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio. After Fourier transformation, manually correct the phase and apply an automatic baseline correction. Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

Chapter 3: Spectral Prediction and In-Depth Analysis

The structure of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol presents several distinct chemical environments that will be clearly resolved in the ¹³C NMR spectrum. Due to the para-substitution on the phenyl ring, a degree of symmetry exists, reducing the number of unique aromatic signals.[10][11] We predict a total of 8 distinct signals for the 10 carbon atoms in the molecule.

Caption: Numbering scheme for 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol.

Detailed Peak Assignment and Justification:

  • C1 (-CH₂OH): This sp³-hybridized carbon is attached to an electronegative oxygen atom, which deshields it. Its position adjacent to the alkyne will also have a slight deshielding effect. Predicted Shift: δ 50-55 ppm. This is a typical range for a propargylic alcohol carbon.[8]

  • C2 & C3 (Alkyne carbons): These sp-hybridized carbons are subject to magnetic anisotropy, shielding them relative to sp² carbons.[6]

    • C3 (ipso-alkyne): This carbon is attached to the aromatic ring and will be slightly deshielded compared to C2. Predicted Shift: δ 85-90 ppm.

    • C2: This carbon is attached to the CH₂OH group. Predicted Shift: δ 80-85 ppm.

  • Aromatic Carbons (C4-C8):

    • C6 (ipso-aromatic, attached to -CF₃): This quaternary carbon is directly attached to the strongly electron-withdrawing trifluoromethyl group. Its signal is expected to be downfield shifted relative to benzene (128.5 ppm). Crucially, this signal will appear as a quartet due to two-bond coupling with the three fluorine atoms (²J_CF ≈ 30-35 Hz).[12][13] Predicted Shift: δ 131-133 ppm (q).

    • C5/C5' (ortho to -CF₃): These carbons are adjacent to the CF₃ group. Their chemical shift will be influenced by the substituent, and they will also exhibit splitting due to three-bond C-F coupling (³J_CF ≈ 3-5 Hz), likely appearing as a narrow quartet. Predicted Shift: δ 125-127 ppm (q).

    • C4/C4' (meta to -CF₃): These carbons are ortho to the alkyne substituent. They are the least affected by the CF₃ group but will be influenced by the alkyne. Predicted Shift: δ 132-134 ppm.

    • C3 (ipso-aromatic, attached to alkyne): This quaternary carbon's chemical shift is influenced by both the attachment of the alkyne and its para-relationship to the CF₃ group. It is expected to be a sharp, weak signal. Predicted Shift: δ 124-126 ppm.

  • C7 (-CF₃): The carbon of the trifluoromethyl group itself is a hallmark of the spectrum. It is directly bonded to three highly electronegative fluorine atoms and will be significantly deshielded. It will appear as a prominent quartet due to the very large one-bond C-F coupling constant (¹J_CF ≈ 270-275 Hz).[12][13] Predicted Shift: δ 122-125 ppm (q).

Chapter 4: Summary of Predicted ¹³C NMR Data

The following table consolidates the predicted spectral data for 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol, providing a clear reference for spectral assignment.

Carbon No.Chemical EnvironmentPredicted Shift (δ, ppm)Predicted Multiplicity (C-F Coupling)Rationale
1-C H₂OH50 - 55Singletsp³ carbon attached to electronegative oxygen.
2-C ≡C-CH₂OH80 - 85Singletsp alkyne carbon, shielded by anisotropy.
3Ph-C ≡C-85 - 90Singletsp alkyne carbon, deshielded by phenyl group.
4C -ipso (Alkyne)124 - 126SingletQuaternary sp² carbon, para to CF₃.
5, 5'C H (ortho to Alkyne)132 - 134Singletsp² carbon, deshielded by alkyne substituent.
6, 6'C H (ortho to CF₃)125 - 127Quartet (³J_CF ≈ 3-5 Hz)sp² carbon, influenced by electron-withdrawing CF₃.
7C -ipso (CF₃)131 - 133Quartet (²J_CF ≈ 30-35 Hz)Quaternary sp² carbon attached to CF₃.
8-C F₃122 - 125Quartet (¹J_CF ≈ 272 Hz)sp³ carbon deshielded by three F atoms.

Conclusion

The ¹³C NMR spectrum of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol provides a wealth of structural information that allows for its unambiguous identification. The key diagnostic features are the distinct signals for the propargylic alcohol, the shielded alkyne carbons, and the characteristic splitting patterns of the aromatic and trifluoromethyl carbons due to C-F coupling. By following a robust experimental protocol and applying the foundational principles of chemical shift theory and coupling phenomena, researchers can confidently interpret this spectrum and verify the integrity of their synthesized material. This guide serves as a practical framework for that analytical process, grounding interpretation in established scientific causality.

References

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

  • ResearchGate. (n.d.). 13 C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). Basic Principle of 13C-NMR. [Link]

  • Fiveable. (n.d.). Characteristics of 13C NMR Spectroscopy. [Link]

  • Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]

  • University of Calicut. (n.d.). 13C NMR spectroscopy. [Link]

  • ChemHelper. (2022). chemical shift of functional groups in 13C NMR spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here. [Link]

  • IOS Press. (2001). A new program to 13C NMR spectrum prediction based on tridimensional models. [Link]

  • Thieme. (n.d.). 13C NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

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An In-Depth Technical Guide to the In Silico Modeling of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Foreword: The confluence of computational chemistry and biology has revolutionized early-stage drug discovery. By simulating molecular interactions and predicting pharmacokinetic properties, in silico modeling allows for the rapid, cost-effective screening and optimization of novel chemical entities. This guide provides a comprehensive, methodology-driven exploration of a complete in silico workflow for a promising, yet under-characterized molecule: 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol. This compound possesses two key structural motifs of high interest in medicinal chemistry: the trifluoromethylphenyl group, known to enhance metabolic stability and binding affinity, and the propargyl alcohol moiety, a versatile functional group found in numerous bioactive compounds.[1][2] This document is intended for researchers, computational chemists, and drug development professionals, offering both a strategic framework and detailed, actionable protocols for virtual assessment.

Section 1: Foundational Analysis: Ligand Characterization

Before any interaction studies can be performed, a thorough characterization of the ligand itself is paramount. This initial step ensures that the molecule's structure is energetically favorable and that its physicochemical properties are well-defined, which is fundamental for the accuracy of all subsequent simulations.

Structural and Physicochemical Properties

The first action is to obtain or generate a 3D structure of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol. This can be achieved using software like Avogadro or by retrieving it from a database such as PubChem. The structure must then be subjected to energy minimization using a suitable force field (e.g., MMFF94 or UFF) to find a low-energy conformation. Following this, a panel of key physicochemical descriptors should be calculated. These parameters are the first filter in "drug-likeness" assessment and are critical for predicting ADMET properties.[3]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC₁₀H₇F₃ODefines the elemental composition.
Molecular Weight200.16 g/mol Influences absorption and distribution; typically <500 Da is preferred.
logP (Lipophilicity)2.15Governs solubility and permeability across biological membranes.
Topological Polar Surface Area (TPSA)20.23 ŲPredicts cell permeability; <140 Ų is associated with good oral bioavailability.
Hydrogen Bond Donors1Key for molecular recognition and target binding.
Hydrogen Bond Acceptors1 (plus 3 from F)Key for molecular recognition and target binding.
Rotatable Bonds2Influences conformational flexibility and binding entropy.

Note: The values presented are hypothetical, calculated using standard computational algorithms for illustrative purposes.

Section 2: Target Identification and Preparation

The therapeutic potential of a compound is defined by its interaction with a biological target. As 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol has no established target, a hypothesis-driven approach is required. The trifluoromethylphenyl moiety is present in several inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[2] The COX-2 enzyme is a well-validated target, making it a logical choice for this investigational study.

Rationale for Target Selection

We hypothesize that 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol may act as a COX-2 inhibitor. This choice is supported by the structural features of the molecule which could potentially occupy the hydrophobic channel of the COX-2 active site.

Receptor Preparation Protocol

A high-resolution crystal structure of the target protein is the foundation for reliable docking and simulation studies.

Protocol 2.2.1: Preparing the COX-2 Receptor

  • Obtain Crystal Structure: Download the crystal structure of human COX-2 from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 5KIR. This structure is co-crystallized with a known inhibitor, which is useful for validating the docking protocol.

  • Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., PyMOL, UCSF Chimera). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.

  • Protonation and Repair: Use a protein preparation wizard, such as that in Schrödinger's Maestro or the PDB2PQR server, to add hydrogen atoms appropriate for a physiological pH (7.4). This step also corrects for any missing side chains or atoms in the crystal structure.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure. This relieves any steric clashes introduced during the protonation step while keeping the backbone atoms close to their crystallographic positions. The OPLS (Optimized Potentials for Liquid Simulations) force field is well-suited for this purpose.

Section 3: Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction. This is a critical step for filtering compound libraries and understanding the structural basis of inhibition.

Causality in Docking Protocol Design

The choice of docking software and the definition of the binding site are critical decisions. We will use AutoDock Vina, renowned for its accuracy and speed. The binding site will be defined based on the location of the co-crystallized ligand in the PDB structure (5KIR). This ensures our docking simulation is focused on the known active site. A crucial self-validating step is to first remove the co-crystallized ligand and then re-dock it. A successful validation, indicated by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, provides confidence in the docking protocol's ability to reproduce known binding modes.

Molecular Docking Workflow

docking_workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Docking Simulation cluster_analysis Analysis L1 Generate 3D Structure of Ligand L2 Energy Minimization (MMFF94) L1->L2 L3 Assign Gasteiger Charges L2->L3 D1 Define Binding Site (Grid Box) L3->D1 R1 Download PDB (e.g., 5KIR) R2 Remove Water & Heteroatoms R1->R2 R3 Add Hydrogens & Repair R2->R3 R3->D1 D2 Run Docking (AutoDock Vina) D1->D2 A1 Analyze Binding Affinity (kcal/mol) D2->A1 A2 Visualize Binding Pose A1->A2 A3 Identify Key Interactions (H-Bonds, Hydrophobic) A2->A3

Caption: Workflow for molecular docking simulation.

Interpretation of Hypothetical Docking Results

The docking simulation yields a binding affinity score and a series of binding poses. The score provides a quantitative estimate of binding strength, while the poses reveal the specific interactions driving the binding event.

LigandBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Test Compound -8.5Arg120, Tyr355, Ser530
Celecoxib (Control) -10.2Arg120, His90, Val523

An analysis of the top-ranked pose for our test compound might reveal that the trifluoromethyl group projects into a hydrophobic sub-pocket, displacing water molecules and contributing favorably to the binding free energy. The terminal hydroxyl group could form a critical hydrogen bond with the side chain of Ser530, anchoring the ligand in the active site.

Section 4: Molecular Dynamics: Assessing Complex Stability

While docking provides a valuable static snapshot, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. This allows us to assess the stability of the predicted binding pose and understand how the protein and ligand adapt to each other in a simulated physiological environment.

Rationale for MD Simulation

An MD simulation is a self-validating system. A stable binding pose should remain within the binding pocket throughout the simulation, with minimal deviation from its initial docked conformation. If the ligand quickly dissociates or undergoes large conformational changes, the initial docking result is likely a false positive. We use GROMACS, a widely used and highly efficient MD engine.

Molecular Dynamics Workflow

md_workflow P1 Start with Best Docked Pose P2 Generate Ligand Topology & Parameters P1->P2 P3 Solvate System (Water Box) & Add Ions P2->P3 P4 Energy Minimization of System P3->P4 P5 NVT Equilibration (Constant Volume/Temp) P4->P5 P6 NPT Equilibration (Constant Pressure/Temp) P5->P6 P7 Production MD Run (e.g., 100 ns) P6->P7 P8 Trajectory Analysis (RMSD, RMSF, H-Bonds) P7->P8

Caption: Workflow for Molecular Dynamics (MD) simulation.

Analysis of MD Trajectories

The primary outputs of an MD simulation are trajectory files that record the position, velocity, and energy of every atom over time.

  • Root Mean Square Deviation (RMSD): This is calculated for the ligand and the protein backbone relative to their starting positions. A plateau in the RMSD plot after an initial rise indicates that the system has reached equilibrium and the complex is stable.

  • Root Mean Square Fluctuation (RMSF): This is calculated for each residue in the protein. High RMSF values indicate regions of high flexibility, while low values for residues in the binding pocket suggest stable interactions with the ligand.

  • Hydrogen Bond Analysis: Tracking the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time provides insight into the most persistent and important polar interactions.

A successful MD run would show the ligand's RMSD stabilizing below 3.0 Å, and persistent hydrogen bonding to key residues like Ser530, confirming the stability of the docked pose.

Section 5: ADMET Prediction: Profiling Drug-Like Properties

A potent molecule is only a viable drug candidate if it can reach its target in the body and be safely cleared. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models predict these pharmacokinetic and safety profiles.[3]

Protocol for ADMET Prediction

We will use the SwissADME web server, a free and comprehensive tool, to generate a profile for our compound.

  • Input Structure: Provide the simplified molecular-input line-entry system (SMILES) string for 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol.

  • Run Prediction: Execute the analysis.

  • Collect Data: Tabulate the key predicted parameters related to pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

Hypothetical ADMET Profile
ParameterPredictionImplication
Absorption
GI AbsorptionHighLikely to be well-absorbed from the gut.
BBB PermeantYesMay cross the blood-brain barrier; a consideration for CNS side effects.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions with CYP2D6 substrates.
CYP3A4 InhibitorYesPotential for drug-drug interactions with CYP3A4 substrates.
Drug-Likeness
Lipinski's Rule0 ViolationsGood oral bioavailability is likely.
Bioavailability Score0.55Indicates a high probability of having favorable pharmacokinetic properties.
Toxicity
PAINS Alert0 AlertsNo known promiscuous binding motifs.

This profile suggests the compound has promising drug-like properties but warrants caution regarding potential CYP3A4-mediated drug interactions.

Conclusion and Future Directions

This in-depth guide has outlined a complete, hypothesis-driven in silico workflow for the characterization of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol. The hypothetical results from molecular docking, molecular dynamics, and ADMET prediction suggest that this compound is a potentially stable binder of COX-2 with a favorable pharmacokinetic profile.

The strength of this computational approach lies in its ability to build a robust, data-driven case for a molecule's potential before committing significant resources to laboratory synthesis and testing. The next logical steps would be:

  • Chemical Synthesis: Synthesize the compound to provide material for experimental validation.[4]

  • In Vitro Validation: Perform an enzymatic assay to confirm the inhibitory activity against COX-2.

  • Cell-Based Assays: Evaluate the compound's effect on prostaglandin production in a relevant cell line.

By integrating the predictive power of in silico modeling with targeted experimental validation, we can significantly accelerate the journey from a promising chemical structure to a novel therapeutic agent.

References

  • Vertex AI Search. (2026). Exploring 3-[3-(Trifluoromethyl)phenyl]-1-propanol: Properties and Applications.
  • Chem-Impex. (n.d.). 3-[3-(trifluorometil)fenil]-1-propanol. Retrieved from [Link]

  • PubChem. (n.d.). 3-[4-(Trifluoromethyl)phenyl]propanal. Retrieved from [Link]

  • Heidari, A., et al. (2009). Synthesis and structural study of 1-(4-Aminophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one. PubMed Central.
  • MDPI. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Retrieved from [Link]

  • PubChem. (n.d.). (E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one. Retrieved from [Link]

  • Google Patents. (1980). US4229378A - Process for the production of 1-phenyl-3-(3-trifluoromethylphenyl)-2-propanone.
  • MDPI. (n.d.). In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent Phytoene Desaturase Inhibitors. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Retrieved from [Link]

  • Jones, A., et al. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. PubMed.
  • Feng, J. H., et al. (2022). 4-Trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid exerts its effects on the prevention, post-therapeutic and prolongation of the thrombolytic window in ischemia-reperfusion rats through multiple mechanisms of action. PubMed.
  • The Royal Society of Chemistry. (n.d.). Supporting Information final#1 rev. Retrieved from [Link]

  • ResearchGate. (n.d.). In-Silico Models for CYP3A4-Mediated Drug Metabolism Prediction. Retrieved from [Link]

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Technical Guide: Solubility Profile of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

[1][2][3][4]

Executive Summary

3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol is a functionalized propargyl alcohol derivative characterized by a lipophilic trifluoromethyl-substituted aromatic ring coupled to a polar hydroxymethyl alkyne tail.[1][2][3][4][5] This amphiphilic structure creates a specific solubility window: the compound exhibits high affinity for polar aprotic solvents and moderate-to-high affinity for chlorinated organics, while displaying poor aqueous solubility.[1][2][3][4][5]

This guide provides a predictive solubility matrix, thermodynamic considerations for dissolution, and a validated protocol for experimental solubility determination, essential for optimizing Sonogashira couplings, purification, and biological assay formulation.[1][2][3][4][5]

Physicochemical Profile & Structural Logic[1][2][3][4][5]

Understanding the solubility requires analyzing the competition between the hydrophobic fluorinated tail and the hydrophilic alcohol head.[1][3][4][5]

PropertyValue / CharacteristicImpact on Solubility
Molecular Structure

Amphiphilic: Dual nature requires solvents with balanced polarity.[1][2][3][4][5]
Molecular Weight ~200.16 g/mol Low MW facilitates dissolution in organic solvents.[1][2][3][4][5]
Fluorine Effect Trifluoromethyl (-CF

)
Significantly increases lipophilicity (LogP) and decreases water solubility compared to the non-fluorinated parent.[1][2][3][4][5]
H-Bonding 1 Donor (-OH), ~3 Acceptors (-OH, F)Requires protic or polar aprotic solvents to disrupt crystal lattice energy.[1][2][3][5]
Physical State Likely Low-Melting Solid or Viscous OilPara substitution often increases melting point vs. meta (oil), but solubility kinetics remain fast once liquefied.[1][2][3][4][5]

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction with the solute's functional groups. Data is derived from structure-property relationships (SPR) of analogous trifluoromethyl-alkynyl-alcohols.[1][3][4][5]

Class A: High Solubility (Recommended for Stock Solutions)

Solvents capable of dissolving >100 mg/mL.[1][2][4][5]

  • DMSO (Dimethyl sulfoxide): The universal solvent for this class.[1][2][3][4][5] Excellent for biological stock solutions.[1][3][4][5]

  • DMF (Dimethylformamide): Ideal for synthetic reactions (e.g., Sonogashira coupling).[1][2][3][4][5]

  • THF (Tetrahydrofuran): excellent solubilizer; compatible with many organometallic reactions.[1][2][3][4][5]

  • DCM (Dichloromethane): High solubility due to lipophilic interaction with the CF

    
    -phenyl ring.[1][2][3][4][5]
    
Class B: Moderate Solubility (Temperature Dependent)

Solvents requiring agitation or warming (10–50 mg/mL).[1][2][4][5]

  • Methanol / Ethanol: The -OH group interacts well, but the lipophilic tail limits saturation at room temperature.[1][2][3][4][5]

  • Ethyl Acetate: Good for extraction, though less effective than DCM for high-concentration stocks.[1][3][4][5]

  • Acetonitrile: Useful for HPLC, but solubility may drop at high concentrations compared to MeOH.[1][2][3][4][5]

Class C: Low / Poor Solubility

Solvents with <1 mg/mL solubility.[1][2][3][4][5]

  • Water: The hydrophobic effect of the trifluoromethyl-phenyl group dominates the single hydroxyl group.[1][2][3][4][5]

  • Hexanes/Heptane: The polar alkyne-alcohol head prevents significant dissolution, making these excellent anti-solvents for precipitation/crystallization.[1][2][3][4][5]

Visualization: Solubility & Workflow Logic

Figure 1: Solubility Decision Tree

This logic flow guides the researcher in selecting the appropriate solvent based on the intended application (Synthesis vs. Analysis).[1][2][3][4][5]

SolubilityLogicStartStart: Select Solvent for3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-olAppTypeIntended Application?Start->AppTypeBioAssayBiological Assay(Stock Solution)AppType->BioAssayCell/Enzyme WorkSynthesisSynthesis / Reaction(e.g., Coupling)AppType->SynthesisChemical RxnExtractionPurification / ExtractionAppType->ExtractionWork-upDMSODMSO (100%)BioAssay->DMSOHigh Sol + MiscibilityTHFTHF / DMFSynthesis->THFInert + High SolDCMDCM / Ethyl AcetateExtraction->DCMPartitioning

Caption: Decision matrix for solvent selection based on the specific physicochemical requirements of the workflow.

Experimental Protocols

Since batch-specific purity and physical form (solid vs. oil) affect exact saturation points, use this validated protocol to determine the precise solubility limit for your specific lot.

Protocol A: Saturation Shake-Flask Method (Gravimetric)

Objective: Determine the saturation solubility (

1245
  • Preparation:

    • Weigh approximately 50 mg of the compound into a 4 mL glass vial.

    • Add 250 µL of the target solvent (Start with a high supersaturation ratio).[1][3][4][5]

  • Equilibration:

    • Seal the vial and agitate (vortex or orbital shaker) at 25°C for 24 hours.

    • Visual Check: If the solid dissolves completely, add more compound until a persistent solid phase remains (suspension).[1][2][3][4][5]

  • Separation:

    • Centrifuge the suspension at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated).

  • Quantification:

    • Transfer a known volume (e.g., 100 µL) of the clear supernatant to a pre-weighed aluminum pan.

    • Evaporate the solvent under vacuum or nitrogen stream until constant weight is achieved.[1][3][4][5]

    • Calculation:

      
      [1][4][5]
      
Protocol B: Dissolution for Biological Assays (DMSO Stock)

Objective: Create a stable 100 mM stock solution.

  • Calculate the required mass:

    
    .[1][3][4][5]
    
  • Add the compound to a glass vial first.

  • Add DMSO dropwise while vortexing.[1][3][4][5] Note: The dissolution is endothermic; slight warming (37°C water bath) accelerates the process.[1][4][5]

  • Store at -20°C. Check for precipitation upon thawing; if precipitate forms, sonicate for 30 seconds.

Applications & Synthesis Implications

The solubility profile directly dictates the success of downstream chemistry, particularly Palladium-catalyzed cross-couplings (Sonogashira).[1][2][3][4][5]

Sonogashira Coupling Workflow

The target molecule is often synthesized via coupling 4-trifluoromethyliodobenzene with propargyl alcohol.[1][2][3][4][5]

  • Solvent Choice: The reaction requires a solvent that dissolves the aryl halide, the alkyne, and the catalyst, while accommodating the base (Triethylamine).[1][2][3][4][5]

    • Optimal:THF or DMF .[1][2][3][4][5]

    • Avoid: Hexanes (precipitates catalyst) or Water (quenches reactive intermediates).[1][2][3][4][5]

  • Purification:

    • Post-reaction, the compound partitions into the organic layer (DCM/EtOAc) during aqueous workup.[1][2][3][4][5]

    • Recrystallization/Precipitation: Use a DCM/Hexane system.[1][2][3][4][5] Dissolve in minimal DCM, then slowly add Hexane to induce precipitation of the product while leaving impurities in solution.[1][2][3][4][5]

Figure 2: Synthesis & Purification Flow

SynthesisFlowReactantsReactants:Ar-I + AlkyneSolventSolvent:THF or Et3NReactants->SolventCouplingPd-Catalysis(Sonogashira)Solvent->CouplingWorkupWorkup:Partition DCM/H2OCoupling->WorkupSolubility CriticalIsolateIsolate:Evaporate Organic PhaseWorkup->Isolate

Caption: Workflow demonstrating the critical role of organic solubility (THF/DCM) during synthesis and isolation.

References

  • PubChem Compound Summary. (2025). 3-[3-(Trifluoromethyl)phenyl]-1-propanol (Analogous Structure Data). National Center for Biotechnology Information.[1][2][3][4][5] Link[1][2][4][5]

  • ChemicalBook. (2025).[1][2][3][4][5][6] Properties of Trifluoromethyl-phenyl alkynes and alcohols. Link

  • Sigma-Aldrich. (2025).[1][2][3][4][5] Safety Data Sheet: Fluorinated Propargyl Alcohols. Link

  • Lipinski, C. A. (2001).[1][2][3][4][5] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (General reference for LogP/Solubility rules).

An In-Depth Technical Guide to the Thermogravimetric Analysis of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Thermal Stability in Pharmaceutical Development

In the landscape of modern drug discovery and development, the trifluoromethyl (-CF3) group has become a cornerstone of medicinal chemistry, prized for its ability to enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[1] The subject of this guide, 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol, is a propargyl alcohol featuring this critical functional group. As with any potential therapeutic agent, a comprehensive understanding of its physicochemical properties is paramount. Among these, thermal stability is a critical quality attribute that influences every stage of the pharmaceutical lifecycle, from manufacturing and formulation to storage and administration.

Thermogravimetric Analysis (TGA) stands as an essential analytical technique in this context. It provides precise data on the thermal stability and decomposition profile of a material by measuring changes in its mass as a function of temperature in a controlled environment.[2][3] This guide offers a detailed exploration of the TGA of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol, presenting not just a protocol, but the scientific rationale that underpins the experimental design and data interpretation. Adherence to rigorous analytical standards, such as those outlined by the International Council for Harmonisation (ICH) Q6A guidelines, is not merely a regulatory formality but a scientific necessity to ensure the safety, efficacy, and quality of new drug substances.[4][5][6]

Principles of Thermogravimetric Analysis (TGA)

TGA is a cornerstone of thermal analysis, measuring the mass of a sample as it is heated, cooled, or held at a constant temperature.[3][7] The resulting data, plotted as mass versus temperature, is known as a TGA curve or thermogram. The primary applications of TGA in the pharmaceutical industry include:

  • Thermal Stability Assessment: Determining the temperature at which a drug substance begins to decompose.[2]

  • Compositional Analysis: Quantifying the content of volatiles, such as water and residual solvents, as well as non-volatile components.[8][9]

  • Decomposition Kinetics: Providing insights into the mechanism and rate of thermal degradation.[10]

The first derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, plots the rate of mass change against temperature. The peaks on the DTG curve correspond to the points of the fastest decomposition, allowing for the clear resolution of overlapping thermal events.

Experimental Design: A Self-Validating TGA Protocol

The following protocol is designed to yield high-fidelity, reproducible data for the thermal analysis of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol. The causality behind each parameter selection is explained to ensure scientific integrity.

Instrumentation and Consumables
  • Thermogravimetric Analyzer: A calibrated instrument equipped with a sensitive microbalance (sensitivity ≤ 0.1 µg) and a programmable furnace is required.

  • Sample Crucibles: Platinum or alumina crucibles (40-100 µL) are recommended for their inertness at high temperatures.

  • Purge Gas: High-purity nitrogen (99.999%) is essential for creating an inert atmosphere to study thermal decomposition in the absence of oxidation.

Step-by-Step Experimental Workflow
  • Instrument Calibration: Verify the temperature and mass calibration of the TGA instrument according to the manufacturer's guidelines and internal standard operating procedures.

  • Crucible Preparation: Tare a clean, empty crucible. To ensure the removal of any potential contaminants, it is best practice to perform a "burn-off" by heating the empty crucible to the maximum temperature of the planned experiment.

  • Sample Preparation: Accurately weigh 3-5 mg of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol into the tared crucible. A smaller sample size minimizes thermal gradients within the sample and ensures that evolved gases can dissipate without causing sample ejection, a potential experimental artifact.[11]

  • Blank Curve Acquisition: Run a complete experimental cycle with an empty crucible. This "blank" curve is crucial for correcting the sample data for instrumental drift and buoyancy effects, which can cause an apparent weight gain as the density of the purge gas decreases with increasing temperature.[11]

  • TGA Measurement:

    • Place the crucible containing the sample onto the TGA balance.

    • Purge the furnace with nitrogen at a constant flow rate of 40 mL/min for at least 30 minutes before starting the heating program to ensure a consistently inert atmosphere.

    • Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C at a linear heating rate of 10 °C/min. This heating rate represents a balance between achieving good resolution of thermal events and maintaining a practical experiment duration.

  • Data Analysis:

    • Subtract the blank curve from the sample curve to obtain the corrected thermogram.

    • Plot the percentage mass loss as a function of temperature.

    • Generate the first derivative (DTG) curve to identify the temperatures of maximum decomposition rates.

Visualizing the TGA Workflow

The following diagram illustrates the logical flow of the TGA experiment.

TGA_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Calibrate Instrument Calibration Prep_Crucible Crucible Burn-off & Tare Calibrate->Prep_Crucible Prep_Sample Sample Weighing (3-5 mg) Prep_Crucible->Prep_Sample Blank_Run Run Blank Curve (Empty Crucible) Prep_Crucible->Blank_Run Sample_Run Run Sample Analysis (N2, 10°C/min to 600°C) Prep_Sample->Sample_Run Correction Blank Curve Subtraction Blank_Run->Correction Sample_Run->Correction Plotting Generate TGA/DTG Curves Correction->Plotting Analysis Determine Tonset, Tpeak, % Mass Loss Plotting->Analysis TGA_Logic cluster_input Experimental Inputs cluster_output Instrumental Outputs cluster_interp Interpreted Properties Compound Test Compound TG_Curve TGA Curve (% Mass vs. Temp) Compound->TG_Curve HeatingRate Heating Rate (10°C/min) HeatingRate->TG_Curve Atmosphere Atmosphere (Nitrogen) Atmosphere->TG_Curve DTG_Curve DTG Curve (d(Mass)/dt vs. Temp) TG_Curve->DTG_Curve Stability Thermal Stability (Tonset) TG_Curve->Stability Purity Purity (% Residue) TG_Curve->Purity Mechanism Decomposition Profile (Tpeak) DTG_Curve->Mechanism

Caption: The logical path from experiment to interpretation.

Regulatory Context and Conclusion

The thermal characterization of a new chemical entity like 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol is a non-negotiable step in its development pathway. Regulatory bodies, guided by frameworks like the ICH Q6A guidelines, mandate the investigation of physicochemical properties, including thermal stability, to establish a comprehensive quality profile. [4][5][12]The data generated from TGA directly informs decisions related to process chemistry (e.g., maximum drying temperatures), formulation strategies (e.g., compatibility with excipients during heat-involved processes like melt granulation), and the determination of appropriate storage conditions and shelf-life.

References

  • Ajay, K., et al. (2014). Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study. The Journal of Physical Chemistry A. Available at: [Link]

  • ASTM International. (n.d.). E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. Available at: [Link]

  • PubMed. (2014). Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. Available at: [Link]

  • Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Available at: [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Available at: [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Available at: [Link]

  • ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Available at: [Link]

  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Available at: [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Available at: [Link]

  • Torontech. (2025). How to Interpret a TGA Curve: An Expert Guide. Available at: [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Thermal Analysis in the Pharmaceutical Field. Available at: [Link]

  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Available at: [Link]

  • Particle Analytical. (n.d.). ICH Q6A, Q8 & Q9 Compliance. Available at: [Link]

  • Westmoreland Mechanical Testing & Research. (n.d.). Thermogravimetric Thermal Analysis (TGA). Available at: [Link]

  • ASTM International. (2025). E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. Available at: [Link]

  • ResearchGate. (n.d.). Interpreting TGA curves. Available at: [Link]

  • University of Massachusetts Lowell. (n.d.). Thermogravimetric Analysis. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Decision Tree #1. Available at: [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study. Available at: [Link]

  • ResearchGate. (n.d.). Interpreting TGA curves. Available at: [Link]

  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • IKEV. (n.d.). ICH Q6A Guideline. Available at: [Link]

  • IKEV. (n.d.). ICH Q6A Guideline. Available at: [Link]

  • ASTM International. (n.d.). Compositional Analysis by Thermogravimetry. Available at: [Link]

  • Chemistry LibreTexts. (2022). Thermal Analysis. Available at: [Link]

  • ResearchGate. (2025). Designing efficient characterization technology of TGA and FTIR for compounding grade: Properties and design color selection. Available at: [Link]

  • ACS Publications. (2026). Direct Synthesis of Tricyclo[3.2.1.0 2,7 ]octenes via Palladium-Catalyzed Sequential Reactions of 2-Pyranones with 1,3-Dienes. Available at: [Link]

  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Available at: [Link]

  • Google Patents. (n.d.). Process of purifying propargyl alcohol.
  • International Council for Harmonisation. (n.d.). Decision Tree #1. Available at: [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Thermal Analysis in the Pharmaceutical Field. Available at: [Link]

  • Chemistry LibreTexts. (2022). Thermal Analysis. Available at: [Link]

  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Available at: [Link]

  • Particle Analytical. (n.d.). ICH Q6A, Q8 & Q9 Compliance. Available at: [Link]

  • University of Massachusetts Lowell. (n.d.). Thermogravimetric Analysis. Available at: [Link]

Sources

Methodological & Application

The Versatile Precursor: 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the demand for versatile building blocks that enable rapid access to complex molecular architectures is ever-present. Among these, propargyl alcohols bearing electronically distinct substituents have emerged as powerful tools for the construction of a diverse array of carbocyclic and heterocyclic systems. This application note delves into the synthetic utility of 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol , a precursor of significant interest due to the unique electronic properties imparted by the trifluoromethyl group. The trifluoromethyl moiety is a cornerstone in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides detailed protocols and mechanistic insights for leveraging this valuable precursor in key synthetic transformations, catering to researchers, scientists, and professionals in drug development.

Synthesis of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol: A Reliable Sonogashira Approach

The most direct and reliable method for the synthesis of 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol is the Sonogashira cross-coupling reaction.[2] This palladium- and copper-catalyzed reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[3] In this case, the coupling of an appropriately substituted aryl halide with propargyl alcohol provides a straightforward route to the desired product.

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from established Sonogashira coupling procedures for the synthesis of aryl propargyl alcohols.[4]

Materials:

  • 1-Iodo-4-(trifluoromethyl)benzene

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-4-(trifluoromethyl)benzene (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv), and copper(I) iodide (0.04-0.1 equiv).

  • Add anhydrous, degassed solvent (e.g., THF or DMF) to the flask.

  • Add propargyl alcohol (1.2-1.5 equiv) and triethylamine (2.0-3.0 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol.

Causality Behind Experimental Choices:

  • Palladium and Copper Catalysts: The palladium catalyst is essential for the oxidative addition to the aryl halide and the subsequent reductive elimination to form the C-C bond. The copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which is more reactive in the transmetalation step with the palladium complex.[3]

  • Base: Triethylamine acts as a base to deprotonate the terminal alkyne, forming the reactive acetylide. It also serves to neutralize the hydrohalic acid generated during the catalytic cycle.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium(0) active species and the homocoupling of the alkyne (Glaser coupling).

Diagram of Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Aryl Halide, Pd Catalyst, CuI solvent 2. Add Anhydrous, Degassed Solvent reagents->solvent alkyne_base 3. Add Propargyl Alcohol & Triethylamine solvent->alkyne_base stir 4. Stir at RT or Heat alkyne_base->stir monitor 5. Monitor by TLC/LC-MS stir->monitor quench 6. Quench & Extract monitor->quench dry 7. Dry Organic Layer quench->dry purify 8. Column Chromatography dry->purify product Pure Product purify->product

Caption: Workflow for the synthesis of 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol via Sonogashira coupling.

Application in the Synthesis of Trifluoromethyl-Substituted Pyrazoles

Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in drug discovery.[5] Propargyl alcohols are excellent precursors for the synthesis of pyrazoles through condensation with hydrazine derivatives.[6][7] The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 5-(4-(Trifluoromethyl)phenyl)-1H-pyrazole

This protocol is based on general methods for the synthesis of pyrazoles from propargyl alcohols.[2]

Materials:

  • 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

  • Hydrazine hydrate or a substituted hydrazine

  • Acid or base catalyst (e.g., acetic acid or sodium ethoxide)

  • Solvent (e.g., ethanol or isopropanol)

Procedure:

  • Dissolve 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol (1.0 equiv) in a suitable solvent such as ethanol.

  • Add hydrazine hydrate (1.0-1.2 equiv) to the solution.

  • Add a catalytic amount of an acid (e.g., a few drops of acetic acid) or a base, depending on the specific reaction conditions being employed.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired pyrazole.

Mechanistic Rationale:

The reaction is believed to proceed through an initial Michael addition of the hydrazine to the activated alkyne, or through the formation of an allene intermediate under certain conditions, followed by cyclization and tautomerization to the aromatic pyrazole ring. The trifluoromethyl group, being a strong electron-withdrawing group, can influence the regioselectivity of the cyclization.

Diagram of Pyrazole Synthesis

Pyrazole_Synthesis start 3-(4-(CF3)phenyl)prop-2-yn-1-ol reagents Hydrazine Catalyst (Acid/Base) Solvent (e.g., EtOH) start->reagents + reaction Reflux reagents->reaction intermediate Hydrazone/ Allene Intermediate reaction->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 5-(4-(CF3)phenyl)-1H-pyrazole cyclization->product

Caption: General scheme for the synthesis of a trifluoromethyl-substituted pyrazole.

Application in [3+2] Cycloaddition Reactions: The Click Chemistry Approach

The terminal alkyne functionality of 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol makes it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[8] This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles, which are important pharmacophores and versatile linkers in medicinal chemistry and materials science.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general procedure for the CuAAC reaction.

Materials:

  • 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

  • An organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., a mixture of t-butanol and water)

Procedure:

  • In a reaction vessel, dissolve 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol (1.0 equiv) and the organic azide (1.0 equiv) in a 1:1 mixture of t-butanol and water.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.01-0.05 equiv) in water.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.05-0.1 equiv) in water.

  • Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC analysis.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting 1,2,3-triazole can be purified by recrystallization or column chromatography.

Significance of the Trifluoromethyl Group:

The presence of the electron-withdrawing trifluoromethyl group can enhance the reactivity of the alkyne in the cycloaddition reaction. Furthermore, the resulting trifluoromethyl-substituted triazole may exhibit unique biological properties.

Diagram of Click Chemistry Workflow

Click_Chemistry cluster_reactants Reactants alkyne 3-(4-(CF3)phenyl)prop-2-yn-1-ol reaction Stir at Room Temperature alkyne->reaction azide Organic Azide azide->reaction catalyst CuSO4 / Na Ascorbate (in t-BuOH/H2O) catalyst->reaction product 1,2,3-Triazole Product reaction->product

Caption: Schematic representation of the CuAAC (Click Chemistry) reaction.

Summary of Applications and Potential

ApplicationKey TransformationResulting ScaffoldSignificance
Heterocycle Synthesis Condensation with HydrazinesPyrazoleAccess to biologically active N-heterocycles.[5]
Click Chemistry [3+2] Cycloaddition with Azides1,2,3-TriazoleEfficient construction of triazole-containing molecules for medicinal chemistry and materials science.[8]
Further Functionalization Oxidation of the alcoholPropargyl aldehyde/ketonePrecursor for more complex transformations.
Coupling Reactions Derivatization of the alcoholEther or ester linkagesIntroduction of diverse functionalities.

Conclusion

3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol stands as a highly valuable and versatile precursor in organic synthesis. Its trifluoromethylphenyl moiety offers significant advantages in the design of bioactive molecules, while the propargyl alcohol functionality provides a gateway to a multitude of important chemical transformations. The protocols detailed in this application note for Sonogashira coupling, pyrazole synthesis, and click chemistry represent robust and reliable methods for harnessing the synthetic potential of this compound. As the quest for novel molecular entities continues to drive innovation in drug discovery and materials science, the strategic application of such well-designed precursors will undoubtedly play a pivotal role.

References

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • SciSpace. A General Protocol for Robust Sonogashira Reactions in Micellar Medium. [Link]

  • Google Patents. US4229378A - Process for the production of 1-phenyl-3-(3-trifluoromethylphenyl)-2-propanone.
  • Universitat Ramon Llull. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]

  • PMC - NIH. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. [Link]

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  • NIH. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. [Link]

  • MDPI. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. [Link]

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Application Notes & Protocols: Derivatization of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol scaffold is a privileged starting point in modern medicinal chemistry. It strategically combines two high-value pharmacophoric elements: the trifluoromethylphenyl group, known for enhancing metabolic stability and receptor binding affinity, and a propargyl alcohol moiety, which serves as a versatile synthetic handle for rapid library generation.[1][2][3][4][5][6][7] This guide provides an in-depth exploration of key derivatization strategies for this scaffold, focusing on reactions at both the hydroxyl and terminal alkyne positions. We present detailed, field-tested protocols for esterification, etherification, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Sonogashira cross-coupling reactions. The underlying chemical principles, strategic considerations for drug design, and robust experimental methodologies are detailed to empower researchers in their quest for novel therapeutic agents.

The Strategic Value of the Scaffold

The design of 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol is a prime example of fragment-based drug design, where key structural motifs are deliberately integrated to maximize biological potential and synthetic versatility.

  • The Trifluoromethylphenyl Moiety: The -CF3 group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's pharmacokinetic profile.[7] This includes improving membrane permeability, increasing metabolic stability by blocking potential sites of oxidation, and modulating pKa, which can lead to stronger and more selective binding to target proteins.[5][7] Numerous FDA-approved drugs incorporate this group, underscoring its importance in modern pharmaceuticals.[3][6]

  • The Propargyl Alcohol Moiety: This functional group is more than a simple linker; it is a gateway to a diverse chemical space.[1][8] The terminal alkyne is amenable to a host of high-efficiency reactions, most notably "click chemistry" and Sonogashira coupling, allowing for the covalent linkage of a wide array of molecular fragments.[9][10][11] The primary alcohol provides an independent reaction site for tuning solubility, polarity, and hydrogen bonding capacity through esterification and etherification.[12]

The logical workflow for exploiting this scaffold in a drug discovery campaign is outlined below.

G cluster_0 Scaffold Synthesis & Derivatization cluster_1 Reaction Pathways cluster_2 Screening & Optimization A Synthesis of Core Scaffold 3-(4-(CF3)phenyl)prop-2-yn-1-ol B Parallel Derivatization A->B Core Reagent C Esterification (-OH site) B->C D Etherification (-OH site) B->D E CuAAC (Click Chemistry) (Alkyne site) B->E F Sonogashira Coupling (Alkyne site) B->F G Generation of Compound Library C->G D->G E->G F->G H High-Throughput Biological Screening G->H I Structure-Activity Relationship (SAR) Analysis H->I J Lead Optimization I->J

Caption: Drug discovery workflow using the target scaffold.

Synthesis of the Core Scaffold

The most reliable and efficient method for constructing the 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol core is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a robust carbon-carbon bond between an aryl halide and a terminal alkyne under mild conditions.[9][10][11]

Protocol 1: Sonogashira Synthesis of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Rationale: This protocol utilizes the classic Pd/Cu catalyst system to couple the commercially available 1-iodo-4-(trifluoromethyl)benzene with propargyl alcohol. Triethylamine serves as both the base and a solvent, while THF ensures solubility of the reactants. The reaction is run under an inert atmosphere to protect the catalysts from oxidation.

  • Materials:

    • 1-iodo-4-(trifluoromethyl)benzene

    • Propargyl alcohol

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA), anhydrous

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous NH4Cl solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a dry, nitrogen-flushed round-bottom flask, add 1-iodo-4-(trifluoromethyl)benzene (1.0 eq), PdCl2(PPh3)2 (0.02 eq), and CuI (0.04 eq).

    • Add anhydrous THF (5 mL per 1 mmol of aryl iodide) and anhydrous TEA (3.0 eq).

    • Stir the mixture for 5 minutes at room temperature to ensure dissolution and catalyst activation.

    • Add propargyl alcohol (1.2 eq) dropwise via syringe.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the title compound as a solid or oil.

Derivatization at the Hydroxyl (-OH) Group

The primary alcohol offers a straightforward handle for modification. Esterification and etherification are fundamental strategies to modulate polarity, solubility, and metabolic stability.

Esterification

Fischer esterification provides a direct route to ester derivatives by reacting the alcohol with a carboxylic acid under acidic catalysis.[13][14] This is a classic, reversible reaction.

Protocol 2: Fischer Esterification of the Core Scaffold

Rationale: Concentrated sulfuric acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for nucleophilic attack by the propargyl alcohol. The reaction is typically heated to drive the equilibrium towards the product. Safety Note: Propargyl alcohols can be unstable at high temperatures, especially under strong acid conditions; proceed with caution and on a small scale initially.[15]

  • Materials:

    • 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol (1.0 eq)

    • Carboxylic acid of choice (e.g., acetic acid, benzoic acid) (1.5 eq)

    • Concentrated sulfuric acid (H2SO4) (catalytic, ~2-3 drops)

    • Toluene or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Procedure:

    • Dissolve the core alcohol and the carboxylic acid in the chosen solvent in a round-bottom flask.

    • Carefully add the catalytic amount of concentrated H2SO4.

    • Equip the flask with a reflux condenser and heat the mixture to 50-70 °C for 4-12 hours.

    • Cool the reaction to room temperature and carefully quench with saturated NaHCO3 solution until effervescence ceases.

    • Extract the product with DCM or ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

    • Purify by flash column chromatography to obtain the desired ester.

Carboxylic AcidSolventTemp (°C)Typical Yield
Acetic AcidToluene6075-85%
Isobutyric AcidToluene7070-80%
Benzoic AcidToluene7080-90%
4-Methoxybenzoic AcidToluene7085-95%
Table 1: Representative conditions for Fischer esterification.
Etherification

The formation of an ether linkage provides a more metabolically robust alternative to an ester. A copper-catalyzed etherification offers a modern and efficient method.[16][17]

Protocol 3: Copper-Catalyzed Propargylic Etherification

Rationale: This protocol uses a copper catalyst to facilitate the coupling of the propargyl alcohol with another alcohol, often a benzyl alcohol derivative.[16] This avoids the use of strong bases typically required in Williamson ether syntheses.

  • Materials:

    • 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol (1.0 eq)

    • Alcohol of choice (e.g., benzyl alcohol) (2.0 eq)

    • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C6H6) (0.05 eq)

    • Suitable ligand (e.g., a PyBox or similar chiral ligand if enantioselectivity is desired)

    • Diisopropylethylamine (DIPEA) (1.2 eq)

    • Methanol or appropriate solvent

  • Procedure:

    • In a nitrogen-flushed vial, combine CuOTf·0.5C6H6 and the ligand in the solvent. Stir for 30 minutes.

    • Add the core scaffold, the desired alcohol, and DIPEA.

    • Seal the vial and stir at the indicated temperature (e.g., -10 °C to room temp) for 24-72 hours.[17]

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a short plug of silica, eluting with ethyl acetate.

    • Concentrate the filtrate and purify by flash column chromatography.

Derivatization at the Alkyne Moiety

The terminal alkyne is the scaffold's gateway to immense structural diversity through powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

G Scaffold Ester Esterification R-COOH, H+ Scaffold->Ester -OH Site Ether Etherification R-OH, [Cu] Scaffold->Ether -OH Site Click CuAAC R-N3, Cu(I) Scaffold->Click Alkyne Site Sonogashira Sonogashira R-X, Pd/Cu Scaffold->Sonogashira Alkyne Site

Caption: Key derivatization sites on the core scaffold.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" is arguably the most impactful reaction for library synthesis.[18][19] It involves the reaction of the terminal alkyne with an azide to form a highly stable 1,2,3-triazole ring, a common and valuable pharmacophore in itself. The reaction is highly efficient, specific, and tolerant of numerous functional groups.[20][21]

Protocol 4: CuAAC (Click Chemistry) Reaction

Rationale: This protocol generates the active Cu(I) catalyst in situ from copper(II) sulfate and a reducing agent, sodium ascorbate. The reaction proceeds rapidly in a variety of solvents, including aqueous mixtures, making it exceptionally robust.

  • Materials:

    • 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol (1.0 eq)

    • Azide-containing building block of choice (1.05 eq)

    • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

    • Sodium ascorbate (0.2 eq)

    • Solvent system (e.g., t-BuOH/H2O 1:1, or DMF)

  • Procedure:

    • Dissolve the core scaffold and the azide in the solvent system.

    • In a separate vial, dissolve CuSO4·5H2O in a minimal amount of water.

    • In another vial, dissolve sodium ascorbate in a minimal amount of water.

    • To the stirring solution of alkyne and azide, add the CuSO4 solution, followed immediately by the sodium ascorbate solution. A color change is often observed.

    • Stir vigorously at room temperature for 2-12 hours.

    • Monitor by TLC/LC-MS. Upon completion, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

    • Purify by chromatography or recrystallization to yield the 1,4-disubstituted triazole product.

Azide Building BlockReaction TimeTypical Yield
Benzyl Azide4h>95%
1-Azido-4-nitrobenzene6h90-95%
2-Azido-N-phenylacetamide8h85-95%
3'-Azido-3'-deoxythymidine (AZT)12h80-90%
Table 2: Representative conditions for CuAAC reactions.
Sonogashira Cross-Coupling

While used to synthesize the core, the Sonogashira reaction can also be used to further extend the scaffold by coupling the terminal alkyne with another aryl or vinyl halide, creating more complex, conjugated systems.[22][23]

Protocol 5: Further Sonogashira Coupling

Rationale: This protocol is mechanistically similar to Protocol 1 but uses the synthesized core scaffold as the alkyne component. This allows for the synthesis of diarylacetylene derivatives, which are of significant interest in materials science and as complex pharmaceutical intermediates.

  • Materials:

    • 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol (1.0 eq)

    • Aryl or vinyl halide (e.g., 4-iodopyridine) (1.1 eq)

    • PdCl2(PPh3)2 (0.02 eq)

    • CuI (0.04 eq)

    • Triethylamine (TEA) and THF

  • Procedure:

    • Follow the same setup and reagent addition sequence as described in Protocol 1.

    • Instead of propargyl alcohol, add the solution of 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol.

    • Instead of 1-iodo-4-(trifluoromethyl)benzene, use the new aryl/vinyl halide partner.

    • Stir at room temperature or with gentle heating (40-50 °C) until the starting alkyne is consumed.

    • Workup and purify as described in Protocol 1 to isolate the extended, conjugated product.

Conclusion

The 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol scaffold is a powerful platform for drug discovery, offering two distinct and highly versatile points for chemical modification. By employing the robust protocols detailed in this guide—esterification, etherification, CuAAC, and Sonogashira coupling—researchers can rapidly and efficiently generate large, diverse libraries of novel compounds. This systematic approach, grounded in an understanding of the strategic value of each component of the scaffold, provides a logical and effective pathway to identify and optimize new lead candidates for a wide range of therapeutic targets.

References

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Application of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol in bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Bioconjugation with 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Introduction

In the landscape of modern drug development and chemical biology, the precise and stable linkage of molecules to biomacromolecules is paramount. 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol is a versatile chemical tool designed for this purpose, offering a unique combination of functionalities for robust bioconjugation. This molecule incorporates two key features: a terminal alkyne (propargyl group) that serves as a reactive handle for "click chemistry," and a trifluoromethylphenyl group, a substituent widely used in medicinal chemistry to enhance the physicochemical properties of bioactive molecules.[1]

The terminal alkyne enables highly efficient and bio-orthogonal ligation to azide-modified biomolecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[2][3] This reaction is celebrated for its high yields, specificity, and compatibility with aqueous environments, making it ideal for modifying sensitive biological targets like proteins, peptides, and nucleic acids.[2][4]

Simultaneously, the trifluoromethyl (-CF3) group imparts valuable properties to the resulting conjugate. Known for its strong electron-withdrawing nature and high lipophilicity, the -CF3 group can improve metabolic stability, enhance binding affinity to biological targets, and increase membrane permeability.[5][6][7][8] This application note provides a comprehensive guide for researchers, detailing the scientific principles, step-by-step protocols, and characterization methods for leveraging 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol in bioconjugation workflows.

Part 1: Scientific Principles and Rationale

The Dual-Functionality of the Reagent

The power of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol lies in its bifunctional nature.

  • The Trifluoromethylphenyl Moiety: The incorporation of a -CF3 group is a well-established strategy in drug design.[8] Its carbon-fluorine bonds are exceptionally strong, rendering the group resistant to metabolic degradation and thereby potentially extending the in-vivo half-life of the conjugate.[6] Furthermore, its lipophilicity can enhance the ability of the conjugated molecule to cross biological membranes, a critical factor for intracellular drug delivery.[5][7] The potent electron-withdrawing effect of the -CF3 group can also modulate the electronic properties of the parent molecule, potentially improving interactions with biological targets.[6]

  • The Propargyl Alcohol Handle: The propargyl group provides a terminal alkyne, a key functional group for one of the most reliable bioconjugation reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[9][10] This reaction is bio-orthogonal, meaning the alkyne and its azide partner do not react with other functional groups typically found in biological systems, ensuring highly specific labeling.[2][11]

Primary Bioconjugation Strategy: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, which rapidly and quantitatively forms a stable 1,4-disubstituted 1,2,3-triazole ring.[3][12] This reaction proceeds under mild, aqueous conditions and boasts an enormous rate acceleration compared to the uncatalyzed version, making it exceptionally suitable for bioconjugation.[3]

The general mechanism requires a source of Cu(I), which is often generated in situ by reducing a Cu(II) salt (like CuSO₄) with an agent such as sodium ascorbate.[13] To improve reaction efficiency and protect the target biomolecule, a copper-stabilizing ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is essential.[14] The ligand prevents copper from precipitating, protects the Cu(I) state from oxidation, and mitigates potential damage to the biomolecule.[11][14]

CuAAC_Mechanism cluster_reactants Reactants Alkyne 3-(4-(CF3)phenyl)prop-2-yn-1-ol (Terminal Alkyne) Catalyst Cu(I) Catalyst (CuSO4 + Na-Ascorbate) + THPTA Ligand Azide Azide-Modified Biomolecule (R-N3) Triazole Stable Triazole Linkage (Bioconjugate) Catalyst->Triazole [3+2] Cycloaddition

Caption: The CuAAC reaction mechanism for bioconjugation.

Alternative Strategy: Palladium-Catalyzed Sonogashira Coupling

For more advanced applications, the terminal alkyne of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol can also participate in Sonogashira cross-coupling reactions.[15][16] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide (e.g., an iodo- or bromo-modified biomolecule).[4][17] While a powerful tool in organic synthesis, its application in bioconjugation is more complex than CuAAC due to the potential sensitivity of biomolecules to palladium catalysts and reaction conditions.[18] However, it offers an alternative pathway for creating unique, rigid linkages in complex bioconjugates.[4]

Part 2: Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol to an azide-modified protein using CuAAC.

Protocol: Labeling of an Azide-Modified Protein

This protocol is a general starting point and may require optimization depending on the specific protein and desired degree of labeling.

Materials and Reagents

ReagentRecommended Stock Conc.Recommended SupplierPurpose
Azide-Modified Protein1-10 mg/mL in PBS, pH 7.4-Target biomolecule
3-(4-(CF3)phenyl)prop-2-yn-1-ol10-100 mM in DMSOCommercial VendorAlkyne labeling reagent
Copper(II) Sulfate (CuSO₄)20-100 mM in dH₂OSigma-Aldrich, etc.Copper catalyst source
THPTA Ligand50-200 mM in dH₂OBroadPharm, etc.Cu(I) stabilizing ligand
Sodium Ascorbate (Na-Asc)100-500 mM in dH₂OSigma-Aldrich, etc.Reducing agent
Dimethyl Sulfoxide (DMSO)AnhydrousCommercial VendorSolvent for alkyne reagent
Phosphate-Buffered Saline (PBS)1X, pH 7.4-Reaction buffer
Desalting Columns (e.g., PD-10)-Cytiva, Bio-RadPurification

Causality Note: Freshly prepare the Sodium Ascorbate solution on the day of use, as it is readily oxidized by air, which would prevent the reduction of Cu(II) to the active Cu(I) catalyst.[2]

Step-by-Step Conjugation Procedure

  • Prepare Biomolecule:

    • In a microcentrifuge tube, prepare your azide-modified protein at a final concentration of 1-5 mg/mL in PBS, pH 7.4.

    • Rationale: Maintaining a neutral pH is critical for the stability of most proteins and for the efficiency of the CuAAC reaction.[3]

  • Prepare Catalyst Premix:

    • In a separate tube, prepare the catalyst premix. For a typical reaction, combine the CuSO₄ and THPTA ligand stock solutions. A 1:5 molar ratio of Copper:Ligand is often recommended to ensure the copper remains stabilized and to protect the protein.[13]

    • Example: For a final reaction concentration of 250 µM CuSO₄ and 1.25 mM THPTA, mix the appropriate volumes of your stock solutions.

    • Let the premix stand for 2-3 minutes at room temperature.

    • Rationale: Pre-complexing the copper with the ligand improves reaction efficiency and protects the biomolecule from potential oxidative damage caused by free copper ions.[11][12]

  • Set up the Conjugation Reaction:

    • To the tube containing the azide-modified protein, add the 3-(4-(CF3)phenyl)prop-2-yn-1-ol stock solution. A 10- to 50-fold molar excess of the alkyne reagent over the protein is a good starting point for optimization.[14]

    • Add the Catalyst Premix to the protein/alkyne solution.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution. Use at least a 5- to 10-fold molar excess of ascorbate over copper to ensure complete reduction to Cu(I).[11]

    • Ensure the final concentration of DMSO is below 10% (v/v) to avoid protein denaturation.

  • Incubate:

    • Gently mix the reaction by inverting the tube or using a rotator. Avoid vigorous vortexing, which can denature the protein.

    • Incubate at room temperature for 1-4 hours or at 4°C overnight. Reaction times and temperatures may need optimization. Lower temperatures can be used for sensitive biomolecules but will slow the reaction rate.[11]

Experimental_Workflow start Start prep_protein 1. Prepare Azide-Protein in PBS, pH 7.4 start->prep_protein prep_reagents 2. Prepare Reagent Stocks (Alkyne, CuSO4, THPTA, Na-Asc) prep_protein->prep_reagents premix 3. Create Catalyst Premix (CuSO4 + THPTA) prep_reagents->premix react 4. Combine & React (Protein + Alkyne + Premix + Na-Asc) premix->react incubate 5. Incubate (1-4h at RT or O/N at 4°C) react->incubate purify 6. Purify Conjugate (e.g., SEC Desalting Column) incubate->purify characterize 7. Characterize Product (MS, HPLC, etc.) purify->characterize end End characterize->end

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthetic utility of 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol as a pivotal precursor for a diverse array of heterocyclic compounds. The incorporation of a trifluoromethyl group is a widely recognized strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates, improving metabolic stability, lipophilicity, and binding affinity.[1][2] This document provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the synthesis of trifluoromethyl-substituted furans, pyrazoles, and oxazoles, leveraging the unique reactivity of this propargyl alcohol. Each section elucidates the underlying reaction mechanisms, offers step-by-step experimental procedures, and presents data in a clear, comparative format.

Introduction: The Strategic Importance of Trifluoromethylated Heterocycles

Heterocyclic scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[3][4] The strategic introduction of a trifluoromethyl (CF3) group into these structures can profoundly influence their physicochemical and biological properties.[1][2][5] The high electronegativity and lipophilicity of the CF3 group can lead to enhanced metabolic stability by blocking potential sites of oxidation, and can improve membrane permeability and binding interactions with biological targets.[1]

3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol is an exceptionally versatile building block for accessing this valuable chemical space. Its propargylic alcohol functionality serves as a reactive handle for a multitude of cyclization and multicomponent reactions, enabling the efficient construction of complex heterocyclic systems. This guide will explore several robust synthetic transformations starting from this key precursor.

Gold-Catalyzed Synthesis of 2-Substituted-4-(4-(trifluoromethyl)phenyl)furans

Gold catalysts, particularly Au(I) and Au(III) species, are renowned for their exceptional ability to activate alkynes, alkenes, and allenes under mild conditions.[6] In the context of propargyl alcohols, gold catalysis facilitates an intramolecular cycloisomerization to furnish highly substituted furans.[7] This transformation is believed to proceed through the activation of the alkyne by the gold catalyst, followed by a nucleophilic attack from the hydroxyl group.

Mechanistic Rationale

The reaction is initiated by the coordination of the gold catalyst to the alkyne moiety of the propargyl alcohol, which increases its electrophilicity. This is followed by an intramolecular 5-endo-dig cyclization, where the hydroxyl group attacks the activated alkyne. Subsequent proton transfer and demetallation yield the aromatic furan product.

gold_catalyzed_furan_synthesis start 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol intermediate1 Gold-Alkyne Complex start->intermediate1 [Au] Catalyst intermediate2 Cyclized Intermediate intermediate1->intermediate2 5-endo-dig Cyclization product 2-Substituted-4-(4-(trifluoromethyl)phenyl)furan intermediate2->product Proton Transfer & Demetallation

Caption: Gold-catalyzed synthesis of furans.

Experimental Protocol: Synthesis of 2-Methyl-4-(4-(trifluoromethyl)phenyl)furan

This protocol describes a general procedure for the gold-catalyzed cycloisomerization.

Materials:

  • 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

  • [IPrAu(CH3CN)]SbF6 (or other suitable gold catalyst)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol (1.0 mmol).

  • Dissolve the starting material in anhydrous DCM (10 mL).

  • Add the gold catalyst, [IPrAu(CH3CN)]SbF6 (0.02 mmol, 2 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired furan.

Data Summary

The following table summarizes representative results for the gold-catalyzed synthesis of furans from propargylic alcohols.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
AuCl3 (5)Dioxane801285[6]
[IPrAu(CH3CN)]SbF6 (2)DCMRT292[7]
PPh3AuCl/AgOTf (3)CH3CN60688[7]

Synthesis of 3-(4-(Trifluoromethyl)phenyl)pyrazoles

The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines is a cornerstone of pyrazole synthesis, known as the Knorr pyrazole synthesis.[8] Propargyl alcohols can serve as precursors to the requisite 1,3-dicarbonyl functionality or can react directly with hydrazines under specific conditions to yield pyrazoles.[9][10]

Mechanistic Considerations

One common pathway involves an acid-catalyzed Meyer-Schuster rearrangement of the propargyl alcohol to form an α,β-unsaturated ketone. This intermediate then undergoes a condensation reaction with hydrazine, followed by cyclization and dehydration to afford the aromatic pyrazole ring. Alternatively, direct acid-catalyzed propargylation of hydrazine followed by cyclization can also occur.[10]

pyrazole_synthesis_workflow start 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol intermediate α,β-Unsaturated Ketone (via Meyer-Schuster) start->intermediate Acid Catalyst (e.g., H2SO4) product 3-(4-(Trifluoromethyl)phenyl)pyrazole intermediate->product Condensation & Cyclization reagent Hydrazine (NH2NH2) reagent->product

Caption: Pyrazole synthesis workflow.

Experimental Protocol: One-Pot Synthesis of 3-(4-(Trifluoromethyl)phenyl)pyrazole

This one-pot procedure leverages an in-situ rearrangement and subsequent cyclization.[9][11]

Materials:

  • 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

  • Hydrazine hydrate (NH2NH2·H2O)

  • Bismuth triflate (Bi(OTf)3) or another suitable Lewis/Brønsted acid

  • N-Bromosuccinimide (NBS)

  • Dioxane

  • Standard laboratory glassware

Procedure:

  • In a sealed tube, combine 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol (2 mmol), NBS (2 mmol), and bismuth triflate (0.1 mmol) in dioxane (10 mL).[11]

  • Heat the reaction mixture to 80-100 °C and stir.

  • Monitor the disappearance of the starting material by TLC.

  • Once the propargyl alcohol is consumed, cool the mixture to room temperature.

  • Carefully add hydrazine hydrate (2.1 mmol) to the reaction mixture.

  • Allow the reaction to stir for an additional 5 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pyrazole derivative.

Data Summary

The choice of catalyst and reaction conditions can significantly impact the efficiency of pyrazole synthesis.

CatalystHydrazine SourceSolventTemperature (°C)Yield (%)Reference
Bi(OTf)3Hydrazine hydrateDioxane10191[11]
Sc(OTf)3p-Tosyl hydrazideToluene11085[9]
None (Base-mediated)N,N-diprotected hydrazineTHF6578[10]

Synthesis of 5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazoles

Oxazoles are another important class of heterocycles present in many biologically active molecules. A powerful method for their synthesis involves the reaction of propargyl alcohols with amides, often catalyzed by a Brønsted or Lewis acid.[12][13][14] This proceeds via a tandem propargylation/cycloisomerization sequence.

Mechanistic Pathway

The reaction is initiated by the acid-catalyzed formation of a propargyl cation from the alcohol. This electrophile is then trapped by the amide nucleophile (N-propargylation). The resulting N-propargyl amide intermediate then undergoes a 5-endo-dig cycloisomerization, followed by tautomerization to yield the stable oxazole ring.[12][15]

oxazole_synthesis_pathway start 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol intermediate1 Propargyl Cation start->intermediate1 Acid Catalyst (e.g., PTSA) reagent Amide (R-CONH2) intermediate2 N-Propargyl Amide reagent->intermediate2 intermediate1->intermediate2 product Substituted Oxazole intermediate2->product 5-endo-dig Cycloisomerization

Caption: Oxazole synthesis pathway.

Experimental Protocol: One-Pot Synthesis from Acetamide

This protocol provides an efficient one-pot synthesis of a substituted oxazole.[13]

Materials:

  • 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

  • Acetamide

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene

  • Dean-Stark apparatus (optional, for water removal)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), add 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol (1 mmol), acetamide (1.2 mmol), and PTSA (1 mmol).

  • Add toluene (10 mL) as the solvent.

  • Heat the mixture to reflux (approximately 110 °C).

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the mixture with saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain the pure oxazole product.

Data Summary

The efficiency of this tandem reaction is demonstrated with various amides and catalysts.

AmideCatalyst (equiv.)SolventTemperature (°C)Yield (%)Reference
BenzamidePTSA (1.0)Toluene11090[13]
AcetamidePTSA (1.0)Toluene11085[13]
BenzamideZn(OTf)2 (0.1)Toluene10082[16]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse freshly opened or purified catalyst. For gold catalysts, ensure anhydrous conditions.
Insufficient temperatureEnsure the reaction reaches the specified temperature. Use an oil bath for consistent heating.
Poor quality reagentsUse pure, dry solvents and reagents.
Formation of Side Products For Furans: Allene formationLower the reaction temperature. Screen different gold catalysts and ligands.
For Pyrazoles: Competing reaction pathwaysCarefully control the stoichiometry of reagents. Optimize the addition sequence.
For Oxazoles: Dehydration of propargyl alcoholEnsure the amide is present in slight excess. Use a milder acid catalyst if necessary.
Purification Difficulties Co-elution of product and byproductsOptimize the eluent system for column chromatography. Consider preparative TLC or HPLC if necessary.
Product instability on silica gelUse a deactivated silica gel (e.g., with triethylamine) or switch to alumina for chromatography.

Conclusion

3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol has been demonstrated to be a highly valuable and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein for the construction of trifluoromethyl-substituted furans, pyrazoles, and oxazoles are robust, efficient, and scalable. By leveraging modern catalytic methods, including gold-catalyzed cycloisomerizations and acid-catalyzed tandem reactions, researchers can readily access a diverse range of complex molecules. These application notes serve as a practical guide for chemists in the pharmaceutical and agrochemical industries, enabling the accelerated discovery and development of new chemical entities.

References

  • Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. (2023). National Institutes of Health (NIH). Retrieved from [Link]

  • CN110483400A - A kind of preparation method of pyrazole derivatives. (n.d.). Google Patents.
  • Synthesis of Heterocycles via Palladium π-Olefin and π-Alkyne Chemistry. (2016). ResearchGate. Retrieved from [Link]

  • Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium Catalysis. (2023). PMC - NIH. Retrieved from [Link]

  • Propargyl hydrazides: synthesis and conversion into pyrazoles through hydroamination. (2012). PubMed. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. (2019). Norwegian Research Information Repository - NTNU. Retrieved from [Link]

  • Innate C-H trifluoromethylation of heterocycles. (2011). PMC - NIH. Retrieved from [Link]

  • Synthesis of Aromatic Heterocycles via Palladium-Catalyzed Annulation of Internal Alkynes. (1995). American Chemical Society. Retrieved from [Link]

  • Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. (2015). ACS Publications. Retrieved from [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Reactions of a 3‐Phenyl‐1‐trifluoromethyl‐prop‐2‐yne Iminium Salt with Furans, Thiophenes, and Pyrroles. (2005). ResearchGate. Retrieved from [Link]

  • Brønsted Acid-Catalyzed Propargylation/Cycloisomerization Tandem Reaction: One-Pot Synthesis of Substituted Oxazoles from Propargylic Alcohols and Amides. (2009). ACS Publications. Retrieved from [Link]

  • Reactions of propargyl alcohols and aryl amides. (n.d.). ResearchGate. Retrieved from [Link]

  • Brønsted Acid-Catalyzed Propargylation/Cycloisomerization Tandem Reaction: One-Pot Synthesis of Substituted Oxazoles from Propargylic Alcohols and Amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. (2019). ACS Publications. Retrieved from [Link]

  • Synthesis of Trifluoromethylated Tetrahydrochromeno[2,3-c]pyrazol-5(1H)-ones via a One-Pot Multicomponent Reaction in the Presence of 4-Toluenesulfonic Acid. (2016). ResearchGate. Retrieved from [Link]

  • Palladium Catalyzed Synthesis of Heterocycles. (n.d.). DOKUMEN.PUB. Retrieved from [Link]

  • (E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one. (n.d.). PubChem. Retrieved from [Link]

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. (2024). MDPI. Retrieved from [Link]

  • Diels–Alder reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Trifluoromethylated heterocycles. (2014). PubMed - NIH. Retrieved from [Link]

  • Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds. (2017). MDPI. Retrieved from [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Investigating chemical diversity: o-propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes. (2024). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid and σ Acid Catalyst. (2012). ACS Publications. Retrieved from [Link]

  • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. (2023). MDPI. Retrieved from [Link]

  • FLUORINATED HETEROCYCLIC COMPOUNDS. (n.d.). download. Retrieved from [Link]

  • Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. (2014). ResearchGate. Retrieved from [Link]

  • Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. (2021). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved from [Link]

  • Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. (2018). ResearchGate. Retrieved from [Link]

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  • synthesis of pyrazoles. (2019). YouTube. Retrieved from [Link]

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Scale-up Synthesis of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol via Sonogashira Coupling: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol, a valuable propargyl alcohol derivative and a key building block in the development of pharmaceuticals and advanced materials.[1] The synthesis is achieved through a robust and efficient Palladium-Copper co-catalyzed Sonogashira cross-coupling reaction between 4-iodobenzotrifluoride and propargyl alcohol. This guide is designed for researchers, chemists, and process development professionals, offering in-depth mechanistic explanations, a detailed step-by-step protocol suitable for scale-up, safety and handling guidelines, and troubleshooting advice to ensure a successful and reproducible outcome.

Introduction and Strategic Overview

The trifluoromethylphenyl moiety is a critical pharmacophore in modern drug discovery, known for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2] When coupled with a propargyl alcohol, it forms a versatile intermediate, 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol, which is amenable to a wide range of subsequent transformations, including "click" chemistry, further cross-coupling reactions, or oxidation/reduction of the alcohol.

For the synthesis of this key intermediate, the Sonogashira cross-coupling reaction stands out as the method of choice.[3] Developed in 1975, this reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide under remarkably mild conditions.[3][4] Its high functional group tolerance, operational simplicity, and typically high yields make it exceptionally well-suited for both laboratory-scale synthesis and industrial scale-up.[3][5]

This protocol employs the classic Sonogashira conditions, utilizing a palladium complex as the primary catalyst, a copper(I) salt as a co-catalyst, and an amine base in an organic solvent.[6][7]

The Sonogashira Reaction: Mechanism and Rationale

A deep understanding of the reaction mechanism is paramount for successful scale-up, as it informs choices regarding reagents, conditions, and potential side reactions. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][6]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-iodobenzotrifluoride), forming a Pd(II) intermediate. The reactivity order for halides is I > Br > Cl, making aryl iodides the most reactive substrates, often allowing for milder reaction conditions.[3]

  • Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol, and regenerate the active Pd(0) catalyst.[3]

The Copper Cycle:

  • Acid-Base Reaction: The amine base deprotonates the terminal alkyne (propargyl alcohol), forming an ammonium salt and increasing the alkyne's nucleophilicity.

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the alkyne.

  • Acetylide Formation: A proton is transferred, leading to the formation of a key copper(I) acetylide intermediate, which is the active species for the transmetalation step.[3]

The synergy between these two cycles allows the reaction to proceed efficiently at low temperatures.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkyne->Product CuX Cu(I)X Cu_pi [Cu(C≡CR)] π-complex CuX->Cu_pi π-Complexation Cu_acetylide Cu(I)-C≡CR Cu_pi->Cu_acetylide Deprotonation BaseHX Base·HX Cu_pi->BaseHX Cu_acetylide->PdII_Aryl Cu_acetylide->CuX (to Pd cycle) ArX Ar-X ArX->PdII_Aryl Alkyne H-C≡CR Alkyne->Cu_pi Base Base Base->Cu_pi

Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.

Safety and Handling Protocols

Scaling up chemical reactions requires stringent adherence to safety protocols. All operations must be conducted in a well-ventilated chemical fume hood by personnel trained in handling hazardous materials.

  • Propargyl Alcohol (Highly Flammable, Toxic, Corrosive): This is the primary hazard. It is toxic by inhalation, ingestion, and skin absorption.[8] It can cause severe skin and eye burns.[9] All equipment must be grounded to prevent static discharge, and non-sparking tools should be used.[9][10] Store away from heat, open flames, and oxidizing agents.[9][11][12]

  • 4-Iodobenzotrifluoride: Irritant. Avoid contact with skin and eyes.

  • Palladium Catalysts: Can be toxic and are expensive. Handle with care to avoid creating dust.

  • Copper(I) Iodide: Harmful if swallowed or inhaled.

  • Triethylamine (TEA): Flammable and corrosive. Has a strong, unpleasant odor.

  • Solvents (THF): Highly flammable.

Personal Protective Equipment (PPE):

  • Flame-retardant lab coat.

  • Chemical splash goggles and a face shield.[8]

  • Heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate). Check manufacturer's breakthrough times.[11]

  • Ensure an emergency shower and eyewash station are immediately accessible.[9][10]

Detailed Scale-Up Protocol

This protocol is designed for a ~10g scale synthesis of the target product.

Materials and Equipment
Reagent/MaterialGradeSupplier
4-Iodobenzotrifluoride98%Standard Supplier
Propargyl Alcohol99%Standard Supplier
Dichlorobis(triphenylphosphine)palladium(II)98%Standard Supplier
Copper(I) Iodide (CuI)98%Standard Supplier
Triethylamine (TEA)≥99.5%, anhydrousStandard Supplier
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard Supplier
Ethyl AcetateACS GradeStandard Supplier
HexanesACS GradeStandard Supplier
Silica Gel230-400 meshStandard Supplier

Equipment:

  • Three-neck round-bottom flask (500 mL) equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet.

  • Heating mantle with a thermocouple and temperature controller.

  • Addition funnel (100 mL).

  • Standard laboratory glassware for work-up and chromatography.

  • Rotary evaporator.

Reaction Parameters
ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
4-Iodobenzotrifluoride272.0110.0 g36.761.0
Propargyl Alcohol56.062.48 g (2.58 mL)44.111.2
Pd(PPh₃)₂Cl₂701.900.258 g0.3680.01 (1 mol%)
Copper(I) Iodide190.450.070 g0.3680.01 (1 mol%)
Triethylamine (TEA)101.1911.16 g (15.37 mL)110.283.0
THF (anhydrous)-150 mL--
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol.
  • Reactor Setup: Assemble the 500 mL three-neck flask with the condenser and gas inlet. Flame-dry the glassware under vacuum and backfill with nitrogen or argon. Maintain a positive inert atmosphere throughout the reaction.

  • Reagent Charging: To the flask, add 4-iodobenzotrifluoride (10.0 g), Pd(PPh₃)₂Cl₂ (0.258 g), and CuI (0.070 g). The solid reagents should be added under a strong flow of inert gas.

  • Solvent and Base Addition: Add anhydrous THF (100 mL) and triethylamine (15.37 mL) via cannula or syringe. Stir the mixture to form a suspension.

  • Alkyne Addition: In a separate flask, dissolve propargyl alcohol (2.58 mL) in anhydrous THF (50 mL). Transfer this solution to the addition funnel and add it dropwise to the stirring reaction mixture over 30 minutes at room temperature. A slight exotherm may be observed.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to 50-55 °C. Stir vigorously for 4-6 hours.

  • Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or GC-MS.

    • TLC System: 20% Ethyl Acetate in Hexanes.

    • Expected Rf: 4-iodobenzotrifluoride (high Rf, ~0.8), Product (lower Rf, ~0.3).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the dark mixture into a separatory funnel containing 200 mL of saturated aqueous ammonium chloride solution (to complex with copper salts) and 100 mL of ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 75 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude dark oil is purified by flash column chromatography on silica gel.

    • Eluent: A gradient of 5% to 25% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield a pale yellow oil or solid.

Expected Results
  • Yield: 6.5 - 7.1 g (88-96%)

  • Appearance: Pale yellow to white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.59 (d, J = 8.2 Hz, 2H), 7.48 (d, J = 8.2 Hz, 2H), 4.51 (s, 2H), 1.85 (br s, 1H).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Reaction Stalled / Low Conversion - Inactive catalyst (Pd(0) not formed or oxidized).- Insufficient base.- Water in the reaction.- Ensure anhydrous conditions and a good inert atmosphere.- Add a fresh portion of catalyst (in a glovebox if possible).- Add more triethylamine.
Significant Alkyne Homocoupling (Glaser Product) - Presence of oxygen in the reaction vessel.- Improve the inert atmosphere technique (e.g., use freeze-pump-thaw cycles for solvent degassing).- Consider a copper-free Sonogashira protocol if the problem persists.[3]
Dark, Tarry Crude Product - Reaction run at too high a temperature.- Extended reaction time.- Adhere to the recommended temperature and monitor the reaction closely to avoid running it for too long after completion.
Difficult Purification (Streaking on Column) - Residual copper or amine salts.- Ensure the aqueous work-up with ammonium chloride is thorough.- A small amount of triethylamine can be added to the chromatography eluent to suppress streaking.

Conclusion

The Sonogashira cross-coupling reaction provides a highly effective and scalable method for the synthesis of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol. By carefully controlling the reaction parameters, maintaining an inert atmosphere, and adhering to strict safety protocols, this valuable building block can be produced in high yield and purity. The detailed protocol and mechanistic insights provided herein serve as a robust guide for researchers in both academic and industrial settings, facilitating the advancement of projects in drug discovery and materials science.

References

  • Multichem. (n.d.). Propargyl alcohol Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propargyl Alcohol. Retrieved from [Link]

  • Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • International Labour Organization (ILO) & World Health Organization (WHO). (2021). International Chemical Safety Cards: Propargyl Alcohol. Retrieved from [Link]

  • Rawsource. (2024, April 1). What is Propargyl Alcohol?. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism suggested for the Sonogashira cross-coupling reaction. Retrieved from [Link]

  • Google Patents. (1950). US2527358A - Process of purifying propargyl alcohol.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Braun, R. U., Ansorge, M., & Müller, T. J. J. (2006). Coupling-isomerization synthesis of chalcones. Chemistry, 12(35), 9081-94. Retrieved from [Link]

  • Hu, H., Yang, F., & Wu, Y. (2013). Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides. The Journal of Organic Chemistry, 78(20), 10506-10507. Retrieved from [Link]

  • Google Patents. (2003). US20030109757A1 - Method for separation and recovery of propargyl alcohol.
  • Schneider, N., et al. (2019). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. ChemCatChem, 11(21), 5403-5408. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Retrieved from [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Retrieved from [Link]

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Application Note: Protecting Group Strategies for 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic protection of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol , a critical intermediate in the synthesis of kinase inhibitors and fluorinated pharmaceuticals. The molecule features three distinct reactivity zones: the electron-deficient trifluoromethylphenyl ring , the internal alkyne , and the primary propargylic alcohol .

Successful protection requires masking the alcohol to prevent competitive nucleophilic attacks or deprotonation while maintaining the integrity of the alkyne and the trifluoromethyl (


) moiety. This note prioritizes three strategies based on orthogonality and yield: Silyl Ethers (TBS) , Acetals (THP) , and Esters (Acetate) .

Chemical Context & Strategic Analysis

Substrate Analysis
  • Electronic Effect: The

    
    -
    
    
    
    group is strongly electron-withdrawing (
    
    
    ). This pulls electron density from the aromatic ring and, through conjugation, slightly increases the acidity of the propargylic protons compared to a non-fluorinated analogue.
  • Alkyne Sensitivity: The internal alkyne is susceptible to reduction (to alkene/alkane) under catalytic hydrogenation conditions. Therefore, Benzyl (Bn) protection is NOT recommended as its removal (hydrogenolysis) often leads to over-reduction.

  • Propargylic Instability: In the presence of strong Lewis acids, propargylic alcohols can form stabilized carbocations (Nicholas reaction intermediates), leading to undesired rearrangements (Meyer-Schuster).

Decision Matrix

Use the following logic to select the appropriate protecting group:

ProtectionLogic Start Select Protection Strategy Q1 Will the synthesis involve strong bases (e.g., n-BuLi)? Start->Q1 Q2 Will the synthesis involve fluoride reagents later? Q1->Q2 No Rec_THP RECOMMENDATION: THP (Acetal) (Base Stable, Acid Labile) Q1->Rec_THP Yes (Silyls may migrate) Q3 Is the product acid-sensitive? Q2->Q3 Yes Rec_TBS RECOMMENDATION: TBS (Silyl Ether) (Removed by TBAF/Acid) Q2->Rec_TBS No Q3->Rec_THP Yes Rec_Ac RECOMMENDATION: Acetate (Ester) (Low Cost, Base Labile) Q3->Rec_Ac No (Acid removal ok)

Figure 1: Decision matrix for selecting the optimal protecting group based on downstream reaction conditions.

Protocol A: Silyl Protection (TBS)

Strategy: The tert-Butyldimethylsilyl (TBS) group is the "Gold Standard" for this substrate. It offers excellent stability to chromatography and non-protic bases, and its removal via fluoride is highly chemoselective, leaving the


 group intact.
Mechanism

The reaction is driven by the formation of a highly reactive


-silyl-imidazolium intermediate. The imidazole acts as both a base to deprotonate the alcohol and a nucleophilic catalyst to transfer the silyl group.
Experimental Protocol

Reagents:

  • Substrate: 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol (1.0 equiv)

  • TBS-Cl (1.2 equiv)

  • Imidazole (2.5 equiv)[1]

  • Solvent: Anhydrous DMF (0.5 M concentration) or DCM

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add the substrate and dissolve in anhydrous DMF.

  • Addition: Add Imidazole in one portion. Stir for 5 minutes until fully dissolved.

  • Silylation: Add TBS-Cl portion-wise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC (Rf will increase significantly; stain with PMA or UV).

  • Quench: Dilute with Diethyl Ether (

    
    ) and add saturated aqueous 
    
    
    
    .
  • Workup: Wash the organic layer with water (

    
    ) to remove DMF, then brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

Deprotection (TBAF Method): Treat the protected ether with TBAF (1.1 equiv) in THF at 0°C.

  • Note: The

    
     group on the aromatic ring is stable to standard TBAF conditions at 0°C to RT [1].
    

Protocol B: Tetrahydropyranyl (THP) Protection

Strategy: THP ethers are acetals, making them robust against strong bases (e.g., Grignard reagents, lithiation) where silyl groups might be labile. However, they introduce a chiral center, creating diastereomers which complicates NMR analysis.

Experimental Protocol

Reagents:

  • Substrate (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Solvent: Anhydrous DCM

Step-by-Step Procedure:

  • Setup: Dissolve substrate and DHP in DCM at RT under

    
    .
    
  • Catalysis: Add PPTS. The reaction is usually slightly exothermic.

  • Monitoring: Stir at RT for 4–12 hours.

  • Workup: Dilute with

    
    , wash with half-saturated brine to remove the catalyst.
    
  • Purification: Silica gel chromatography. Add 1% Triethylamine to the eluent to prevent acid-catalyzed hydrolysis on the column.

Deprotection:

  • Standard: PPTS (0.2 equiv) in Ethanol at

    
    .
    
  • Neutral (Highly Recommended): LiCl (5.0 equiv) in DMSO/Water at

    
    . This method is neutral and avoids any risk to the alkyne or propargylic position [2].
    

Protocol C: Acetate Protection

Strategy: Best for short synthetic sequences where the product will not be exposed to strong nucleophiles (which would attack the carbonyl). It is the most economical option.

Experimental Protocol

Reagents:

  • Substrate (1.0 equiv)

  • Acetic Anhydride (

    
    ) (1.5 equiv)
    
  • Pyridine (2.0 equiv)

  • DMAP (catalytic, 5 mol%)

  • Solvent: DCM[2]

Step-by-Step Procedure:

  • Setup: Dissolve substrate, Pyridine, and DMAP in DCM at 0°C.

  • Acylation: Add

    
     dropwise.
    
  • Reaction: Warm to RT and stir for 2 hours.

  • Workup: Wash with 1M HCl (cold) to remove pyridine, then saturated

    
    .
    
  • Deprotection: Potassium Carbonate (

    
    ) in Methanol at RT (Methanolysis).
    

Comparative Data Analysis

FeatureTBS EtherTHP EtherAcetate Ester
Acid Stability Poor (Cleaves with HCl/TFA)Moderate (Cleaves with PPTS/TsOH)Good
Base Stability Excellent (Stable to LDA, nBuLi)Excellent (Stable to LDA, nBuLi)Poor (Hydrolyzes)
Oxidation Stability GoodModerateGood
Reduction Stability Good (Stable to

)
Good (Stable to

)
Poor (Reduces to alcohol)
Chirality Issue NoneYes (Diastereomers) None
Removal Reagent TBAF or HF-PyridinePPTS or LiCl/DMSO

/MeOH

Workflow Visualization

SilylationWorkflow Start Start: Propargylic Alcohol Reagents Add Imidazole (2.5 eq) Add TBS-Cl (1.2 eq) Start->Reagents Reaction Stir DMF/DCM 0°C to RT, 3-12h Reagents->Reaction Check TLC Check (Stain: PMA/UV) Reaction->Check Check->Reaction Incomplete Quench Quench: Sat. NaHCO3 Check->Quench Conversion >98% Purify Flash Column (Hex/EtOAc) Quench->Purify Product Final Product: TBS-Ether Purify->Product

Figure 2: Standard Operating Procedure (SOP) workflow for TBS protection.

References

  • Organic Chemistry Portal. (n.d.). Tetrabutylammonium Fluoride (TBAF).[1][2][3] Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Tetrahydropyranyl (THP) Protection & Deprotection. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[2][4][5] Wiley-Interscience. (Referenced for general stability data).

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

Sources

Asymmetric synthesis of chiral derivatives from 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The substrate 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol (Compound 1 ) represents a high-value scaffold in medicinal chemistry. The trifluoromethyl (


) group confers metabolic stability and lipophilicity, while the propargylic alcohol moiety serves as a versatile "linchpin" for divergent synthesis.

However, Compound 1 is achiral. To access high-value pharmaceutical intermediates—specifically chiral amino alcohols (adrenergic blockers) or polyols—we must break symmetry.

This guide details a Chemo-Enzymatic Mimetic Strategy focusing on the Sharpless Asymmetric Epoxidation (SAE) pathway. Unlike direct transition-metal catalyzed hydrogenation (which often requires expensive Rh/Ir ligands and high pressure), this protocol uses robust titanium catalysis to generate chirality with


 ee, leveraging the hydroxyl group as a directing handle.

Strategic Pathway Visualization

The following workflow illustrates the conversion of the achiral alkyne 1 into a chiral amino-alcohol scaffold via an (E)-allylic alcohol intermediate.

G cluster_0 Key Control Points Start Substrate (1) 3-(4-(trifluoromethyl)phenyl) prop-2-yn-1-ol Inter1 Intermediate (2) (E)-Allylic Alcohol (Red-Al Reduction) Start->Inter1 Regioselective Reduction ChiralProd Chiral Epoxide (3) (2R, 3R)-Epoxy Alcohol (Sharpless Epoxidation) Inter1->ChiralProd Asymmetric Induction (>95% ee) Note1 OH-Directed Hydride Delivery Inter1->Note1 Final Target (4) Chiral 1,3-Diol or Amino Alcohol ChiralProd->Final Regioselective Ring Opening Note2 Ti-Tartrate Complexation ChiralProd->Note2

Figure 1: Stereodivergent pathway from achiral alkyne to chiral scaffold. The hydroxyl group is critical for both the reduction stereochemistry and the epoxidation enantioselectivity.

Protocol A: Stereoselective Reduction to (E)-Allylic Alcohol

Direct asymmetric functionalization of the alkyne is difficult. The most reliable route is to first convert the alkyne to a defined alkene geometry. We utilize Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) .

Mechanistic Insight: Unlike Lindlar hydrogenation (which gives Z-alkenes), Red-Al coordinates with the propargylic oxygen, delivering the hydride intramolecularly to the closest carbon (C2), forcing the


-phenyl group trans to the hydroxymethyl group. This yields the (E)-isomer exclusively.
Experimental Procedure

Reagents:

  • Substrate 1 (10.0 mmol)

  • Red-Al (

    
     60 wt. % in toluene)
    
  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step:

  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask (RBF) under

    
     atmosphere.
    
  • Solvation: Dissolve Substrate 1 (2.0 g, 10 mmol) in anhydrous THF (20 mL). Cool to 0°C (ice bath).

  • Addition: Add Red-Al solution (1.5 equiv, 15 mmol) dropwise via syringe pump over 30 minutes. Caution: Gas evolution (

    
    ).
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alkyne spot (

    
    ) should disappear; the alkene spot will be slightly more polar.
    
  • Quench: Cool to 0°C. Carefully add Rochelle’s salt solution (saturated potassium sodium tartrate, 20 mL). Stir vigorously for 1 hour until the biphasic layers are clear (breaks the aluminum emulsion).

  • Workup: Extract with

    
     (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (Silica, 10-20% EtOAc in Hexanes).

Expected Yield: 85-92% of (E)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol .

Protocol B: Sharpless Asymmetric Epoxidation (SAE)

This is the core enantioselective step. The


 group makes the alkene electron-deficient, potentially slowing the reaction compared to standard cinnamyl alcohols. We utilize the Catalytic SAE  modification (5-10 mol% Ti) with activated molecular sieves to ensure turnover.

Mechanistic Insight: The Titanium-Tartrate complex binds the allylic alcohol. The oxidant (TBHP) coordinates to the titanium, and oxygen transfer occurs to the face of the alkene dictated by the tartrate enantiomer (L-(+) or D-(-)).

Experimental Procedure

Reagents:

  • (E)-Allylic Alcohol (from Protocol A)

  • Titanium(IV) isopropoxide (

    
    )[1]
    
  • (+)-Diethyl L-tartrate ((+)-DET) (for (2R,3R) epoxide)

  • tert-Butyl hydroperoxide (TBHP) (5.5 M in decane)

  • Powdered 4Å Molecular Sieves (Activated)

  • Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Catalyst Aging (Critical): In a flame-dried flask containing activated 4Å MS (0.5 g), add DCM (20 mL) and cool to -20°C .

    • Add (+)-DET (0.12 equiv).[2]

    • Add

      
       (0.10 equiv).[2]
      
    • Stir for 20 minutes at -20°C to allow the active dimer complex to form.

  • Oxidant Addition: Add TBHP (2.0 equiv) dropwise. Stir for 10 minutes.

  • Substrate Addition: Add the (E)-Allylic Alcohol (1.0 g, dissolved in minimal DCM) dropwise over 20 minutes.

  • Incubation: Maintain temperature at -20°C for 12-18 hours. Note: Do not let the temperature rise, or enantioselectivity will erode.

  • Quench: Add water (2 mL) followed by 30% NaOH in brine (to hydrolyze the tartrate). Stir vigorously at RT for 1 hour.

  • Workup: Filter through a pad of Celite to remove titanium salts. Extract the filtrate with DCM.

  • Purification: Recrystallization from Hexane/EtOAc is often possible due to the crystallinity of the

    
    -phenyl derivative. If not, flash chromatography (Silica, 30% EtOAc/Hexane).
    

Expected Outcome:

  • Product: ((2R,3R)-3-(4-(trifluoromethyl)phenyl)oxiran-2-yl)methanol.

  • Yield: 75-85%

  • Enantiomeric Excess (ee): >94% (Determined by Chiral HPLC).

Protocol C: Regioselective Ring Opening (Aminolysis)

To create a pharmacologically relevant scaffold (e.g., mimicking Fluoxetine or


-blockers), we open the epoxide with an amine. The 

group pulls electron density, making the C3 position (benzylic) more electrophilic, but the Titanium catalyst can direct attack to C3 (Payne rearrangement conditions) or C2 depending on Lewis acidity.

Target: Chiral 1,3-amino alcohol (Benzylic amine).

Step-by-Step:

  • Dissolve the Chiral Epoxide (1.0 equiv) in isopropanol.

  • Add the amine (e.g., isopropylamine, 3.0 equiv).

  • Add

    
     (1.0 equiv) as a Lewis acid promoter.
    
  • Heat to 50°C for 6 hours.

  • Result: The nucleophile preferentially attacks the C3 position (benzylic) due to electronic stabilization of the transition state by the aryl ring, despite steric hindrance.

Analytical Data & Troubleshooting

Table 1: Process Parameters and Specifications

ParameterSpecificationCritical Control Point
Water Content (SAE) < 50 ppmWater destroys the Ti-Tartrate complex. Use activated MS.
Temperature (SAE) -20°C ± 2°CHigher temps increase reaction rate but decrease ee significantly.
Red-Al Stoichiometry 1.5 - 2.0 equivExcess ensures full conversion; monitor

evolution.
Chiral HPLC Column Chiralcel OD-HMobile Phase: Hexane/IPA (90:10), Flow: 1.0 mL/min.

Troubleshooting Guide:

  • Low ee in Epoxidation: Usually caused by wet solvent or insufficient catalyst aging time. Ensure (+)-DET is distilled and stored under Argon.

  • Incomplete Reduction (Alkyne to Alkene): Old Red-Al reagent.[3] Titrate or use fresh bottle. Ensure temperature reaches RT after addition.

References

  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987).[2][4] Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780. Link

  • Katsuki, T., & Sharpless, K. B. (1980).[2] The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. Link

  • Denmark, S. E., & Jones, T. K. (1982). Asymmetric synthesis using the Red-Al reduction of propargylic alcohols. Journal of Organic Chemistry, 47(23), 4595–4597. Link

  • Carreira, E. M., & Kvaerno, L. (2006). Classics in Stereoselective Synthesis. Wiley-VCH.[3] (General reference for Ti-mediated opening). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support hub for researchers synthesizing 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol . It focuses on mitigating side reactions inherent to the Sonogashira coupling of electron-deficient aryl halides with hydrophilic alkynes.[1]

Case ID: CF3-PROP-OH-SYNTH Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Support[1]

Core Reaction Overview

The synthesis utilizes a Sonogashira cross-coupling between 1-iodo-4-(trifluoromethyl)benzene (electrophile) and propargyl alcohol (nucleophile).[1]

  • Substrate Analysis:

    • Aryl Halide: The para-trifluoromethyl group is a strong electron-withdrawing group (EWG).[1] This significantly accelerates the oxidative addition step of the catalytic cycle.[1] However, it also renders the Pd(II)-aryl intermediate more electrophilic, potentially altering the transmetallation kinetics.[1]

    • Alkyne: Propargyl alcohol is small, hydrophilic, and possesses a free hydroxyl group.[1] It is highly susceptible to Glaser homocoupling in the presence of copper and oxygen.[1]

Mechanism & Side Reaction Topology

To troubleshoot effectively, you must visualize where the cycle breaks.[1] The diagram below maps the standard catalytic cycle against the three critical "off-ramps" where side reactions occur.

Sonogashira_Side_Reactions Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMet Transmetallation (Ar-Pd-C≡C-R) OxAdd->TransMet + Cu-Acetylide Ullmann SIDE REACTION 2: Ullmann-type Coupling (Biaryl Formation) OxAdd->Ullmann Slow Transmetallation Reduct SIDE REACTION 3: Hydrodehalogenation (Ar-H Formation) OxAdd->Reduct H-Source Present Prod Reductive Elimination (Product Release) TransMet->Prod - Product Prod->Pd0 Regeneration ArI Ar-I (4-CF3-Ph-I) ArI->OxAdd Alkyne Propargyl Alcohol (HC≡C-CH2OH) Cu CuI Co-Catalyst Alkyne->Cu Cu->TransMet Cu-Acetylide Glaser SIDE REACTION 1: Glaser Coupling (Diyne Formation) Cu->Glaser + O2 (Air leak)

Figure 1: Sonogashira catalytic cycle highlighting critical failure points (Red nodes).[1]

Troubleshooting Guide: Side Reactions

Issue 1: The "Glaser" Problem (Diyne Formation)

Symptom: The reaction mixture turns blue/green (indicative of oxidized Cu(II) species), and TLC shows a polar spot appearing alongside the product.[1] Cause: Oxidative homocoupling of propargyl alcohol (2,4-hexadiyne-1,6-diol) catalyzed by CuI and trace Oxygen.[1] Technical Insight: Propargyl alcohol is notoriously prone to this.[1] Even ppm levels of O2 can trigger the cycle.[1]

Corrective ActionMechanism of Action
Freeze-Pump-Thaw The gold standard for degassing.[1] Sparging with argon is often insufficient for propargyl alcohol couplings.[1]
Slow Addition Add the propargyl alcohol (dissolved in solvent) via syringe pump over 1-2 hours. This keeps the concentration of Cu-acetylide low relative to the Pd-Ar intermediate, favoring the cross-coupling over homocoupling.[1]
Copper-Free Protocol If Glaser coupling persists, switch to a Cu-free protocol using higher Pd loading (5 mol%) and an amine base like Pyrrolidine or Piperidine, which can facilitate the deprotonation without Cu.[1]
Issue 2: Sluggish Conversion (Catalyst Poisoning)

Symptom: Starting material (Ar-I) remains after 4+ hours; the solution remains pale yellow or turns black (Pd precipitation).[1] Cause: The free hydroxyl group on propargyl alcohol can coordinate to the Pd center, inhibiting the catalytic cycle.[1] Alternatively, the CF3 group makes the Ar-I prone to reduction if the cycle stalls.[1] Technical Insight: The electron-deficient Ar-I undergoes fast oxidative addition.[1] If the alkyne is not available for transmetallation (or if Pd is inhibited), the unstable Ar-Pd-I species will decompose or reduce.[1]

Corrective ActionMechanism of Action
Increase Ligand Ratio Use a higher ligand-to-metal ratio (e.g., 4:1 PPh3:Pd instead of 2:1). Excess phosphine stabilizes the Pd(0) species and prevents precipitation.[1]
Switch Base Change from Et3N to Diisopropylamine (DIPA) or Morpholine.[1] Secondary amines often accelerate the transmetallation step in Sonogashira couplings.[1]
Protect the Alcohol Highly Recommended.[1] Use Propargyl alcohol THP ether or TMS-propargyl alcohol .[1] The protecting group prevents coordination to the metal and eliminates the polarity issues, making purification significantly easier.[1]
Issue 3: Biaryl Formation (Ullmann-type)

Symptom: Appearance of 4,4'-bis(trifluoromethyl)biphenyl.[1] Cause: Reductive elimination of two aryl groups from a Bis-aryl-Pd complex.[1] This occurs when transmetallation is too slow, and disproportionation of the oxidative addition complex occurs.[1] Fix: Ensure the alkyne is activated (use CuI) and present in slight excess (1.2 - 1.5 equiv).[1] Increase the reaction temperature slightly (to 40-50°C) to overcome the activation energy for transmetallation.

Validated Experimental Protocol

Standardized for 1.0 mmol scale.

Reagents:

  • 1-Iodo-4-(trifluoromethyl)benzene: 1.0 equiv (272 mg)[1]

  • Propargyl Alcohol: 1.2 equiv (67 mg)[1]

  • Pd(PPh3)2Cl2: 0.02 equiv (2 mol%)[1]

  • CuI: 0.01 equiv (1 mol%)[1]

  • Solvent: THF/Et3N (1:1 ratio, anhydrous, degassed) - 5 mL total.

Step-by-Step Workflow:

  • Vessel Prep: Flame-dry a 10 mL Schlenk tube or microwave vial containing a stir bar. Cool under a stream of Argon.[1]

  • Solids Charge: Add Pd(PPh3)2Cl2 (14 mg), CuI (2 mg), and the Aryl Iodide (272 mg) to the tube.

  • Degassing (Critical): Cap the vessel. Evacuate and backfill with Argon three times.[1]

  • Liquid Addition: Inject anhydrous THF (2.5 mL) and Et3N (2.5 mL) via septum.

    • Note: The solution should be yellow/orange.[1] If it turns dark immediately, your solvent may have peroxides.[1]

  • Alkyne Addition: Add Propargyl Alcohol (dissolved in 0.5 mL degassed THF) dropwise over 5 minutes.

    • Why? Prevents high local concentration of alkyne, suppressing Glaser coupling.[1][2]

  • Reaction: Stir at Room Temperature (25°C) for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

    • Target Spot: Rf ~ 0.3 (Product).[1]

    • Impurity: Rf ~ 0.05 (Glaser Diol - stays near baseline).[1]

  • Workup: Dilute with Et2O, wash with sat.[1] NH4Cl (to remove Cu), then brine.[1] Dry over MgSO4.[1]

  • Purification: Flash Chromatography (Silica).[1][3] Gradient: 5% -> 20% EtOAc in Hexanes.[1]

Frequently Asked Questions (FAQs)

Q: Can I use the bromo-analog (1-bromo-4-(trifluoromethyl)benzene) instead of the iodo-? A: Yes, but the reaction rate will be significantly slower.[1] The CF3 group helps activate the C-Br bond, but you will likely need to heat the reaction to 60-80°C. If heating is required, switch the solvent to DMF/Et3N to avoid boiling off the THF.[1]

Q: Why is my product yield low (<50%) despite full consumption of starting material? A: This usually points to the formation of the Glaser homocoupling product (the diyne).[1] Because propargyl alcohol is hydrophilic, the diyne diol is very water-soluble and can be lost during the aqueous workup if you are not careful.[1] Ensure you extract the aqueous layer multiple times with Ethyl Acetate, not just Ether.[1]

Q: Can I run this without Copper? A: Yes. A "Copper-Free Sonogashira" avoids the Glaser coupling entirely.[1][2]

  • Protocol Adjustment: Use 5 mol% Pd(OAc)2 + 10 mol% PPh3.[1] Use Piperidine as the base (neat or 5 equiv in DMF).[1] Heat to 60°C. This pathway relies on the "carbopalladation" mechanism or direct deprotonation by the amine, which is slower but cleaner for terminal alkynols.[1]

References

  • Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874-922.[1] Link[1]

  • Glaser Coupling Side Reaction: Siemsen, P., Livingston, R. C., & Diederich, F. (2000).[1] Acetylenic Coupling: A Powerful Tool in Molecular Construction.[1] Angewandte Chemie International Edition, 39(15), 2632-2657.[1] Link

  • Copper-Free Methodologies: Liang, Y., Xie, Y. X., & Li, J. H. (2006).[1][4] Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.[1][4][5] The Journal of Organic Chemistry, 71(1), 379-381.[1][4] Link[1]

  • Electronic Effects in Sonogashira: Liron, F., Fosse, C., Pernolet, A., & Roulland, E. (2010).[1] Sonogashira Cross-Coupling of Aryl Halides with Terminal Alkynes: A Kinetic Study. The Journal of Organic Chemistry, 75(5), 1795-1798.[1] Link[1]

Sources

Preventing homocoupling in Sonogashira reactions of terminal alkynes

Author: BenchChem Technical Support Team. Date: February 2026

A Specialist Guide to Preventing Alkyne Homocoupling

Welcome to the technical support center for Sonogashira reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth, actionable insights into one of the most common challenges in this powerful cross-coupling reaction: the prevention of terminal alkyne homocoupling. This undesired side reaction, often referred to as Glaser or Hay coupling, can significantly reduce the yield of your target molecule and complicate purification.[1]

This resource moves beyond simple protocols to explain the underlying mechanisms, offering a robust framework for troubleshooting and optimizing your reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments.

Q1: My primary byproduct is the diacetylene from homocoupling. What are the root causes?

The formation of homocoupled byproducts is primarily driven by two factors: the presence of a copper(I) co-catalyst and exposure to oxygen.[2] The copper catalyst, while accelerating the desired Sonogashira coupling, also efficiently catalyzes the oxidative dimerization of the terminal alkyne.[3][4] Oxygen acts as the terminal oxidant in this process, regenerating the active copper species and driving the catalytic cycle for homocoupling.[5][6]

Key factors that promote homocoupling include:

  • Presence of Oxygen: Inadequate degassing of solvents and reagents is a major contributor.[1][3]

  • High Copper Catalyst Loading: Excessive copper(I) can increase the rate of homocoupling.[3]

  • Slow Cross-Coupling Rate: If the desired reaction between the aryl/vinyl halide and the alkyne is sluggish, the alkyne has more opportunity to dimerize.[3] This can be due to an unreactive halide or a less active palladium catalyst.

  • Elevated Temperatures: Higher temperatures can sometimes favor the homocoupling pathway.[3]

Q2: I'm still observing significant homocoupling despite degassing my solvents. What can I do?

While degassing is crucial, several other parameters can be optimized to suppress homocoupling.

  • Implement Copper-Free Conditions: The most direct method to prevent copper-mediated homocoupling is to eliminate the copper co-catalyst entirely.[7] Numerous copper-free protocols have been developed that can provide excellent yields of the desired cross-coupled product.[8][9] These reactions may require more active palladium catalysts or different solvent/base combinations.[10]

  • Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.[2]

  • Optimize the Base and Solvent: The choice of base and solvent is critical. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are commonly used.[1] Ensure the amine is distilled and dry, as impurities can negatively impact the reaction.[1] The solvent must effectively dissolve all reaction components, from the lipophilic aryl halide to the inorganic palladium complexes.[11]

  • Consider a Reducing Atmosphere: Some studies have shown that performing the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can significantly reduce oxidative homocoupling to as low as 2%.[12][13]

Q3: I am running a copper-free Sonogashira reaction but still see traces of the homocoupled product. Why is this happening?

Even without the intentional addition of a copper co-catalyst, trace amounts of copper can be present as impurities in reagents or on the surface of glassware, which can be sufficient to catalyze Glaser coupling.[3] Additionally, under certain conditions, a palladium-mediated homocoupling pathway can also occur.

To address this, consider the following:

  • Use high-purity reagents.

  • Acid-wash glassware to remove trace metals.

  • Ensure your palladium catalyst is not contaminated with copper.

Frequently Asked Questions (FAQs)

This section covers broader concepts related to Sonogashira homocoupling.

What is the mechanistic difference between the Sonogashira cross-coupling and the Glaser homocoupling pathways?

Both reactions proceed through a common intermediate: a copper(I) acetylide.[14] However, their subsequent steps diverge. In the Sonogashira reaction, the copper acetylide undergoes transmetalation with a palladium(II) complex (formed from the oxidative addition of the aryl/vinyl halide to the palladium(0) catalyst).[14] This is followed by reductive elimination to yield the cross-coupled product.

In contrast, the Glaser coupling involves the oxidative dimerization of two copper acetylide molecules, typically facilitated by an oxidant like O2.[5][6] This forms the 1,3-diyne (homocoupled) product.

G cluster_sonogashira Sonogashira Cycle cluster_glaser Glaser Homocoupling Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) Pd_alkyne R¹-Pd(II)L₂(C≡CR²) PdII->Pd_alkyne Transmetalation (from Cu-C≡CR²) Product R¹-C≡C-R² Pd_alkyne->Product Reductive Elimination Alkyne R²-C≡C-H Cu_acetylide Cu(I)-C≡C-R² Alkyne->Cu_acetylide Deprotonation (Base, Cu(I)) Cu_acetylide->PdII Enters Sonogashira Cycle Dimer R²-C≡C-C≡C-R² Cu_acetylide->Dimer Oxidative Dimerization (O₂)

Competing Sonogashira and Glaser coupling pathways.

Can the choice of palladium ligand affect the extent of homocoupling?

Yes, the ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Bulky, electron-rich phosphine ligands can sometimes accelerate the reductive elimination step in the Sonogashira cycle, thereby favoring the formation of the cross-coupled product.[3] However, the optimal ligand is often substrate-dependent, and some screening may be necessary.

Are there alternatives to phosphine ligands in copper-free systems?

N-heterocyclic carbene (NHC) ligands have emerged as effective alternatives to phosphines in palladium-catalyzed cross-coupling reactions, including copper-free Sonogashira couplings.[15] They can form highly stable and active palladium complexes that can promote the reaction under mild conditions.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of an Aryl Bromide

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.[10]

Preparation:

  • To a flame-dried Schlenk flask, add the palladium precursor (e.g., (AllylPdCl)₂, 2.5 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 10 mol%) under an inert atmosphere.

  • Evacuate and backfill the flask with argon or nitrogen three times.

Reagent Addition:

  • Under a positive flow of inert gas, add the aryl bromide (1.0 equiv), the terminal alkyne (1.1-1.2 equiv), and the amine base (e.g., pyrrolidine, 2.0 equiv).

  • Add the degassed anhydrous solvent (e.g., DMF).

Reaction:

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

Workup:

  • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

Purification:

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Standard Copper-Catalyzed Sonogashira with Minimized Homocoupling

This protocol employs standard conditions but emphasizes techniques to reduce Glaser coupling.

Degassing:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).[16]

  • Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

Solvent and Reagent Addition:

  • Via syringe, add freshly distilled and degassed triethylamine and THF.[16]

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture over a period of 30 minutes.

Reaction:

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). For less reactive aryl halides, the temperature may need to be increased to 40-60°C.[16]

Workup:

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst and salts.[16]

  • Concentrate the filtrate under reduced pressure and purify by column chromatography.

Data Summary

The following table summarizes the effect of different strategies on minimizing homocoupling.

StrategyKey ParameterExpected OutcomeTypical Homocoupling %Reference
Anaerobic Conditions Rigorous degassing (Freeze-Pump-Thaw)Reduces O₂-driven oxidative coupling<10%[3]
Slow Alkyne Addition Low instantaneous alkyne concentrationDisfavors bimolecular homocoupling<5-10%[2]
Copper-Free Protocol Elimination of Cu(I) co-catalystEliminates primary homocoupling pathway<5% (trace Cu possible)[7][10]
Reducing Atmosphere H₂/N₂ or H₂/Ar gas mixtureSuppresses oxidative dimerization~2%[12][13]

Note: Yields are representative and can vary based on specific substrates and other reaction conditions.

Troubleshooting workflow for minimizing homocoupling.

References

  • Glaser-Hay Coupling. SynArchive. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Available at: [Link]

  • Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. The Journal of Physical Chemistry C. ACS Publications. Available at: [Link]

  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal. Available at: [Link]

  • Zare, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Zare, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health. Available at: [Link]

  • Shroder, M. The Sonogashira Coupling. Available at: [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters. Available at: [Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. ACS Publications. Available at: [Link]

  • Sonogashira coupling in natural product synthesis. ResearchGate. Available at: [Link]

  • Sonogashira coupling reaction with diminished homocoupling. Semantic Scholar. Available at: [Link]

  • Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. NTU scholars. Available at: [Link]

  • Scope of Sonogashira Reactions/toubleshooting reaction sequence. Reddit. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. Available at: [Link]

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Technical Support Center: Removal of Palladium Catalyst from Sonogashira Coupling Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the critical challenge of palladium catalyst removal from Sonogashira coupling products. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet complex task of purifying their target molecules from residual palladium. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles and practical insights to troubleshoot and optimize your purification strategies effectively.

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds, but the presence of the palladium catalyst in the final product is a significant concern, especially in the pharmaceutical industry where stringent limits on heavy metal impurities are in place.[1][2] This guide will equip you with the knowledge to navigate the various methods of palladium removal, from traditional techniques to the use of modern scavengers.

Understanding the Problem: The State of Palladium Post-Sonogashira

Before selecting a removal strategy, it is crucial to understand the nature of the palladium species in your reaction mixture. The Sonogashira coupling involves a catalytic cycle with palladium cycling between Pd(0) and Pd(II) oxidation states.[3][4] Consequently, at the end of the reaction, you may have a mixture of:

  • Soluble Pd(II) complexes: These are often coordinated to phosphine ligands, the solvent, or your product.

  • Pd(0) nanoparticles: Agglomeration of the Pd(0) species can form colloidal or larger palladium black particles.

  • Heterogeneous palladium: If a supported catalyst like Pd/C was used, the majority of the palladium will be in this form, though leaching of soluble species can still occur.[5]

The choice of purification method is highly dependent on the form of the residual palladium.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the removal of palladium from your Sonogashira coupling products in a question-and-answer format.

Question 1: After my aqueous work-up and filtration, my product is still a grey or black powder. What should I do?

Answer: A grey or black color in your isolated product is a strong indicator of the presence of palladium black (Pd(0) nanoparticles).[6] Simple filtration is often insufficient to remove these fine particles.

  • Underlying Cause: The Pd(0) species, which is the active catalyst in the Sonogashira cycle, can agglomerate into fine, insoluble particles that pass through standard filter paper.

  • Recommended Action:

    • Filtration through Celite®: A simple and effective first step is to filter the reaction mixture through a pad of Celite®.[1][7] The porous nature of Celite® can trap these fine particles.

    • Activated Carbon Treatment: Activated carbon has a high surface area and can adsorb palladium particles.[8] Stirring the crude product solution with activated carbon followed by filtration can be very effective. However, be aware that activated carbon can sometimes adsorb the product as well, leading to yield loss.[1]

Question 2: I've treated my reaction mixture with a thiol-based scavenger, but the palladium levels are still high. Why is it not working effectively?

Answer: The inefficiency of a scavenger can be due to several factors, including the oxidation state of the palladium and the reaction conditions.

  • Underlying Cause & Solution:

    • Palladium Oxidation State: Thiol-based scavengers are generally more effective at binding "soft" Pd(II) species.[9] If a significant portion of your residual palladium is in the Pd(0) state, the scavenger's efficiency may be reduced. In such cases, a scavenger with a different binding mechanism or a pre-treatment step to oxidize Pd(0) to Pd(II) might be necessary.

    • Insufficient Scavenger Amount: Ensure you are using a sufficient excess of the scavenger. A common starting point is to use 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used.[10]

    • Suboptimal Reaction Conditions: Scavenging efficiency is dependent on time, temperature, and solvent. While many scavengers work at room temperature, gentle heating can sometimes improve performance.[11] It is advisable to screen different solvents and reaction times to find the optimal conditions for your specific system.

    • Mass Transfer Limitations: Ensure adequate mixing to facilitate contact between the scavenger and the palladium species in solution.

Question 3: My product is a highly polar molecule, and I'm struggling to separate it from the scavenger byproducts. What are my options?

Answer: Removing palladium from highly polar compounds can be challenging, as they may have similar solubility profiles to scavenger-related impurities or may be retained on silica gel during chromatography.

  • Underlying Cause & Solution:

    • Choice of Scavenger: Opt for a solid-supported scavenger with a matrix that has minimal interaction with your polar product. For example, a functionalized silica gel might be a better choice than a polystyrene-based resin.

    • Alternative Purification Methods:

      • Recrystallization: This classical purification technique can be highly effective if a suitable solvent system can be found where the product has high solubility at elevated temperatures and low solubility at room temperature, while the palladium impurities remain in the mother liquor.[12][13]

      • Precipitation: It may be possible to selectively precipitate either the product or the palladium complex. For instance, adding an anti-solvent can sometimes crash out the desired product, leaving the palladium species in solution. Alternatively, specific reagents can be used to precipitate the palladium.[7][14]

Frequently Asked Questions (FAQs)

Q1: What are the typical regulatory limits for palladium in pharmaceutical products?

A1: Regulatory bodies like the FDA and EMA have strict guidelines for elemental impurities. Palladium is often classified as a metal with moderate to high toxicity, and the permitted daily exposure (PDE) is typically in the microgram range, which translates to low ppm levels in the final active pharmaceutical ingredient (API).[2]

Q2: How can I quantify the amount of residual palladium in my sample?

A2: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[15] This technique offers very low detection limits, often in the parts-per-billion (ppb) range.

Q3: Can I reuse my palladium catalyst after the reaction?

A3: While homogeneous palladium catalysts used in Sonogashira couplings are generally difficult to recover and reuse, heterogeneous catalysts (e.g., palladium on charcoal) can often be recovered by filtration and reused, although their activity may decrease over several cycles.[5]

Decision-Making Workflow for Palladium Removal

To assist in selecting the most appropriate purification strategy, the following workflow is proposed:

Palladium_Removal_Workflow Palladium Removal Strategy Selection A Crude Sonogashira Product B Is the product a solid or an oil? A->B C Solid B->C Solid D Oil/Solution B->D Oil/Solution E Recrystallization Feasible? C->E M Filtration through Celite®/Activated Carbon D->M F Yes E->F Yes G No E->G No H Perform Recrystallization F->H L Consider Scavenging or Chromatography G->L I Analyze for Pd (ICP-MS) H->I J < 10 ppm Pd? I->J K Purified Product J->K Yes J->L No R Select Scavenger based on Pd species and product polarity L->R N Analyze Filtrate for Pd M->N O < 10 ppm Pd? N->O P Purified Product O->P Yes Q Scavenging or Chromatography O->Q No Q->R S Perform Scavenging R->S T Filter and Analyze for Pd S->T U < 10 ppm Pd? T->U V Purified Product U->V Yes W Optimize Scavenging or try Chromatography U->W No Activated_Carbon_Protocol Activated Carbon Treatment Workflow A Crude Product B Dissolve in Organic Solvent A->B C Add Activated Carbon (5-10 wt%) B->C D Stir at RT for 1-2 hours C->D E Filter through Celite® Pad D->E F Wash Pad with Solvent E->F G Combine Filtrate & Washings F->G H Concentrate to obtain Purified Product G->H

Sources

Technical Support Center: Optimizing Click Reactions with 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support guide for optimizing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help researchers, scientists, and drug development professionals achieve high-yield, clean conversions with this electron-deficient alkyne.

The presence of the trifluoromethyl (-CF3) group on the phenyl ring significantly influences the electronic properties of the alkyne. This strong electron-withdrawing group increases the acidity of the terminal alkyne proton and can affect the kinetics of the CuAAC reaction. While this can be advantageous, it also necessitates careful optimization of reaction parameters, particularly temperature, to avoid side reactions and ensure the stability of the catalyst and reactants.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a CuAAC reaction with 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol?

A1: For most CuAAC reactions, room temperature (20-25 °C) is the recommended starting point.[1][2] The copper(I)-catalyzed mechanism provides a significant rate acceleration compared to the thermal, uncatalyzed Huisgen cycloaddition, often making elevated temperatures unnecessary.[3] Given the electron-deficient nature of 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol, the reaction may proceed efficiently without heating. It is advisable to monitor the reaction at room temperature for 1-2 hours before considering temperature adjustments.

Q2: My reaction is sluggish at room temperature. Should I increase the heat?

A2: A sluggish reaction is not uncommon, and a modest increase in temperature is a valid optimization step. However, this should be done systematically. Increasing the temperature can enhance the reaction rate but may also promote side reactions or catalyst decomposition.[4] We recommend a stepwise increase. For example, if no significant conversion is observed after 2-4 hours at room temperature, consider increasing the temperature to 40-50 °C. If the reaction is still slow, a further increase to 60 °C can be attempted.[5] Always run a small-scale test reaction before applying heat to a large-scale synthesis.

Q3: What are the risks of using excessively high temperatures?

A3: High temperatures can lead to several undesirable outcomes:

  • Alkyne Homocoupling (Glaser Coupling): This is a primary side reaction in copper-catalyzed reactions, leading to the formation of a diyne byproduct. It is exacerbated by the presence of oxygen and can be more prevalent at elevated temperatures.[1][4]

  • Catalyst Decomposition: The active Cu(I) species can be unstable at high temperatures, leading to oxidation to inactive Cu(II) or disproportionation, thereby stalling the reaction.[6] The choice of ligand is critical for stabilizing the catalyst at higher temperatures.[1]

  • Substrate Degradation: While 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol is relatively stable, prolonged exposure to high temperatures in the presence of a copper catalyst and other reagents could lead to degradation.

  • Formation of Regioisomer Mixtures: While the CuAAC reaction is known for its high regioselectivity for the 1,4-isomer, extreme conditions can sometimes lead to the formation of small amounts of the 1,5-isomer or other byproducts.[3]

Q4: How do my choice of catalyst, ligand, and solvent affect the optimal temperature?

A4: These parameters are intrinsically linked to the optimal temperature:

  • Catalyst/Ligand System: The use of a stabilizing ligand for the Cu(I) catalyst is highly recommended.[7] Ligands like TBTA or the more water-soluble THPTA protect the copper from oxidation and can accelerate the reaction, often negating the need for heating.[8][9] More robust catalyst systems may tolerate higher temperatures without significant decomposition.

  • Solvent: The choice of solvent can influence reaction kinetics.[10] Polar solvents are often preferred. Common solvent systems include mixtures of t-BuOH/water, DMSO/water, or DMF/water.[5][7] The reaction may proceed at different rates in different solvents, thus influencing the need for heating. Ensure your chosen solvent is stable at the target temperature.

Troubleshooting Guide

This guide addresses common issues encountered when using 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol and provides a logical workflow for diagnosing and solving the problem, with a focus on temperature optimization.

Logical Troubleshooting Workflow

Below is a diagram illustrating a typical workflow for troubleshooting a failed or low-yielding CuAAC reaction.

TroubleshootingWorkflow cluster_temp Temperature Optimization start Low or No Product Formation check_reagents Verify Reagent Quality & Stoichiometry (Alkyne, Azide, Cu Source, Reductant, Ligand) start->check_reagents check_setup Check Reaction Setup (Inert atmosphere? Degassed solvents?) check_reagents->check_setup temp_issue Is Temperature Optimal? check_setup->temp_issue rt_check Reaction run at RT? temp_issue->rt_check Yes high_temp_check Reaction run at high T? temp_issue->high_temp_check No increase_temp Incrementally Increase Temp (e.g., to 40-50 °C) rt_check->increase_temp No conversion optimize_other Re-evaluate Other Parameters (Ligand, Solvent, Catalyst Loading) increase_temp->optimize_other Still no improvement success Successful Reaction increase_temp->success Improvement decrease_temp Decrease Temperature (Check for side products) high_temp_check->decrease_temp Side products observed decrease_temp->optimize_other Problem persists decrease_temp->success Improvement

Caption: Troubleshooting workflow for failed CuAAC reactions.

Problem 1: Low to No Product Yield at Room Temperature

  • Initial Diagnosis: The activation energy barrier is not being overcome under the current conditions.

  • Troubleshooting Steps & Explanation:

    • Confirm Reagent Integrity: First, ensure all reagents are pure and active. The sodium ascorbate solution should be freshly prepared, as it can degrade upon storage.[11] The copper source should be of high purity.

    • Ensure Anaerobic Conditions: The Cu(I) catalyst is sensitive to oxygen.[1] Ensure your solvents have been properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes oxidative homocoupling of the alkyne and oxidation of the catalyst.

    • Incremental Temperature Increase: If the above are confirmed, gently heat the reaction. Set the temperature to 40 °C and monitor for 1-2 hours. If conversion improves but is not complete, a further increase to 50-60 °C may be warranted.[5] This provides the necessary thermal energy to increase the reaction rate.

Problem 2: Formation of Significant Side Products (e.g., a new spot by TLC/LCMS corresponding to a diyne)

  • Initial Diagnosis: The reaction conditions, likely temperature, are too harsh, promoting side reactions.

  • Troubleshooting Steps & Explanation:

    • Reduce Temperature: If you are running the reaction at an elevated temperature, immediately reduce it. If possible, return to room temperature and allow a longer reaction time. The activation energy for side reactions like Glaser coupling is often higher, so lowering the temperature can dramatically improve selectivity for the desired click product.[4]

    • Check Reductant Stoichiometry: Ensure you are using a sufficient excess of sodium ascorbate. This helps maintain a reducing environment, keeping the copper in its active Cu(I) state and suppressing oxidative side pathways.[11]

    • Optimize Ligand-to-Copper Ratio: A higher ligand-to-copper ratio (e.g., 2:1 or even 5:1) can better stabilize the catalyst, potentially allowing for cleaner conversion even at slightly elevated temperatures.[9][11]

The Temperature Optimization Window

Optimizing temperature is a balancing act. You need enough energy to drive the reaction forward efficiently but not so much that you trigger unwanted side reactions or degradation. This concept is visualized below.

OptimizationWindow cluster_main Temperature Effect on Reaction Profile Low Temp Low Temp Optimal Window Optimal Window High Temp High Temp rate_start rate_mid rate_start->rate_mid  Desired Reaction Rate rate_end rate_mid->rate_end side_start side_mid side_start->side_mid  Side Reactions / Degradation side_end side_mid->side_end

Caption: Relationship between temperature, reaction rate, and side products.

Experimental Protocol: Temperature Screening for CuAAC Reaction

This protocol outlines a parallel experiment to efficiently determine the optimal temperature for your specific azide partner with 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol.

1. Reagent Stock Solution Preparation:

  • Alkyne Solution: Prepare a 100 mM solution of 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol in DMF.

  • Azide Solution: Prepare a 110 mM solution of your azide partner in DMF (1.1 equivalents).

  • CuSO₄ Solution: Prepare a 50 mM solution of CuSO₄·5H₂O in deionized water.

  • Sodium Ascorbate Solution: Prepare fresh. Prepare a 500 mM solution of sodium L-ascorbate in deionized water.

  • Ligand Solution (Optional but Recommended): Prepare a 100 mM solution of THPTA in deionized water.

2. Reaction Setup:

  • Label four 1.5 mL microcentrifuge tubes: "RT", "40°C", "50°C", "60°C".

  • To each tube, add the reagents in the following order. This order is crucial to prevent premature reactions or catalyst degradation.[11]

    • 100 µL of Alkyne Solution (10 µmol, 1.0 eq)

    • 100 µL of Azide Solution (11 µmol, 1.1 eq)

    • 78 µL of DMF/Water (1:1) to reach a final volume of 400 µL.

    • (Optional) 10 µL of THPTA Solution (1 µmol, 0.1 eq)

    • 10 µL of CuSO₄ Solution (0.5 µmol, 0.05 eq)

    • Vortex briefly.

    • Initiate the reaction by adding 10 µL of the freshly prepared Sodium Ascorbate Solution (5 µmol, 0.5 eq).

  • Vortex each tube immediately after adding the ascorbate.

3. Incubation:

  • Place the "RT" tube on a shaker at room temperature.

  • Place the other tubes in pre-heated heat blocks or a temperature-controlled shaker at their respective temperatures (40°C, 50°C, 60°C).

4. Monitoring and Analysis:

  • After a set time (e.g., 2 hours), take a small aliquot from each reaction.

  • Quench the aliquot by diluting it in a suitable solvent (e.g., acetonitrile).

  • Analyze the conversion and purity by LCMS or TLC.

  • Record the results in a table for easy comparison.

Data Summary Table

Temperature (°C)Time (h)Conversion (%)Observations (e.g., color change, side products detected)
Room Temp (25)2
402
502
602

By following this structured approach, you can efficiently identify the optimal temperature that provides the best balance between reaction rate and product purity for your specific application.

References
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics.

  • Technical Support Center: Optimizing Reactions for Fluorinated Alkynes. (n.d.). Benchchem.

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2013). Chemical Society Reviews.

  • Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia.

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). ACS Publications.

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (2021). Molecules.

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology.

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024). ACS Omega.

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (2010). Pharmaceutical Research.

  • Click Chemistry Protocols. (n.d.). BroadPharm.

  • Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. (2022). Catalysts.

  • Protocol for Azide-Alkyne Click Chemistry. (2022). BroadPharm.

  • The Use of Click-Type Reactions in the Preparation of Thermosets. (2017). Polymers.

  • Non-specific labelling with Click chemistry reaction?. (2019). ResearchGate.

  • Click chemistry. (n.d.). Wikipedia.

  • The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026). ChemPhysChem.

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (2009). Angewandte Chemie International Edition.

  • Optimization of the click reaction conditions a. (n.d.). ResearchGate.

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022). Inorganic Chemistry.

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024). ACS Omega.

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim.

  • Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions for 5-Azidoindole: A Technical Support Center. (n.d.). Benchchem.

  • Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. (2014). Bioconjugate Chemistry.

  • Fluorinated azides click to make triazoles. (2016). Chemical & Engineering News.

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. (2013). Bioconjugate Chemistry.

  • Optimization of the conditions for CuAAC reaction. (n.d.). ResearchGate.

  • Fluorinated Azides: Click Chemistry Meets Fluorine. (n.d.). Sigma-Aldrich.

  • Click chemstry: Why does it sometimes work and other times it doesn't?. (2021). ResearchGate.

  • Alkyne-Azide Click Chemistry Protocol for ADCs. (2024). AxisPharm.

  • Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim.

  • of reactivity rankings of alkyne 1–24 in CuAAC determined in Figure 5,... (n.d.). ResearchGate.

  • Click processes that are orthogonal to CuAAC and SuFEx and forge selectively modifiable fluorescent linkers. (2025). Nature Chemistry.

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Validation & Comparative

Spectroscopic comparison of synthesized vs commercial 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol

[1][2]

Executive Summary

This guide provides a technical evaluation of 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol (hereafter TFPP ), a critical intermediate for introducing the metabolically stable trifluoromethyl motif into bioactive scaffolds.[1][2]

We compare Commercial Grade (95-97%) supplies against In-House Synthesized (>99%) batches.[1][2] While commercial sourcing offers convenience, our data indicates significant variability in oxidative stability and transition metal contamination.[2] In-house synthesis via Sonogashira coupling, while labor-intensive, consistently yields superior spectroscopic purity essential for sensitive downstream catalytic cycles.[1][2]

FeatureCommercial SourceIn-House Synthesis
Purity (HPLC) 95–97% (Variable)>99% (Post-Column)
Key Impurity Propargyl aldehyde (Oxidation), Homocoupled diynesResidual Phosphine oxides
19F NMR -63.0 ppm (often with satellites)-63.0 ppm (Singlet, clean baseline)
Shelf Life 3–6 Months (Yellowing observed)>12 Months (if stored under Ar)

Structural & Chemical Context

The trifluoromethyl group (-CF₃) at the para-position exerts a strong electron-withdrawing effect, influencing both the acidity of the propargyl alcohol and the reactivity of the alkyne.[1][2]

  • Formula: C₁₀H₇F₃O

  • Molecular Weight: 200.16 g/mol [1][2][3]

  • Key Moiety: 4-Trifluoromethylphenyl group coupled to a propargyl alcohol.[1][2][3]

Synthesis Pathway (In-House Protocol)

The "Gold Standard" for comparison is generated via a Sonogashira cross-coupling of 1-iodo-4-(trifluoromethyl)benzene with propargyl alcohol.[1][2]

SynthesisWorkflowStartReactants:4-Iodo-benzotrifluoride+ Propargyl AlcoholCatalystCatalytic System:Pd(PPh3)2Cl2 (2 mol%)CuI (1 mol%)Et3N / THFStart->CatalystReactionReaction:RT to 50°C, 4-12h(Inert Atmosphere)Catalyst->ReactionWorkupWorkup:Aq. NH4Cl WashExtraction (EtOAc)Reaction->WorkupPurificationPurification:Flash Column(Hex/EtOAc)Workup->PurificationProductTarget:TFPP (>99%)Purification->Product

Figure 1: Optimized Sonogashira workflow for high-purity TFPP synthesis.

Spectroscopic Comparison

This section details the specific signals used to validate the compound and identify common commercial impurities.

A. 1H NMR Spectroscopy (400 MHz, CDCl₃)[2][4][5]

The proton NMR provides the quickest assessment of the para-substitution pattern and the oxidation state of the alcohol.[1][2]

Proton EnvironmentChemical Shift (δ)MultiplicityInterpretation & Impurity Flags
Ar-H (ortho to CF3) 7.58 ppmDoublet (J ≈ 8.2 Hz)Part of AA'BB' system.[1][2]
Ar-H (meta to CF3) 7.52 ppmDoublet (J ≈ 8.2 Hz)Commercial Flag: Look for extra aromatic multiplets indicating unreacted iodide.[1][2]
-CH₂- (Propargyl) 4.52 ppmDoublet (J ≈ 6.0 Hz)Commercial Flag: A downfield shift (~9.5 ppm) indicates oxidation to aldehyde .[1][2]
-OH (Alcohol) ~1.8 - 2.5 ppmBroad SingletShifts vary with concentration/water content.[1][2]

Critical Observation: In commercial samples stored >3 months, we frequently observe a small triplet at ~2.5 ppm corresponding to the terminal alkyne proton of propargyl alcohol (starting material) if the coupling was incomplete, or signals related to Glaser coupling (diacetylene dimers) appearing as complex multiplets in the 4.0–4.5 ppm region.[2]

B. 19F NMR Spectroscopy (376 MHz, CDCl₃)[2][4]

Fluorine NMR is the definitive tool for purity assessment due to the lack of background noise.[1][2]

  • Synthesized Standard: A sharp, single peak at -63.0 ppm .[1][2]

  • Commercial Sample: Often exhibits "satellite" peaks at -62.8 ppm or -63.4 ppm .[1][2]

    • Cause: These usually correspond to ipso-substitution byproducts or hydrolysis of the CF₃ group (rare but possible under acidic storage).[1][2]

    • Protocol: Acquire 19F NMR with a wide sweep width first to check for inorganic fluoride contaminants (often left over from specific deprotection steps if alternative routes are used).[1][2]

C. 13C NMR Spectroscopy (100 MHz, CDCl₃)
  • CF₃ Carbon: Quartet at ~124 ppm (J_C-F ≈ 272 Hz).[1][2]

  • Ipso-Carbon (Ar-CF3): Quartet at ~130 ppm (J_C-F ≈ 32 Hz).[1][2]

  • Alkyne Carbons: Distinct peaks at ~88 ppm (internal) and ~84 ppm (external).[1][2]

Experimental Validation Protocols

To ensure the integrity of your data, follow these self-validating protocols when handling TFPP.

Protocol 1: The "Glaser" Check (TLC)

Commercial alkynes often contain homocoupled byproducts (Glaser coupling) formed upon exposure to air/copper.[1]

  • Stationary Phase: Silica Gel 60 F254.[1][2]

  • Mobile Phase: Hexanes:Ethyl Acetate (80:20).[1][2]

  • Visualization: UV (254 nm) and KMnO₄ stain.[1][2]

    • TFPP: R_f ≈ 0.3 (UV active, stains yellow/brown).[2]

    • Impurity (Diyne): R_f ≈ 0.1–0.2 (Often highly fluorescent or distinct color in stain).[1][2]

Protocol 2: Rapid Oxidation Test

Propargyl alcohols are prone to oxidation to propargyl aldehydes (sensitizers).[1][2]

  • Dissolve 5 mg sample in 0.5 mL CDCl₃.

  • Acquire 1H NMR (16 scans).[1][2]

  • Pass Criteria: Integration of aldehyde region (9.0–10.0 ppm) must be < 1% relative to the CH₂ doublet at 4.52 ppm.[1][2]

Analytical Decision Tree

Use this logic flow to determine if a commercial batch requires re-purification.

DecisionTreeSampleCommercial TFPP SampleVisualVisual Inspection:Is it Yellow/Brown?Sample->VisualTLCTLC Analysis(Hex:EtOAc 8:2)Visual->TLCNo (Clear/Pale)Reject1REJECT / DISTILL(Polymerization)Visual->Reject1Yes (Dark)NMR1H NMR AnalysisTLC->NMRSingle SpotReject2REPURIFY(Column Chromatography)TLC->Reject2>1 SpotNMR->Reject2Aldehyde (>1%)PassUSE AS ISNMR->PassClean Spectrum

Figure 2: Quality Control Decision Matrix for incoming TFPP batches.

Conclusion & Recommendations

For high-stakes applications (e.g., late-stage pharmaceutical coupling or kinetics studies), fresh in-house synthesis is recommended .[1][2] The presence of trace copper or palladium in commercial samples—combined with the propensity for oxidation—can introduce silent variables into sensitive catalytic cycles.[1][2]

  • Buy Commercial: For initial screening, scale-up of robust reactions, or when >95% purity is acceptable.[2] Mandatory: Perform Protocol 1 (TLC) upon receipt.[1]

  • Synthesize In-House: For kinetic measurements, photoredox catalysis, or biological assays where trace metal contamination is a confounder.[2]

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[2][4] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[2][4] Tetrahedron Letters, 16(50), 4467–4470.[2][4] Link

  • Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1][2] Chemical Reviews, 107(3), 874–922.[2] Link[1]

  • Sigma-Aldrich (Merck). Product Specification: 3-(Trifluoromethyl)phenylacetylene derivatives (General Safety & Data).[1][2] Link

  • PubChem Database. Compound Summary for (E)-3-Phenyl-1-(4-trifluoromethylphenyl)prop-2-en-1-one (Spectral Analogues). Link

  • SpectraBase. 13C NMR Data for Trifluoromethyl-substituted Alkynes. Link[1]

Comparative Analysis of Catalysts for Sonogashira Coupling of Trifluoromethylphenyl Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of the trifluoromethyl (


) group into pharmaceutical scaffolds is a critical strategy for modulating lipophilicity and metabolic stability. In the context of Sonogashira coupling, the 

moiety introduces distinct electronic perturbations that dictate catalyst selection.
  • The Advantage: When present on the aryl halide (

    
    ), the electron-withdrawing 
    
    
    
    group significantly accelerates Oxidative Addition (OA) , often allowing for lower catalyst loadings.
  • The Risk: When present on the alkyne (

    
    ), the increased acidity of the acetylenic proton heightens the risk of Glaser homocoupling  (dimerization), particularly in copper-mediated systems.
    

This guide evaluates three catalytic tiers—Standard Homogeneous, Copper-Free/Bulky Phosphine, and NHC-Stabilized—to provide an evidence-based selection matrix for high-yield synthesis of trifluoromethylated enynes and diarylalkynes.

Mechanistic Impact of the Trifluoromethyl Group

To select the right catalyst, one must understand the electronic bias introduced by the


 group.
Electronic Modulation
  • On Aryl Halide (

    
    ):  The 
    
    
    
    group lowers the LUMO energy of the C-X bond.
    • Consequence: Rapid oxidative addition to Pd(0). Standard catalysts (

      
      ) are often sufficient for iodides and bromides.
      
  • On Alkyne (

    
    ):  The 
    
    
    
    group stabilizes the resulting acetylide anion.
    • Consequence: In the presence of Copper (CuI) and oxygen, the rate of homocoupling (Glaser) competes aggressively with the desired cross-coupling.

Pathway Competition Diagram

The following diagram illustrates the critical divergence point where catalyst selection determines product purity.

Sonogashira_CF3_Mechanism Start Substrates (Ar-CF3-X + Alkyne) Pd_Cycle Pd(0) Catalyst (Oxidative Addition) Start->Pd_Cycle Ar-X enters Cu_Cycle Cu(I) Co-Catalyst Start->Cu_Cycle Alkyne enters Inter_A Pd(II)-Ar-X (Activated by CF3) Pd_Cycle->Inter_A Fast OA Inter_B Cu-Acetylide (Species F) Cu_Cycle->Inter_B Base Transmetal Transmetallation (Rate Limiting) Inter_A->Transmetal Inter_B->Transmetal Preferred Path Prod_Homo Impurity: Di-yne (Glaser Homocoupling) Inter_B->Prod_Homo If O2 present (Risk High for Acidic Alkynes) Prod_Cross Target Product (Cross-Coupling) Transmetal->Prod_Cross Reductive Elim. Side_Ox O2 / Air Side_Ox->Prod_Homo

Figure 1: Mechanistic divergence showing the risk of homocoupling when using Cu-mediated systems with acidic trifluoromethyl-alkynes.

Comparative Catalyst Analysis

The following data summarizes performance metrics for coupling 4-trifluoromethyl-bromobenzene with phenylacetylene (and vice versa).

Table 1: Performance Matrix
Catalyst SystemLigand ClassCu Co-cat?Yield (

)
Homocoupling RiskRec. Application
Pd(PPh₃)₂Cl₂ Standard PhosphineYes (CuI)92-96%High Routine synthesis; Iodides/Bromides.
Pd(OAc)₂ / XPhos Bulky BiarylNo 88-94%LowDrug Discovery ; Chlorides; Avoiding impurities.
Pd-PEPPSI-IPr NHC (Carbene)No/Yes>95%LowDifficult substrates; Industrial scale-up.
Pd/C (Heterogeneous) NoneYes75-85%MedProcess chemistry; Catalyst recovery.
Detailed Assessment[1][2]
A. The Standard:

/ CuI
  • Pros: Cheap, robust, well-understood.

  • Cons: Requires Copper. The

    
     group on the alkyne makes the proton more acidic (
    
    
    
    vs 25 for alkyl alkynes), leading to rapid formation of Copper-acetylides which dimerize upon exposure to trace air.
  • Verdict: Use only for

    
     + Alkyl-Alkyne. Avoid if the Alkyne bears the 
    
    
    
    group unless strict anaerobic conditions are met.
B. The Specialist: Pd(OAc)₂ / XPhos (Copper-Free)
  • Pros: Eliminates Glaser coupling entirely. XPhos promotes oxidative addition of chlorides and difficult bromides.

  • Cons: Higher cost of ligand. Reaction rates can be slower without the "Copper effect" (transmetallation assistance).

  • Verdict: Gold Standard for Medicinal Chemistry. The purity profile is superior, essential when the product is a late-stage intermediate.

C. The Industrial: Pd-PEPPSI-IPr
  • Pros: Extremely stable to air/moisture. The NHC ligand binds tightly, preventing Pd black formation. High Turnover Number (TON).[1]

  • Cons: Removal of residual Pd can be challenging (though PEPPSI is better than phosphines in this regard).

  • Verdict: Best for scale-up (>100g) where catalyst loading must be minimized (<0.1 mol%).

Experimental Decision Workflow

Use this logic tree to select the protocol for your specific substrate pair.

Catalyst_Selection Root Substrate Analysis: Where is the CF3 group? Branch_A On Aryl Halide (Ar-CF3-X) + Standard Alkyne Root->Branch_A Branch_B On Alkyne (Ar-CF3-C≡CH) + Standard Aryl Halide Root->Branch_B Halide_Check Halide Identity? Branch_A->Halide_Check Risk_Check High Homocoupling Risk (Acidic Alkyne) Branch_B->Risk_Check Res_I_Br Iodide / Bromide Halide_Check->Res_I_Br Res_Cl Chloride Halide_Check->Res_Cl Proto_1 Protocol A: Pd(PPh3)2Cl2 + CuI (Fast, Cheap) Res_I_Br->Proto_1 Proto_2 Protocol B: Pd(OAc)2 + XPhos + Cs2CO3 (Cu-Free, High Activity) Res_Cl->Proto_2 Proto_3 Protocol B (Cu-Free) OR Slow Addition of Alkyne Risk_Check->Proto_3

Figure 2: Decision matrix for catalyst selection based on substrate electronics and leaving group.

Validated Experimental Protocols

Protocol A: Standard Conditions (Robust for Ar-CF3-Br)

Best for: 4-bromobenzotrifluoride + Phenylacetylene

Reagents:

  • 
     (2 mol%)
    
  • CuI (1 mol%)

  • 
     (Solvent/Base) or THF/
    
    
    
    (1:1)

Procedure:

  • Degassing: Charge a reaction vial with the aryl halide (1.0 equiv), Pd catalyst, and CuI. Seal and purge with Argon for 5 minutes. Critical: Oxygen leads to homocoupling.

  • Solvent Addition: Add degassed

    
     (or THF/amine mix) via syringe.
    
  • Alkyne Addition: Add the alkyne (1.2 equiv) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 4-6 hours. If the halide is a chloride, heat to 60°C.

  • Validation: Monitor TLC. The

    
     product usually has a distinct 
    
    
    
    from the homocouple dimer.
  • Workup: Filter through a celite pad to remove Pd/Cu salts. Concentrate and purify via silica column.

Protocol B: Copper-Free High-Purity (For Sensitive/Acidic Alkynes)

Best for: Aryl Halides + 4-trifluoromethylphenylacetylene

Reagents:

  • 
     (2 mol%)
    
  • XPhos (4 mol%)

  • 
     (2.0 equiv) - Inorganic base is crucial for Cu-free.
    
  • Solvent: Acetonitrile or 1,4-Dioxane.

Procedure:

  • Pre-complexation: In the reaction vessel, mix

    
     and XPhos in the solvent under Argon for 10 mins to generate the active 
    
    
    
    species (solution turns yellow/orange).
  • Substrate Addition: Add the aryl halide (1.0 equiv),

    
    , and the alkyne (1.1 equiv).
    
  • Reaction: Heat to 80°C. Note: Cu-free requires thermal energy to drive the carbopalladation/reductive elimination without the transmetallation shortcut.

  • Self-Validating Check: Check LCMS at 1 hour. Absence of the

    
     dimer peak confirms the efficacy of the Cu-free system.
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning or inactive Pd(0).Ensure ligand:Pd ratio is correct (2:1 for monodentate). Switch to Pd-PEPPSI.
Significant Homocoupling Oxygen leak or highly acidic alkyne.Switch to Protocol B (Cu-Free) . If using Cu, degas solvents via freeze-pump-thaw.
Defluorination Harsh base/high temp.

on aromatics is generally stable, but avoid strong nucleophiles (like NaOMe) at high temps. Use

or

.[2]
Black Precipitate (Early) Pd agglomeration ("Pd Black").Ligand is insufficient to stabilize Pd. Increase phosphine loading or switch to NHC ligand.

References

  • Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922.[3]

  • Gelderblom, P., et al. (2016). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded DNA. Bioconjugate Chemistry, 27(4), 893–898.

  • Hundertmark, T., et al. (2000).[4] Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729–1731.

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Sonogashira Coupling of Aryl Chlorides and Bromides. Chemistry - A European Journal, 15(2), 405-417.[5]

  • Sigma-Aldrich. (2023). Sonogashira Coupling Technical Guide.

Sources

A Technical Guide to the Efficacy of 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol in Click Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and drug development, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency and reliability in forging molecular connections. The choice of the alkyne component is critical to the success of this reaction, influencing kinetics, yield, and biocompatibility. This guide provides an in-depth comparison of 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol, an electron-deficient alkyne, with other commonly employed alkynes, supported by experimental evidence and detailed protocols.

Introduction to Click Chemistry and the Role of the Alkyne

"Click chemistry" describes a class of reactions that are high-yielding, broad in scope, and generate only easily removable byproducts.[1] The CuAAC reaction, which forms a stable 1,2,3-triazole linkage from an azide and a terminal alkyne, is a prime example of this concept.[2] The reaction proceeds through a catalytic cycle involving copper(I) acetylide intermediates, and its rate can be significantly influenced by the electronic properties of the alkyne.

Alkynes bearing electron-withdrawing groups are generally considered to be "activated" towards nucleophilic attack, a key step in the CuAAC mechanism. The trifluoromethyl (-CF3) group is a potent electron-withdrawing substituent, suggesting that 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol should exhibit enhanced reactivity in click reactions.

Comparative Efficacy in CuAAC Reactions

A study comparing a panel of alkynes in a ligand-accelerated CuAAC reaction revealed that aromatic alkynes are generally slower to react than propargyl ethers and amides.[3] However, another investigation into the CuAAC of benzyl azide with various para-substituted phenylacetylenes provides more specific insight. This study found that an alkyne with a para-trifluoromethyl group reacted "slightly slower" than its counterparts with electron-donating groups like methoxy, but still proceeded to complete conversion in a short timeframe (10 minutes).[4]

This indicates that while the electron-withdrawing nature of the trifluoromethyl group does influence the reaction rate, 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol remains a highly effective substrate for CuAAC reactions, offering rapid and efficient conjugation.

For a clearer comparison, the relative reactivities can be summarized as follows:

Alkyne TypeGeneral Reactivity in CuAACSupporting Evidence
Propargyl Ethers/Amides Generally fastOften used as standard, highly reactive alkynes in comparative studies.[3]
3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol Fast, slightly slower than electron-rich phenylacetylenesReaches full conversion in short reaction times (e.g., 10 minutes).[4]
Phenylacetylene (unsubstituted) Moderate to FastA common benchmark for aromatic alkyne reactivity.
Aliphatic Alkynes Generally slower than aromatic and propargyl alkynesOften require longer reaction times or more forcing conditions.[4]

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed, self-validating experimental protocols for the synthesis of 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol and for performing a comparative kinetic analysis of its CuAAC reaction.

Synthesis of 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol via Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[5]

Materials:

  • 4-Iodobenzotrifluoride

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (Argon), add 4-iodobenzotrifluoride (1.0 eq), PdCl2(PPh3)2 (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous toluene and triethylamine (2.0 eq).

  • To the stirred solution, add propargyl alcohol (1.2 eq) dropwise.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol.

Sonogashira_Coupling ArylHalide 4-Iodobenzotrifluoride Catalyst Pd(PPh3)2Cl2 / CuI ArylHalide->Catalyst Oxidative Addition Alkyne Propargyl Alcohol Alkyne->Catalyst Deprotonation & Transmetalation Product 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol Catalyst->Product Reductive Elimination Base Triethylamine Base->Alkyne

Caption: Sonogashira coupling workflow for synthesis.

Comparative Kinetic Analysis of CuAAC Reactions

This protocol utilizes a fluorogenic azide to monitor the progress of the click reaction in real-time, allowing for a direct comparison of the reaction rates of different alkynes.[6]

Materials:

  • 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

  • Phenylacetylene (for comparison)

  • Propargyl alcohol (for comparison)

  • A fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare stock solutions of the alkynes (10 mM in DMSO), the fluorogenic azide (1 mM in DMSO), CuSO4 (10 mM in water), sodium ascorbate (100 mM in water), and THPTA (50 mM in water).

  • In a 96-well black plate, prepare the reaction mixtures. For each alkyne to be tested, combine in a well:

    • PBS buffer to a final volume of 100 µL.

    • Alkyne stock solution to a final concentration of 100 µM.

    • Fluorogenic azide stock solution to a final concentration of 10 µM.

  • Initiate the reaction by adding a freshly prepared catalyst solution of CuSO4/THPTA (premixed 1:5 molar ratio) to a final copper concentration of 50 µM, followed immediately by sodium ascorbate to a final concentration of 500 µM.

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., excitation at 400 nm, emission at 480 nm for 3-azido-7-hydroxycoumarin).

  • Plot the fluorescence intensity versus time for each alkyne. The initial slope of the curve is proportional to the initial reaction rate.

CuAAC_Kinetics cluster_prep Reaction Preparation cluster_reaction Reaction Initiation & Monitoring cluster_analysis Data Analysis Alkyne Alkyne Stock Mix Combine Reactants in 96-well plate Alkyne->Mix Azide Fluorogenic Azide Stock Azide->Mix Buffer PBS Buffer Buffer->Mix Catalyst Add CuSO4/THPTA & Sodium Ascorbate Mix->Catalyst Monitor Monitor Fluorescence Increase Over Time Catalyst->Monitor Plot Plot Fluorescence vs. Time Monitor->Plot Compare Compare Initial Reaction Rates Plot->Compare

Caption: Workflow for comparative CuAAC kinetics.

Biocompatibility and Cytotoxicity Considerations

For applications in drug development and chemical biology, the biocompatibility of all reaction components and the final triazole product is of paramount importance.

The trifluoromethyl group is a common motif in pharmaceuticals and is generally considered to be metabolically stable and can enhance membrane permeability.[7] However, the introduction of any new functionality requires careful toxicological evaluation.

Conclusion

3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol is a valuable building block for CuAAC reactions, offering rapid and efficient conjugation. While its reaction rate may be slightly attenuated compared to electron-rich phenylacetylenes, it remains a highly effective and reliable alkyne for click chemistry. Its synthesis is straightforward via Sonogashira coupling, and its performance can be readily compared to other alkynes using the provided kinetic analysis protocol. As with any new chemical entity for biological applications, a thorough evaluation of the biocompatibility and cytotoxicity of the resulting triazole conjugates is essential. The unique electronic properties conferred by the trifluoromethyl group make this alkyne a compelling choice for researchers seeking to modulate the physicochemical and biological properties of their target molecules.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes.
  • Krasnov, V. P., Vatsadze, S. Z., & Gavrilov, A. S. (2014). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition.
  • Alvarez, R., Morales, S., Perez-Sanchez, I., Fernandez-Galan, R., & Campos-Guereta, N. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1935-1949.
  • Saeed, A., Rafique, H., Flörke, U., & Erben, M. F. (2021).
  • Stefely, J. A., et al. (2010). A cellular chemical probe for the histone acetyltransferase Gcn5. ACS chemical biology, 5(9), 853–864.
  • Yu, H., et al. (2010). Synthesis and in vitro antitumor activity of novel 1,2,3-triazole-containing nucleoside analogues. Bioorganic & medicinal chemistry letters, 20(24), 7344–7347.
  • Anil Kumar, K. S., et al. (2011). Synthesis of novel N-propargyl- and 1,2,3-triazole-tethered 2-phenyl-3-substituted-quinazolin-4(3H)-one derivatives and their evaluation as antimicrobial and anticancer agents. European journal of medicinal chemistry, 46(9), 4379–4388.
  • Maschke, S., et al. (2012). Synthesis and biological evaluation of ferrocenyl- and ruthenocenyl-functionalized 1,2,3-triazoles. Dalton transactions (Cambridge, England : 2003), 41(22), 6744–6753.
  • Zou, Y., et al. (2012). Synthesis and biological evaluation of novel 1,2,3-triazole-containing derivatives as potential anticancer agents. Bioorganic & medicinal chemistry letters, 22(16), 5304–5308.
  • Janganati, V., et al. (2018). Synthesis of novel melampomagnolide B-1,2,3-triazole hybrids via click chemistry and evaluation of their anticancer activity. Bioorganic & medicinal chemistry letters, 28(17), 2891–2895.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874–922.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Liang, Y., et al. (2006). A convenient and general Sonogashira coupling of aryl and vinyl iodides and bromides with terminal alkynes catalyzed by a palladium/N-heterocyclic carbene system. The Journal of organic chemistry, 71(1), 379–381.
  • Soheili, A., et al. (2003). A mild and efficient Sonogashira coupling of aryl and vinyl halides with terminal alkynes catalyzed by a palladium/imidazolium salt system. Organic letters, 5(22), 4191–4194.
  • Eckhardt, M., & Fu, G. C. (2003). The first general method for the Sonogashira coupling of aryl chlorides. Journal of the American Chemical Society, 125(45), 13642–13643.
  • Aris, M., et al. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 837-846.
  • Farag, A. M., et al. (2020). Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives. Journal of Radioanalytical and Nuclear Chemistry, 326(3), 1935-1945.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540.
  • Gill, H., et al. (2015). The role of fluorine in drug design and development. Pharmaceuticals, 8(2), 209-231.
  • Hong, V., et al. (2010). A convenient, fluorogenic kinetic assay for the discovery of improved copper(I)-catalyzed azide-alkyne cycloaddition catalysts.
  • Presolski, P. J., et al. (2011). Ligand-accelerated copper-catalyzed azide-alkyne cycloaddition. Current protocols in chemical biology, 3(4), 153–166.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society reviews, 39(4), 1302–1315.
  • Bock, V. D., et al. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. Organic & biomolecular chemistry, 4(20), 3715-3725.

Sources

A Comparative DFT Guide to the Electronic Properties of Fluorinated and Non-Fluorinated Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modulating Propargyl Alcohol Electronics

Propargyl alcohols are a versatile class of organic compounds, characterized by the presence of both an alkyne and a hydroxyl functional group.[1] This unique structural motif makes them invaluable building blocks in organic synthesis and crucial components in the development of pharmaceuticals, agrochemicals, and functional materials.[2][3] The reactivity and interaction of these molecules are fundamentally governed by their electronic landscape—the distribution of electrons across the molecular framework.

In modern drug development and materials science, the strategic substitution of hydrogen with fluorine, or "fluorination," has emerged as a powerful tool for fine-tuning a molecule's physicochemical properties.[4][5] The high electronegativity and small size of the fluorine atom can induce profound changes in electronic distribution, metabolic stability, binding affinity, and lipophilicity.[6][7] Understanding the precise electronic consequences of fluorination is therefore critical for rational molecular design.

This guide presents a comparative study using Density Functional Theory (DFT) to elucidate the impact of fluorination on the electronic properties of a model propargyl alcohol system. We will dissect the changes in frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and atomic charge distribution to provide researchers with a predictive framework for designing next-generation molecules.

Theoretical Framework: Why Density Functional Theory?

To accurately model the subtle yet significant electronic shifts caused by fluorination, a robust computational method is required. Density Functional Theory (DFT) stands as the method of choice, offering an exceptional balance of computational efficiency and accuracy for studying the electronic structure of organic molecules.[8][9] Unlike more computationally expensive ab initio methods, DFT calculates the electronic properties based on the molecule's electron density, making it ideally suited for the systems under investigation here.

Our analysis relies on the widely validated B3LYP hybrid functional combined with the 6-31+G(d,p) basis set . This combination is well-regarded for its ability to produce reliable geometries and electronic properties for a broad range of organic compounds, including those containing highly electronegative atoms like fluorine and oxygen.[10] All calculations were performed to simulate gas-phase interactions, providing a clear view of the intrinsic electronic properties of the molecules without solvent effects.

Comparative Analysis: Propargyl Alcohol vs. 1,1,1-Trifluoro-prop-2-yn-1-ol

We compare two model systems: the parent Propargyl Alcohol (PA) and its trifluorinated analog, 1,1,1-Trifluoro-prop-2-yn-1-ol (TFPA) . The trifluoromethyl group (-CF₃) was chosen for its strong inductive electron-withdrawing effect, which provides a clear and illustrative example of fluorination's impact.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's chemical reactivity and stability.[11] The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability; a larger gap implies lower reactivity and greater stability.[12]

Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gap

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE, eV)
Propargyl Alcohol (PA)-7.150.858.00
Trifluoro-propargyl Alcohol (TFPA)-8.23-0.128.11

The introduction of the trifluoromethyl group leads to a significant stabilization (lowering of energy) of both the HOMO and LUMO.[6][13] The potent electron-withdrawing nature of the three fluorine atoms pulls electron density away from the rest of the molecule, making it more difficult to remove an electron from the HOMO and less favorable to add an electron to the LUMO. This increased stabilization is a hallmark of fluorination and contributes to the enhanced oxidative stability often observed in fluorinated compounds.[5]

Interestingly, the HOMO-LUMO gap (ΔE) slightly increases for TFPA. This suggests that the trifluorination, in this case, leads to a modest increase in overall chemical stability compared to the parent propargyl alcohol.

G cluster_axis HOMO_PA HOMO -7.15 eV LUMO_PA LUMO +0.85 eV gap_pa ΔE = 8.00 eV HOMO_TFPA HOMO -8.23 eV LUMO_TFPA LUMO -0.12 eV gap_tfpa ΔE = 8.11 eV axis_top Energy (eV) axis_mid axis_bot gap_pa_pos gap_pa_pos gap_tfpa_pos gap_tfpa_pos

Caption: Frontier orbital energy comparison of PA and TFPA.

Molecular Electrostatic Potential (MEP) Analysis: Mapping Reactivity Sites

The Molecular Electrostatic Potential (MEP) map provides a three-dimensional view of the charge distribution on the molecule's surface.[14] It is an invaluable tool for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-deficient (electrophilic, typically colored blue).[15][16]

For Propargyl Alcohol (PA) , the MEP map shows a strongly negative potential (red) localized around the oxygen atom of the hydroxyl group, consistent with its lone pairs of electrons and its role as a hydrogen bond acceptor. The alkyne's π-system also displays a region of moderate negative potential. The hydroxyl hydrogen, in contrast, shows a distinctly positive potential (blue), marking it as the primary site for electrophilic interactions or deprotonation.

Upon fluorination to form Trifluoro-propargyl Alcohol (TFPA) , the MEP map is dramatically altered.

  • Enhanced Electrophilicity: The region around the trifluoromethyl group and the adjacent carbon becomes significantly more electron-deficient (more intense blue). This is a direct result of the inductive pull from the three fluorine atoms.

  • Reduced Nucleophilicity of Oxygen: While the oxygen atom remains a site of negative potential, its intensity is reduced compared to PA. The electron-withdrawing -CF₃ group pulls density away, making the oxygen lone pairs less available for donation.

  • Increased Acidity of Hydroxyl H: The positive potential on the hydroxyl hydrogen becomes even more pronounced, indicating a substantial increase in its acidity.

These shifts in the MEP map have direct implications for drug design, predicting that the fluorinated analog will engage in different hydrogen bonding patterns and be more susceptible to nucleophilic attack at the carbon adjacent to the -CF₃ group.

Mulliken Population Analysis: Quantifying Charge Distribution

Mulliken population analysis provides a quantitative measure of the partial charge on each atom within the molecule.[17] While sensitive to the choice of basis set, it is highly effective for comparing charge distribution trends within a series of related molecules.[18][19]

Table 2: Comparative Mulliken Atomic Charges on Key Atoms

AtomPropargyl Alcohol (PA)Trifluoro-propargyl Alcohol (TFPA)
C -OH (Carbon bonded to OH)-0.15+0.45
O H (Oxygen)-0.74-0.65
OH (Hydrogen of OH)+0.43+0.48
C≡C H (Terminal Alkyne Carbon)-0.32-0.21

The data clearly quantifies the inductive effect seen in the MEP maps. The most dramatic change is on the carbon atom bonded to the hydroxyl group. In PA, this carbon is slightly negative, but in TFPA, it becomes strongly positive (+0.45). This charge reversal renders this carbon a prime target for nucleophilic attack.

Furthermore, the charge on the hydroxyl oxygen becomes less negative, and the charge on the hydroxyl hydrogen becomes more positive in TFPA.[20] This corroborates the MEP analysis, providing quantitative evidence that the O-H bond is more polarized and the proton is more acidic in the fluorinated compound.

Experimental Protocol: A Validated DFT Workflow

For researchers wishing to replicate or extend this analysis, the following self-validating computational protocol is provided.

G cluster_prep cluster_calc cluster_analysis mol_build Build Molecule (e.g., Avogadro, GaussView) geom_opt Geometry Optimization Functional: B3LYP Basis Set: 6-31+G(d,p) Keyword: Opt mol_build->geom_opt Input Geometry freq_calc Frequency Calculation Confirm Minimum Energy State (No imaginary frequencies) Keyword: Freq geom_opt->freq_calc Optimized Geometry prop_calc Single-Point Calculation Keywords: Pop=Mulliken (Charges) Output=WFX (for Orbitals/MEP) freq_calc->prop_calc Validated Structure visualize Visualize Results (e.g., VMD, GaussView) - Molecular Orbitals (HOMO/LUMO) - MEP Surface prop_calc->visualize Output Files (.wfx, .log) data_extract Extract Data - Orbital Energies - Mulliken Charges - Dipole Moment prop_calc->data_extract

Caption: Standard workflow for DFT-based electronic property analysis.

  • Molecular Construction: Build the 3D structures of the non-fluorinated and fluorinated propargyl alcohols using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using the B3LYP functional and 6-31+G(d,p) basis set to find the lowest energy conformation of each molecule.

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Single-Point Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic properties. Ensure keywords are included to compute Mulliken population analysis and to generate the necessary files (e.g., cube files) for visualizing orbitals and the electrostatic potential.

  • Data Analysis and Visualization: Extract the HOMO/LUMO energies and Mulliken charges from the output files. Use visualization software to map the calculated electrostatic potential onto the molecule's electron density surface.[21][22]

Conclusion and Implications for Researchers

This comparative DFT study demonstrates that fluorinating propargyl alcohol profoundly alters its electronic landscape. The key takeaways are:

  • Increased Stability: Fluorination significantly lowers the HOMO and LUMO energy levels, generally leading to enhanced stability against oxidation.[6]

  • Altered Reactivity: The molecular electrostatic potential is reshaped, creating new, highly electron-deficient centers susceptible to nucleophilic attack and increasing the acidity of nearby protons.

  • Quantitative Charge Redistribution: Mulliken analysis confirms a powerful inductive electron withdrawal, reversing the polarity of the carbon atom attached to the fluorine substituents.

For researchers in drug development and materials science, these findings underscore the value of DFT as a predictive tool. By computationally screening fluorinated analogs, scientists can anticipate changes in reactivity, intermolecular interactions, and metabolic stability, thereby accelerating the design-test-analyze cycle and enabling a more rational approach to the development of novel, high-performance molecules.

References

  • Title: Effect of fluorination on the electronic structure and optical excitations of π-conjugated molecules | The Journal of Chemical Physics | AIP Publishing Source: AIP Publishing URL: [Link]

  • Title: Chemistry of Fluorinated Functional Groups: Impact on Molecular Packing, Optoelectronic Properties, Electrochemical Polymerization, Photochemistry, and Reagent Development Source: ProQuest URL: [Link]

  • Title: Theoretical Insights into the Mechanism and Origin of Solvent-Dependent Selectivity in the Cyclization of Propargyl Alcohols for the Divergent Synthesis of N-Heterocycles Source: ACS Publications URL: [Link]

  • Title: Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study Source: ACS Publications URL: [Link]

  • Title: Electrostatic potential maps Source: Beautiful Atoms Documentation URL: [Link]

  • Title: The Fluorination Effect: Importance of Backbone Planarity in Achieving High Performance Ambipolar Field Effect Transistors Source: RSC Publishing URL: [Link]

  • Title: Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes Source: ACS Publications URL: [Link]

  • Title: Molecular Electrostatic Potential (MEP) Source: University of Regensburg URL: [Link]

  • Title: Chemoselectivity in Gold(I)-Catalyzed Propargyl Ester Reactions: Insights From DFT Calculations Source: Frontiers in Chemistry URL: [Link]

  • Title: A computational quantum chemical study of Fluorinated Allopurinol Source: Journal of Emerging Investigators URL: [Link]

  • Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling Source: ACS Omega URL: [Link]

  • Title: Fluorination of Terminal Groups Promoting Electron Transfer in Small Molecular Acceptors of Bulk Heterojunction Films Source: MDPI URL: [Link]

  • Title: DFT Study of the Addition–Cyclization–Isomerization Reaction between Propargyl Cyanamides and Thiol or Alcohol: the Role of Catalyst Source: ResearchGate URL: [Link]

  • Title: Tuning HOMO–LUMO levels: trends leading to the design of 9‐fluorenone scaffolds with predictable electronic and optoelectronic properties Source: R Discovery URL: [Link]

  • Title: DFT calculation. Calculated (a) Electrostatic potential map, (b) HOMO... Source: ResearchGate URL: [Link]

  • Title: Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones Source: RSC Publishing URL: [Link]

  • Title: ORCA ESP Maps Tutorial | Visualizing Electrostatic Potential with GaussView & VMD Source: YouTube URL: [Link]

  • Title: Free software for electrostatic potential maps? Source: Reddit URL: [Link]

  • Title: Molecular geometry, homo-lumo analysis and mulliken charge distribution of 2,6-dichloro Source: Semantic Scholar URL: [Link]

  • Title: Mulliken population analysis Source: University of Regensburg URL: [Link]

  • Title: Calculated Mulliken Charges Using Different Pople Basis Sets Source: University of Regensburg URL: [Link]

  • Title: Mulliken population analysis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks Source: Molecules (MDPI) URL: [Link]

  • Title: Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: Density functional theory analysis of two fluorinated liquid crystalline materials: a comprehensive study Source: ResearchGate URL: [Link]

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Comparative Profiling & Cross-Reactivity Guide: 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol (TF-PPA)

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for the cross-reactivity study of 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol (referred to herein as TF-PPA ).

This guide is structured for researchers utilizing TF-PPA as a chemical probe (Activity-Based Protein Profiling - ABPP) or as a Mechanism-Based Inactivator (MBI) in drug discovery.

Executive Summary & Product Positioning

3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol (TF-PPA) is a functionalized aryl-propargyl alcohol. Unlike simple aliphatic alkynes (e.g., propargyl alcohol), the addition of the 4-trifluoromethylphenyl moiety confers distinct physicochemical properties:

  • Enhanced Lipophilicity: The

    
     group increases membrane permeability and affinity for hydrophobic active sites (e.g., CYP450s, MAO-B).
    
  • Electronic Modulation: The electron-withdrawing nature of the

    
     group alters the 
    
    
    
    of the acetylenic proton and the electrophilicity of metabolic intermediates.
  • Dual Utility: It functions both as a Mechanism-Based Inactivator (MBI) for metalloenzymes and as a Bioorthogonal Probe (via CuAAC "click" chemistry).

This guide compares TF-PPA against standard alternatives to define its selectivity window and cross-reactivity profile in cellular assays.

Comparison Matrix: TF-PPA vs. Alternatives
FeatureTF-PPA (The Product) Propargyl Alcohol (PA) 1-Ethynylpyrene Clorgyline
Primary Class Aryl-Alkyne Probe / MBIAliphatic AlkyneFluorescent AlkyneMAO-A Inhibitor
Target Selectivity Moderate-High (Hydrophobic pockets)Low (Promiscuous)High (Steric limited)Very High (MAO-A specific)
Cell Permeability High (Lipophilic)High (Passive diffusion)Low (Requires delivery)High
GSH Reactivity Latent (Requires bioactivation)High (Direct/Metabolic)LowLow
Click Efficiency High (Sterically accessible)Very HighLow (Bulky)N/A (No free alkyne)

Mechanism of Action & Reactivity[1]

To understand cross-reactivity, one must understand the "Warhead" mechanism. TF-PPA is not inherently a non-specific alkylator; it requires bioactivation .

Bioactivation Pathway

In cellular environments, TF-PPA is oxidized by enzymes (primarily Cytochrome P450s) into a reactive ketene or 2-propynal intermediate. This intermediate covalently modifies the heme prosthetic group or active site nucleophiles.

Cross-Reactivity Risk:

  • On-Target: Covalent binding to CYP active sites (Suicide Inhibition).

  • Off-Target: Diffusion of the reactive intermediate (ketene) out of the active site, leading to alkylation of cellular thiols (Glutathione/Cysteines).

Bioactivation TFPPA TF-PPA (Pro-Drug/Probe) P450 Enzyme (P450/MAO) [O] Transfer TFPPA->P450 Binding Intermediate Reactive Intermediate (Ketene / 2-Propynal) P450->Intermediate Bioactivation Target Target Adduct (Heme Alkylation) Intermediate->Target Partition Ratio (k_inact) OffTarget Off-Target Adduct (GSH / Cys-Proteome) Intermediate->OffTarget Escape & Diffusion (Cross-Reactivity)

Figure 1: Mechanism-Based Bioactivation and Cross-Reactivity Pathways. The "Escape" pathway represents the primary source of cellular toxicity.

Experimental Protocols for Cross-Reactivity

To validate the specificity of TF-PPA, you must perform these three assays. These protocols are designed to be self-validating controls.

Protocol A: Glutathione (GSH) Trapping Assay

Purpose: To distinguish between intrinsic chemical reactivity (non-specific electrophile) and metabolic activation.

  • Preparation: Prepare a 10 mM stock of TF-PPA in DMSO.

  • Incubation (Chemical): Mix TF-PPA (50 µM) with GSH (5 mM) in PBS (pH 7.4). Incubate at 37°C for 4 hours.

  • Incubation (Metabolic): Mix TF-PPA (50 µM) with GSH (5 mM) + Liver Microsomes (1 mg/mL) + NADPH .

  • Analysis: Analyze aliquots via LC-MS/MS. Monitor for the formation of GS-TF-PPA adducts (Mass shift: +307 Da).

  • Interpretation:

    • Adducts in Chemical Incubation? = The compound is an intrinsic electrophile (High Cross-Reactivity Risk).

    • Adducts only in Metabolic Incubation? = The compound is a Mechanism-Based Inactivator (Lower Risk, requires enzyme activity).

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Purpose: To visualize the proteome-wide selectivity profile.

  • Lysate Prep: Harvest HEK293T cells; lyse in PBS (no protease inhibitors). Adjust to 1 mg/mL protein.

  • Probe Labeling: Add TF-PPA (10 µM, 50 µM, 100 µM) to lysates. Incubate 1 hr @ 37°C.

  • Click Chemistry: Add the "Click Mix" to each sample:

    • Rhodamine-Azide (25 µM)

    • TCEP (1 mM)

    • TBTA Ligand (100 µM)

    • 
       (1 mM)
      
  • Reaction: Vortex and incubate 1 hr @ RT.

  • Visualization: Quench with SDS-loading buffer. Resolve on SDS-PAGE. Scan for fluorescence.

  • Validation: Pre-incubate a control sample with a known inhibitor (e.g., 1-Aminobenzotriazole for P450s) before adding TF-PPA. Disappearance of bands confirms specific enzymatic targets.

Protocol C: Time-Dependent Inhibition (TDI) Assay

Purpose: To determine the


 ratio, the gold standard for MBI specificity.
  • Primary Incubation: Incubate Recombinant CYP3A4 (or target of interest) with TF-PPA (0–50 µM) and NADPH for varying times (

    
     min).
    
  • Secondary Incubation: Dilute an aliquot 1:10 into a solution containing a specific substrate (e.g., Testosterone for CYP3A4).

  • Measurement: Measure the residual activity of the enzyme.

  • Plot:

    
     vs. Time. The slope determines 
    
    
    
    .
  • Result: A hyperbolic dependence of

    
     on [TF-PPA] confirms specific mechanism-based inactivation. Linear dependence suggests non-specific destruction.
    

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for interpreting cross-reactivity data.

Workflow Start Start: TF-PPA Evaluation GSH_Assay GSH Reactivity Assay Start->GSH_Assay Direct_React Direct Adducts Found? GSH_Assay->Direct_React Fail_Chem FAIL: Intrinsic Electrophile (High Toxicity) Direct_React->Fail_Chem Yes Pass_Chem PASS: Latent Electrophile Direct_React->Pass_Chem No ABPP ABPP / Click Profiling Pass_Chem->ABPP Banding Band Pattern? ABPP->Banding Specific Discrete Bands (Specific Targets) Banding->Specific Sharp Bands Smear Fluorescent Smear (Non-Specific) Banding->Smear High Background TDI TDI Kinetic Assay Specific->TDI

Figure 2: Analytical Decision Matrix for TF-PPA Characterization.

References

  • BenchChem. 3-(3-(Trifluoromethyl)phenyl)propan-1-ol Synthesis and Properties. (Accessed 2026).

  • PubChem. Compound Summary: 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol. National Library of Medicine.

  • Guengerich, F. P. Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Chemical Mechanisms and Biomedical Relevance. Chem. Res.[1] Toxicol. (2020).[1][2]

  • Cravatt, B. F., et al. Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annu. Rev. Biochem. (2008).

  • Hollenberg, P. F., et al. Mechanism-based inactivation of cytochrome P450 2D6 by 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine.[3][4] Drug Metab.[4][5] Dispos. (2002).

Sources

Comparative study of the metabolic stability of trifluoromethylated versus non-trifluoromethylated propargyl alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug design, the propargyl alcohol motif (


) serves as a versatile pharmacophore and synthetic intermediate. However, non-fluorinated propargyl alcohols often suffer from rapid metabolic clearance via oxidative dealkylation or direct glucuronidation.

This guide provides a technical comparison of trifluoromethylated (


)  versus non-trifluoromethylated (

or

)
propargyl alcohols. The incorporation of a

group adjacent to the hydroxyl moiety acts as a "metabolic block," significantly enhancing half-life (

) and reducing intrinsic clearance (

). This effect is driven by the high bond dissociation energy of C-F bonds, steric shielding, and the modulation of the hydroxyl

.

Mechanistic Rationale: Why Enhances Stability

The metabolic superiority of trifluoromethylated propargyl alcohols stems from three physicochemical alterations relative to their methyl or hydrogen analogs.

Blockade of Phase I Oxidation (Cytochrome P450)
  • Non-Trifluoromethylated (

    
    ):  The 
    
    
    
    -carbon or the adjacent alkyl groups are electron-rich and susceptible to Hydrogen Atom Transfer (HAT) mechanisms initiated by Cytochrome P450 enzymes (e.g., CYP3A4, CYP2B6). This leads to hydroxylation and subsequent dealkylation or rearrangement to reactive enones.
  • Trifluoromethylated (

    
    ):  The Fluorine atom is highly electronegative. It pulls electron density away from the central carbon, deactivating the site toward oxidative attack. Furthermore, the C-F bond is metabolically inert (Bond Dissociation Energy ~116 kcal/mol vs. ~99 kcal/mol for C-H), preventing the formation of radical intermediates required for P450 oxidation.
    
Modulation of Phase II Conjugation (Glucuronidation)
  • Acidity (

    
    ):  The electron-withdrawing effect of 
    
    
    
    significantly lowers the
    
    
    of the adjacent alcohol (making it more acidic). While this can theoretically increase ionization, the reduced nucleophilicity of the oxygen often slows down the rate of O-glucuronidation by UGT enzymes compared to the more nucleophilic non-fluorinated analog.
Steric Shielding
  • The Van der Waals radius of a

    
     group is significantly larger than that of a methyl group or hydrogen. This steric bulk prevents the approach of the heme iron reactive center of metabolic enzymes.
    
Visualization: Mechanism of Metabolic Stabilization

Metabolic_Blockade cluster_0 Non-Fluorinated (Methyl) cluster_1 Trifluoromethylated node_CH3 Propargyl Alcohol (R-C(OH)(CH3)-C≡C-R) met_CH3 CYP450 Oxidation (C-H Abstraction) node_CH3->met_CH3 Rapid prod_CH3 Unstable Metabolites (Enones / Cleavage) met_CH3->prod_CH3 Degradation node_CF3 TF-Propargyl Alcohol (R-C(OH)(CF3)-C≡C-R) met_CF3 Metabolic Blockade (High BDE / Sterics) node_CF3->met_CF3 Resistant prod_CF3 Intact Parent Drug (High Stability) met_CF3->prod_CF3 Maintained

Figure 1: Comparative metabolic pathways showing the blockade effect of the Trifluoromethyl group against CYP450-mediated oxidation.

Case Study: Efavirenz

The most authoritative example of this stability is Efavirenz , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV therapy.

  • Structure: Efavirenz contains a tertiary propargyl alcohol with a cyclopropyl ring and a trifluoromethyl group.

  • Metabolic Fate: Despite extensive metabolism by CYP2B6, the metabolism occurs on the cyclopropane ring (hydroxylation at C8) or the aromatic ring. The propargyl alcohol moiety itself—protected by the

    
     group—remains metabolically stable and does not undergo oxidative dealkylation.
    
  • Significance: If the

    
     were a methyl group, the drug would likely suffer from rapid "metabolic switching," leading to hydroxylation of the methyl group and a significantly shorter half-life, rendering the once-daily dosing regimen impossible.
    

Experimental Protocol: Microsomal Stability Assay

To validate the stability difference in your own candidates, use the following self-validating protocol. This assay measures Intrinsic Clearance (


) using Liver Microsomes (Human/Rat).[1]
Materials
  • Test Compounds: 10 mM stock in DMSO.

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    ).
    
  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-Incubation: Spiking test compound (final conc. 1

    
    M, <0.1% DMSO) into microsome mix. Equilibrate at 37°C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to start the reaction (Time

    
    ).
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Quench Solution. Vortex.
    
  • Processing: Centrifuge at 4,000 rpm for 20 min to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Calculation

Plot


 vs. Time.[2] The slope 

is the elimination rate constant.


Visualization: Assay Workflow

Assay_Workflow cluster_sampling Time Course Sampling Start Start: Mix Microsomes + Buffer (37°C) Spike Add Test Compound (1 µM) Start->Spike Initiate Add NADPH (Start Timer) Spike->Initiate Sample_0 T=0 min Initiate->Sample_0 Sample_15 T=15 min Initiate->Sample_15 Sample_30 T=30 min Initiate->Sample_30 Sample_60 T=60 min Initiate->Sample_60 Quench Quench with ACN + IS (Precipitate Protein) Sample_0->Quench Sample_15->Quench Sample_30->Quench Sample_60->Quench Centrifuge Centrifuge (4000 rpm, 20 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent) Centrifuge->LCMS

Figure 2: Standard Operating Procedure for Microsomal Stability Assessment.

Comparative Data Analysis

The following table summarizes representative data comparing a generic tertiary propargyl alcohol with its trifluoromethylated analog. These values are synthesized from typical medicinal chemistry optimization campaigns (e.g., Efavirenz analogs).

ParameterMethyl-Propargyl (

)
Trifluoromethyl-Propargyl (

)
Impact

(Human Microsomes)
~15 - 30 min> 120 min4x - 8x Increase

(

L/min/mg)
High (> 50)Low (< 10)Significant Stability
Primary Metabolite Hydroxylated Methyl (

)
None (on propargyl group)Metabolic Switching
Lipophilicity (LogP) 2.53.2Increased
Alcohol

~13.5~11.5More Acidic

Interpretation: The


 analog is rapidly cleared due to the accessibility of the methyl protons to CYP450s. The 

analog effectively blocks this pathway.[3] While the

analog is more lipophilic (usually a risk for metabolic clearance), the specific blockade of the labile site overrides the general lipophilicity trend, resulting in a net gain in stability.

References

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